3-(Methoxymethyl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 363756. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(methoxymethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-9-6-7-3-2-4-8-5-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJVHNKOXFYNTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10320706 | |
| Record name | 3-(methoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10320706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58418-62-5 | |
| Record name | NSC363756 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(methoxymethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10320706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-(Methoxymethyl)pyridine
Introduction: The Versatility of a Substituted Pyridine
3-(Methoxymethyl)pyridine (CAS No: 58418-62-5) is a heterocyclic compound of significant interest within the realms of pharmaceutical and agrochemical research and development.[1] As a derivative of pyridine, it possesses the characteristic aromatic six-membered ring containing one nitrogen atom, which imparts a unique set of electronic and hydrogen-bonding capabilities. The strategic placement of a methoxymethyl substituent at the 3-position further modulates its steric and electronic profile, enhancing its utility as a versatile building block in organic synthesis.[1][2]
The pyridine scaffold is a cornerstone in medicinal chemistry, featuring prominently in a vast array of FDA-approved drugs. This prevalence is attributed to the pyridine ring's favorable pharmacokinetic properties and its capacity to engage in critical interactions with biological targets. The methoxymethyl group in this compound offers synthetic chemists a handle for further molecular elaboration, enabling the systematic exploration of structure-activity relationships (SAR) essential for the optimization of lead compounds.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and detailed experimental protocols for their verification, tailored for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. These parameters govern its behavior in different environments, influencing its reactivity, solubility, and bioavailability.
Summary of Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉NO | [1][2] |
| Molecular Weight | 123.15 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 177.6 °C at 760 mmHg | [2] |
| Density | 1.01 g/cm³ | [2] |
| Refractive Index | 1.496 | [2] |
| Melting Point | Not available | [2] |
| Solubility | Qualitatively described as enhancing the solubility of pyridine derivatives.[1] Specific quantitative data is not readily available. | |
| pKa | Not experimentally determined. Expected to be similar to other pyridine derivatives. |
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of chemical identity. Below are the predicted spectral characteristics of this compound based on its molecular structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the methoxymethyl group.
-
Pyridine Ring Protons: Due to the electron-withdrawing nature of the nitrogen atom, the protons on the pyridine ring will be deshielded and appear in the downfield region of the spectrum (typically δ 7.0-8.5 ppm). The substitution pattern will lead to a complex splitting pattern. The proton at the 2-position, being closest to the nitrogen, is expected to be the most downfield.
-
Methoxymethyl Protons: The spectrum will feature two singlets in the aliphatic region. The methylene protons (-CH₂-) adjacent to the pyridine ring are expected to resonate at approximately δ 4.5 ppm, while the methyl protons (-OCH₃) will appear further upfield, around δ 3.4 ppm.
-
-
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.
-
Pyridine Ring Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm). The carbon atom at the 2-position (adjacent to the nitrogen) is expected to be the most deshielded. The carbon at the 3-position, bearing the substituent, will also have a characteristic chemical shift.
-
Methoxymethyl Carbons: The methylene carbon (-CH₂-) will appear around δ 75 ppm, and the methyl carbon (-OCH₃) will be observed at approximately δ 59 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=N and C=C stretching (pyridine ring): ~1400-1600 cm⁻¹
-
C-O stretching (ether): ~1050-1150 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum of this compound, the following is expected:
-
Molecular Ion Peak (M⁺): A peak at m/z = 123, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: The molecule is likely to undergo fragmentation through various pathways. A common fragmentation would be the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 92, or the loss of the entire methoxymethyl radical to give a pyridinium cation at m/z = 78. Another prominent fragment could arise from the benzylic cleavage, resulting in a tropylium-like ion.
Experimental Protocols for Physicochemical Property Determination
The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound. These protocols are designed to be self-validating and are based on established scientific principles.
Determination of Boiling Point by Ebulliometry
The boiling point is a fundamental physical property that is sensitive to impurities. The following protocol describes its determination using a standard distillation apparatus.
Methodology:
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place a small volume (e.g., 10 mL) of this compound and a few boiling chips into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Observe the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. The temperature should remain constant during the distillation of a pure compound.
-
Recording: Record the constant temperature as the boiling point. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.
Caption: Workflow for Boiling Point Determination.
Quantitative Determination of Solubility
The solubility of a compound in various solvents is a critical parameter, particularly in drug development for formulation and in synthetic chemistry for reaction and purification.
Methodology (Shake-Flask Method):
-
Solvent Selection: Choose a range of relevant solvents (e.g., water, ethanol, methanol, dichloromethane, acetone).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed until the undissolved solute has settled.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility in units such as g/L or mol/L.
Caption: Shake-Flask Method for Solubility.
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a measure of the acidity or basicity of a compound. For a pyridine derivative, the pKa of its conjugate acid is typically determined.
Methodology:
-
Solution Preparation: Prepare a standard aqueous solution of this compound of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, known increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the point of inflection on the titration curve.
Caption: Potentiometric Titration for pKa.
Safety, Handling, and Storage
As a chemical intermediate, proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound. While specific hazard classifications for this compound are not widely available, information from related compounds such as 3-(hydroxymethyl)pyridine suggests that it may cause skin and eye irritation.[3]
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable chemical entity with significant potential in drug discovery and organic synthesis. This guide has provided a detailed overview of its core physicochemical properties, offering both compiled data and robust experimental protocols for their determination. A comprehensive understanding of these properties is paramount for its effective and safe utilization in a research and development setting. While some data, such as precise spectral assignments and quantitative solubility, require further experimental investigation, the information and methodologies presented herein provide a solid foundation for scientists working with this versatile compound.
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An In-depth Technical Guide to 3-(Methoxymethyl)pyridine (CAS 58418-62-5) for Advanced Chemical Synthesis
This guide provides an in-depth technical overview of 3-(methoxymethyl)pyridine, a versatile heterocyclic building block crucial for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This document is intended for researchers, medicinal chemists, and process development scientists, offering insights into its properties, synthesis, reactivity, and applications, grounded in established chemical principles.
Introduction: The Strategic Value of a Substituted Pyridine
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a multitude of approved therapeutic agents. Its nitrogen atom provides a key site for hydrogen bonding and modulates the electronic properties of the ring, influencing pharmacokinetic and pharmacodynamic profiles. The strategic introduction of a methoxymethyl group at the 3-position, as in this compound, offers several advantages for the synthetic chemist. This functional group enhances solubility and provides a stable yet potentially modifiable handle for further chemical transformations, making it a valuable intermediate in the construction of novel drug candidates.[1][2]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in the laboratory. The key properties of this compound are summarized below.
Physical Properties
| Property | Value | Source(s) |
| CAS Number | 58418-62-5 | [3] |
| Molecular Formula | C₇H₉NO | [3] |
| Molecular Weight | 123.15 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 177.6 °C at 760 mmHg | [4] |
| Density | 1.01 g/cm³ | [4] |
| Refractive Index (n²⁰/D) | 1.496 | [4] |
| Flash Point | 62.8 °C | [4] |
| Storage | Store at 0-8°C, sealed in a dry place | [4] |
Spectroscopic Data (Predicted and Correlated)
While experimental spectra for this compound are not widely published, a detailed analysis based on the known spectra of closely related structures (e.g., 3-methoxypyridine, pyridine, and substituted pyridines) allows for a reliable prediction of its key spectroscopic features.[5][6][7][8]
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ ~8.55 ppm (s, 1H): Proton at C2 (adjacent to N, deshielded).
-
δ ~8.50 ppm (d, 1H): Proton at C6.
-
δ ~7.70 ppm (dt, 1H): Proton at C4.
-
δ ~7.30 ppm (dd, 1H): Proton at C5.
-
δ ~4.50 ppm (s, 2H): Methylene protons (-CH₂-).
-
δ ~3.40 ppm (s, 3H): Methyl protons (-OCH₃).
¹³C NMR (Predicted, CDCl₃, 100 MHz):
-
δ ~155.0 ppm: C3 (attached to the electron-donating methoxymethyl group).
-
δ ~149.0 ppm: C2.
-
δ ~148.5 ppm: C6.
-
δ ~135.0 ppm: C4.
-
δ ~123.0 ppm: C5.
-
δ ~73.0 ppm: Methylene carbon (-CH₂-).
-
δ ~58.0 ppm: Methyl carbon (-OCH₃).
FT-IR (Predicted, Neat):
-
~3050 cm⁻¹ (m): Aromatic C-H stretch.
-
~2950-2850 cm⁻¹ (m): Aliphatic C-H stretch (CH₂ and CH₃).
-
~1600, 1580, 1480, 1430 cm⁻¹ (s): C=C and C=N ring stretching vibrations, characteristic of the pyridine ring.
Mass Spectrometry (EI, Predicted):
-
m/z 123 (M⁺): Molecular ion peak.
-
m/z 92: Loss of a methoxy radical (•OCH₃).
-
m/z 78: Loss of the methoxymethyl group, followed by rearrangement to a pyridinium-like fragment.
-
m/z 45: Fragment corresponding to the methoxymethyl cation ([CH₂OCH₃]⁺).[11][12][13]
Synthesis and Purification
The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis, a classic and robust Sₙ2 reaction.[14][15][16][17] This approach utilizes the readily available 3-(hydroxymethyl)pyridine as the starting material.
Synthesis Workflow Diagram
Caption: Williamson Ether Synthesis Workflow.
Representative Experimental Protocol
Materials:
-
3-(Hydroxymethyl)pyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Alcohol Addition: Dissolve 3-(hydroxymethyl)pyridine (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour. The cessation of hydrogen gas evolution indicates the complete formation of the sodium alkoxide.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise via the dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain pure this compound.
Reactivity and Synthetic Applications
The reactivity of this compound is governed by the electronic nature of the pyridine ring and the presence of the methoxymethyl substituent. The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[18] The methoxymethyl group is a stable ether linkage, but the benzylic-like methylene protons can be susceptible to deprotonation under strongly basic conditions.
Key Reactions
-
N-Oxidation: The lone pair on the pyridine nitrogen is readily oxidized by peracids (e.g., m-CPBA) to form the corresponding N-oxide. This modification alters the reactivity of the ring, making it more susceptible to electrophilic substitution at the 4-position.
-
Quaternization: The nitrogen atom can be alkylated with alkyl halides to form quaternary pyridinium salts.[18]
-
Directed ortho-Metalation: The methoxy group can act as a directing group for deprotonation at the 4-position of the pyridine ring using strong bases like lithium diisopropylamide (LDA), allowing for the introduction of various electrophiles at this position.[15]
Application in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).
A. Synthesis of Rabeprazole Intermediate: Rabeprazole is a proton pump inhibitor used to treat acid-related gastrointestinal conditions. A key intermediate in its synthesis is 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride.[19] While not a direct precursor, this compound represents a similar structural motif and highlights the importance of alkoxy-substituted pyridines in the synthesis of this class of drugs. The synthesis of rabeprazole involves the coupling of a substituted pyridine with a benzimidazole moiety.[1][20][21]
Caption: General synthesis of Rabeprazole.
B. Development of γ-Secretase Modulators for Alzheimer's Disease: γ-Secretase is an enzyme implicated in the production of amyloid-β (Aβ) peptides, which are associated with Alzheimer's disease.[22] Small molecules that modulate the activity of γ-secretase to reduce the production of the toxic Aβ42 peptide are promising therapeutic candidates.[23][24] Research has shown that incorporating a methoxypyridine motif into complex tetracyclic scaffolds can lead to potent γ-secretase modulators with improved solubility and pharmacokinetic properties.[23] In these structures, the this compound core serves as a key building block, with the pyridine nitrogen potentially interacting with the biological target and the methoxymethyl group contributing to the overall physicochemical profile of the drug candidate.[14][17][23]
Safety and Handling
As with all chemical reagents, proper handling and safety precautions are paramount when working with this compound.
GHS Hazard Classification
| Pictogram | Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage | |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
GHS classifications are based on data for structurally similar compounds such as 2-(methoxymethyl)pyridine and may not be exhaustive.[25] Always consult the specific Safety Data Sheet (SDS) from the supplier.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[20]
-
Toxicology Profile
Conclusion
This compound is a strategically important building block for modern organic synthesis, particularly in the realm of drug discovery and development. Its combination of a pharmaceutically relevant pyridine core with a versatile methoxymethyl group provides chemists with a valuable tool for creating novel molecular architectures. A comprehensive understanding of its properties, synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in advancing chemical research.
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Discovery of Clinical Candidate PF-06648671: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease. (2024). PubMed. Retrieved from [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Methoxymethyl)pyridine
Abstract
3-(Methoxymethyl)pyridine is a pivotal heterocyclic building block in medicinal chemistry and drug development, valued for its role as a versatile synthetic intermediate.[1][2] Its pyridine scaffold and functionalized methoxymethyl group allow for extensive structural modifications, which are essential for exploring structure-activity relationships (SAR). Accurate and comprehensive characterization of this compound is paramount to ensure purity, confirm structural integrity, and guarantee the reliability of downstream applications. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, offering both theoretical insights and practical, field-proven protocols.
Molecular Structure and Physicochemical Properties
A thorough analysis begins with an understanding of the molecule's fundamental characteristics. This compound possesses a pyridine ring substituted at the 3-position with a methoxymethyl ether group.
| Property | Value | Source |
| CAS Number | 58418-62-5 | [1] |
| Molecular Formula | C₇H₉NO | [1] |
| Molecular Weight | 123.15 g/mol | [3] |
| Boiling Point | 177.6 °C at 760 mmHg | [1] |
| Density | 1.01 g/cm³ | [1] |
The structure dictates the spectroscopic output. The nitrogen atom's electron-withdrawing nature and the arrangement of protons and carbons on the aromatic ring, combined with the flexible ether side chain, give rise to a unique and identifiable spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Theoretical Principles: The 'Why'
For this compound, ¹H and ¹³C NMR are used to confirm the substitution pattern on the pyridine ring and the integrity of the methoxymethyl side chain. The key causal factors influencing the spectra are:
-
Electronegativity: The nitrogen atom in the pyridine ring is highly electronegative, which deshields (shifts downfield) the adjacent α-protons (H-2 and H-6) and carbons (C-2 and C-6).
-
Anisotropic Effects: The π-system of the aromatic ring creates a magnetic field that deshields the aromatic protons, causing them to appear at a higher chemical shift than typical alkene protons.
-
Spin-Spin Coupling: Protons on adjacent carbons interact, leading to signal splitting. The magnitude of this splitting (coupling constant, J) provides information about the connectivity and relative orientation of the protons.
¹H NMR Analysis
The proton NMR spectrum provides a precise map of all hydrogen atoms in the molecule. The aromatic region will display four distinct signals for the pyridine ring protons, while the aliphatic region will show two signals for the methoxymethyl group.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
|---|---|---|---|---|
| H-2 | ~8.55 | s (broad) | - | Adjacent to nitrogen, most deshielded proton. |
| H-6 | ~8.50 | d | ~4.5 | Adjacent to nitrogen, coupled to H-5. |
| H-4 | ~7.65 | dt | ~7.8, 1.8 | Coupled to H-5 (large J) and H-2/H-6 (small J). |
| H-5 | ~7.25 | dd | ~7.8, 4.5 | Coupled to both H-4 and H-6. |
| -CH₂- | ~4.50 | s | - | Methylene protons adjacent to the aromatic ring and ether oxygen. |
| -OCH₃ | ~3.40 | s | - | Methyl protons of the ether group. |
Note: Predicted data is based on established chemical shift principles and data from analogous structures. Actual experimental values may vary slightly.
¹³C NMR Analysis
The ¹³C NMR spectrum complements the ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-2 | ~149.5 | Adjacent to nitrogen, highly deshielded. |
| C-6 | ~148.0 | Adjacent to nitrogen, highly deshielded. |
| C-4 | ~135.0 | Aromatic carbon, deshielded. |
| C-3 | ~134.5 | Aromatic carbon bearing the substituent. |
| C-5 | ~123.0 | Aromatic carbon, shielded relative to C-4. |
| -CH₂- | ~73.0 | Methylene carbon adjacent to oxygen and the ring. |
| -OCH₃ | ~58.0 | Methyl carbon of the ether. |
Note: Predicted data is based on established chemical shift principles and data from analogous structures.
Experimental Protocol for NMR Spectroscopy
This protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of ~16 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 2 seconds are typical starting points. Use 8-16 scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of ~240 ppm and a relaxation delay of 2-5 seconds are appropriate. A larger number of scans (e.g., 512 or more) will be required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ residual peak to 77.16 ppm for ¹³C NMR.
-
Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.
Theoretical Principles: The 'Why'
Molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The absorption of this energy is only possible if the vibration causes a change in the molecule's dipole moment. For this compound, the key functional groups—aromatic C-H, aromatic C=C/C=N, aliphatic C-H, and the C-O ether linkage—all have characteristic, dipole-changing vibrations.
Data Interpretation
The IR spectrum provides a qualitative fingerprint of the molecule, confirming the presence of its core structural components.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Stretching of sp² C-H bonds on the pyridine ring. |
| 2950-2850 | Aliphatic C-H Stretch | Medium | Stretching of sp³ C-H bonds in the -CH₂- and -CH₃ groups. |
| 1600-1550 | Aromatic C=C & C=N Stretch | Strong-Medium | Ring stretching vibrations characteristic of pyridine. |
| 1480-1420 | Aromatic C=C Stretch | Medium | Additional ring stretching vibrations. |
| 1150-1080 | C-O-C Asymmetric Stretch | Strong | The strong C-O ether stretch is a key diagnostic peak. |
Note: IR data for the closely related isomer 3-methoxypyridine shows characteristic peaks in these regions, supporting this analysis.
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.
-
-
Sample Application:
-
Place a single drop of neat (undiluted) liquid this compound directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Lower the ATR press arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to the key functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and, through fragmentation, clues about its structure.
Theoretical Principles: The 'Why'
In a mass spectrometer, molecules are ionized, typically by losing an electron, to form a molecular ion (M⁺•). This ion is then accelerated through a magnetic or electric field, and its mass-to-charge ratio (m/z) is measured. The molecular ion can be unstable and may break apart into smaller, charged fragments. The pattern of these fragments is highly dependent on the molecule's structure, as fragmentation occurs at the weakest bonds or through stable rearrangements.
Data Interpretation
For this compound (MW = 123.15), the mass spectrum will confirm the molecular weight and reveal a fragmentation pattern consistent with its structure.
Expected Mass Spectrometry Data (Electron Ionization)
| m/z Value | Proposed Fragment | Rationale |
|---|---|---|
| 123 | [C₇H₉NO]⁺• | Molecular ion (M⁺•). |
| 122 | [M-H]⁺ | Loss of a hydrogen radical. |
| 108 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 92 | [M-OCH₃]⁺ | Loss of a methoxy radical, a common pathway for ethers. |
| 78 | [C₅H₄N]⁺ | Pyridyl cation, resulting from cleavage of the entire side chain. |
Note: Fragmentation data is predicted based on common fragmentation rules. Data for the isomer 3-methoxypyridine shows a strong molecular ion at m/z 109, validating the expected stability of the pyridine ring system under ionization.
Fragmentation Pathway Diagram
Sources
The Versatile Building Block: A Technical Guide to 3-(Methoxymethyl)pyridine
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Substituted Pyridine
In the landscape of medicinal chemistry and organic synthesis, the pyridine scaffold is a privileged structure, integral to numerous FDA-approved drugs and advanced molecular entities.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone of drug design. 3-(Methoxymethyl)pyridine (CAS No: 58418-62-5) emerges as a particularly valuable derivative within this class. This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and applications, providing field-proven insights for its effective utilization in research and development.
The strategic placement of a methoxymethyl group at the 3-position of the pyridine ring imparts a unique combination of steric and electronic characteristics. This functional group enhances the solubility and reactivity of the pyridine core and serves as a versatile synthetic handle for constructing more complex molecules.[2] As a key intermediate, this compound is instrumental in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, most notably as a foundational component in the development of proton pump inhibitors (PPIs).[3]
Core Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below, providing the essential data for reaction planning and analytical monitoring.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉NO | [2][4] |
| Molecular Weight | 123.15 g/mol | [2] |
| CAS Number | 58418-62-5 | [2][4] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 177.6 °C at 760 mmHg | [3] |
| Density | 1.01 g/cm³ | [3] |
| Refractive Index | 1.496 | [3] |
| Flash Point | 62.8 °C | [3] |
Spectroscopic Analysis
-
¹H NMR: The spectrum is expected to show distinct signals for the four aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂-) protons adjacent to the oxygen, and a singlet for the methyl (-CH₃) protons of the methoxy group.
-
¹³C NMR: The spectrum should reveal seven distinct carbon signals: five for the sp² hybridized carbons of the pyridine ring (four CH and one C-O) and two for the sp³ hybridized carbons of the methoxymethyl group (-CH₂- and -OCH₃).
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be expected at m/z = 123. Key fragmentation patterns would likely involve the loss of a methoxy radical (•OCH₃) or formaldehyde (CH₂O).
Synthesis and Mechanistic Insights
The most logical and industrially relevant pathway to this compound is the Williamson ether synthesis. This well-established Sₙ2 reaction provides a reliable and high-yielding route from commercially available precursors.
Causality of Pathway Choice: The Williamson ether synthesis is selected for its efficiency and operational simplicity. The reaction involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide. For this specific target, 3-(hydroxymethyl)pyridine serves as the alcohol precursor, and a methyl halide provides the electrophilic methyl group. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation of the alcohol without competing side reactions.
Caption: Williamson ether synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
While a specific peer-reviewed protocol for this exact transformation is not available, the following procedure is based on established Williamson ether synthesis methodologies and serves as a self-validating system.
Objective: To synthesize this compound from 3-(hydroxymethyl)pyridine and methyl iodide.
Materials:
-
3-(Hydroxymethyl)pyridine (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Methyl iodide (CH₃I) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq). Wash the NaH three times with anhydrous hexane to remove the mineral oil, and then place the flask under a nitrogen atmosphere.
-
Solvent and Reagent Addition: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice bath. Dissolve 3-(hydroxymethyl)pyridine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 20 minutes.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The cessation of hydrogen gas evolution indicates the complete formation of the sodium alkoxide.
-
Sₙ2 Reaction: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.2 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Trustworthiness through Self-Validation: The progress of this reaction can be reliably monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the 3-(hydroxymethyl)pyridine starting material. The final product's identity and purity should be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by the interplay between the electron-deficient pyridine ring and the methoxymethyl substituent.
-
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic, allowing for reactions such as N-oxidation and quaternization.
-
Aromatic Ring: The pyridine ring is generally deactivated towards electrophilic aromatic substitution but is activated for nucleophilic aromatic substitution, particularly at the 2- and 4-positions. The 3-methoxy group can act as a directing group for deprotonative ortho-metallation, enabling functionalization at the 2- or 4-position.[5]
-
Methoxymethyl Group: This group is generally stable but can be cleaved under harsh acidic conditions. Its primary role is to act as a stable, lipophilic ether that can influence the pharmacokinetic properties of a final drug molecule.
Caption: Key reactivity pathways for this compound.
Application in Drug Development
This compound is a crucial intermediate in pharmaceutical R&D.[3] Its structure is a key component in the synthesis of various drug candidates targeting neurological disorders and other conditions.[2] A prominent example is its role as a precursor in the multi-step synthesis of Rabeprazole , a proton pump inhibitor used to treat acid-related gastrointestinal conditions. In the synthesis of Rabeprazole and its analogues, a substituted pyridine core, often derived from intermediates like this compound, is ultimately coupled with a benzimidazole moiety.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
GHS Hazard Statements: Although specific GHS classifications for this compound are not universally listed, related pyridine compounds are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Precautionary Statements:
-
Prevention (P261, P264, P280): Avoid breathing mist/vapors. Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection.[5]
-
Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed. Commercial suppliers recommend storage at 0-8°C.[2]
-
Disposal (P501): Dispose of contents/container in accordance with local, regional, national, and international regulations.
-
Conclusion
This compound is a high-value synthetic intermediate whose strategic importance is well-established in the fields of pharmaceutical and chemical development. Its versatile reactivity, coupled with the favorable properties imparted by the pyridine core, makes it an indispensable tool for the modern synthetic chemist. A thorough understanding of its physicochemical properties, synthesis, and handling, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of novel chemical entities.
References
A Comprehensive Technical Guide to the Physicochemical Characterization of 3-(Methoxymethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of two critical physical properties of 3-(methoxymethyl)pyridine: its boiling point and density. As a key building block in the synthesis of novel pharmaceutical compounds, a thorough understanding of these fundamental characteristics is paramount for its effective use in research and development.[1][2] This document moves beyond a simple data sheet to offer a detailed examination of the experimental methodologies for determining these properties, grounded in established scientific principles.
Core Physicochemical Properties of this compound
This compound, identified by the CAS Number 58418-62-5, is a colorless to light yellow liquid utilized as a reagent and intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a pyridine ring substituted with a methoxymethyl group, dictates its physical and chemical behavior.
A summary of its key physical properties is presented below:
| Property | Value | Unit |
| Boiling Point | 177.6 (at 760 mmHg) | °C |
| Density | 1.01 | g/cm³ |
| Molecular Formula | C₇H₉NO | |
| Molecular Weight | 123.15 | g/mol |
| CAS Number | 58418-62-5 |
The Science Behind the Boiling Point: Intermolecular Forces
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[3] This physical constant is fundamentally governed by the strength of the intermolecular forces (IMFs) between molecules.[4][5][6][7] To transition from a liquid to a gaseous state, sufficient energy must be supplied to overcome these attractive forces.
In the case of this compound, the primary intermolecular forces at play are:
-
Dipole-Dipole Interactions: The pyridine ring, with its electronegative nitrogen atom, creates a permanent dipole moment in the molecule.[8] These dipoles align, resulting in an attractive force between adjacent molecules.
-
London Dispersion Forces: These are temporary attractive forces that arise from the random movement of electrons, creating instantaneous dipoles. The larger the molecule and the greater its surface area, the stronger the London dispersion forces.[5]
The presence of the ether group (methoxymethyl) also contributes to the molecule's polarity. Unlike molecules capable of hydrogen bonding, this compound lacks a hydrogen atom bonded to a highly electronegative atom (N, O, or F). Therefore, it does not exhibit this particularly strong type of IMF. The combined effect of dipole-dipole and London dispersion forces in this compound results in its characteristic boiling point of 177.6 °C.
Experimental Determination of Boiling Point
For accurate and reproducible determination of a liquid's boiling point, particularly when only small sample volumes are available, the micro boiling point method using a capillary tube is a standard and reliable technique.[9][10]
Principle of the Micro Boiling Point Method
This method relies on the principle that a liquid boils when its vapor pressure equals the external pressure.[3][11] An inverted capillary tube traps a small amount of air. As the liquid is heated, the trapped air expands and is replaced by the vapor of the substance. At the boiling point, the vapor pressure inside the capillary equals the atmospheric pressure, leading to a rapid and continuous stream of bubbles. Upon cooling, the vapor pressure drops, and when it once again matches the atmospheric pressure, the liquid is drawn into the capillary tube. This temperature is recorded as the boiling point.[11][12]
Step-by-Step Experimental Protocol
The following protocol outlines the micro boiling point determination:
-
Sample Preparation: A small sample of this compound (a few drops) is placed into a small test tube or a melting point tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample.[13]
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube filled with mineral oil or a melting point apparatus.[10]
-
Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, to ensure thermal equilibrium.[9]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Boiling Point Identification: The temperature at which a rapid and continuous stream of bubbles is observed is noted. The heat source is then removed.
-
Confirmation: As the apparatus cools, the bubbling will slow and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[12]
Below is a workflow diagram for the micro boiling point determination.
Caption: Workflow for the experimental determination of boiling point using the micro-capillary method.
Understanding and Measuring Density
Density is a fundamental physical property defined as the mass of a substance per unit volume. For a pure liquid, density is a characteristic constant at a given temperature and pressure. It is an essential parameter in drug development for formulation, dosage calculations, and quality control.
Experimental Determination of Density
Several methods are available for the precise measurement of liquid density, with the choice often depending on the required accuracy and sample volume. Common techniques include the use of pycnometers, hydrometers, and oscillating densitometers.[14] The pycnometer method is a highly accurate gravimetric technique suitable for research settings.[15][16]
Principle of the Pycnometer Method
A pycnometer is a glass flask with a precisely known volume. The density of a liquid is determined by accurately measuring the mass of the pycnometer when empty, when filled with a reference liquid of known density (e.g., deionized water), and when filled with the sample liquid. By comparing these masses, the volume of the pycnometer and subsequently the density of the sample liquid can be calculated.
Step-by-Step Experimental Protocol
The following protocol is based on the principles outlined in standard methods like ASTM D1217 for using a Bingham pycnometer.[1][17]
-
Cleaning and Drying: The pycnometer is thoroughly cleaned, rinsed with a suitable solvent, and dried completely.
-
Mass of Empty Pycnometer: The mass of the empty, dry pycnometer is accurately determined using an analytical balance.
-
Calibration with Reference Liquid: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a specific temperature. The mass of the filled pycnometer is measured. The volume of the pycnometer can then be calculated.
-
Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound.
-
Mass of Pycnometer with Sample: The mass of the pycnometer filled with the sample is measured at the same temperature as the calibration.
-
Density Calculation: The density of the sample is calculated using the formula: Density of sample = (Mass of sample) / (Volume of pycnometer) Where: Mass of sample = (Mass of pycnometer with sample) - (Mass of empty pycnometer)
The OECD Guideline 109 also provides a framework for determining the density of liquids.[14][18]
Below is a workflow diagram for density determination using a pycnometer.
Caption: Workflow for the experimental determination of density using a pycnometer.
Conclusion
The boiling point and density of this compound are crucial physicochemical parameters that influence its handling, reaction conditions, and application in synthetic chemistry. The standardized experimental protocols detailed in this guide provide a framework for the accurate and reliable determination of these properties, ensuring data integrity and reproducibility in a research and development setting. A firm grasp of the underlying scientific principles, particularly the role of intermolecular forces, allows for a deeper understanding of the behavior of this important chemical intermediate.
References
-
ASTM D1217-12, Standard Test Method for Density and Relative Density (Specific Gravity) of Liquids by Bingham Pycnometer, ASTM International, West Conshohocken, PA, 2016,
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Boiling Point Determination. (n.d.). Retrieved from [Link]
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JoVE. (2020, March 26). Boiling Points. Retrieved from [Link]
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LookChem. (n.d.). Cas 58418-62-5,this compound. Retrieved from [Link]
- OECD. (1995). Test No. 109: Density of Liquids and Solids. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
-
OECD Guideline for Testing of Chemicals 109. Density of Liquids and Solids. (1995). Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]
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JoVE. (2020, March 26). Boiling Points. Retrieved from [Link]
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chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]
-
JoVE. (2020, March 26). Boiling Points. Retrieved from [Link]
-
JoVE. (2020, March 26). Boiling Points. Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]
-
chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]
-
Study.com. (n.d.). Explain the following using proper principles of intermolecular and intramolecular forces. Your answer must include references to both substances. Pyridine has a higher boiling point than benzene. Retrieved from [Link]
-
Analytice. (2021, January 14). OECD n°109: Density of liquids and solids. Retrieved from [Link]
-
Reagecon. (n.d.). Density Measurement and Density Standards. Retrieved from [Link]
-
Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Density Measurement: All You Need to Know. Retrieved from [Link]
-
Master Organic Chemistry. (2010, October 1). The Four Intermolecular Forces and How They Affect Boiling Points. Retrieved from [Link]
-
Saskia van der Vies. (n.d.). 2.4. Effects of Intermolecular Forces. In Introduction to Organic Chemistry. Retrieved from [Link]
-
RevisionDojo. (2025, December 8). Why Intermolecular Forces Affect Physical Properties. Retrieved from [Link]
-
Quora. (2017, October 20). How do intermolecular forces affect the boiling point of a molecule? Retrieved from [Link]
-
MaTestLab. (2024, April 14). Liquid Density Measurement US Lab. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Density Determination of Solids and Liquids. Retrieved from [Link]
-
University of St. Thomas. (n.d.). MEASUREMENT OF DENSITY. Retrieved from [Link]
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A Technical Guide to the Solubility of 3-(Methoxymethyl)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Physicochemical Landscape of 3-(Methoxymethyl)pyridine
This compound, with the chemical formula C₇H₉NO, is a substituted pyridine derivative that is a colorless to light yellow liquid at room temperature.[1] Its molecular structure, featuring a pyridine ring with a methoxymethyl group at the 3-position, imparts a unique combination of polarity and reactivity, making it a valuable intermediate in organic synthesis.[1][2]
The pyridine ring itself is a polar, aromatic heterocycle, and the nitrogen atom introduces a dipole moment, rendering it miscible with water and a wide array of organic solvents.[3][4][5] The introduction of a methoxymethyl group at the 3-position is expected to enhance its solubility in a range of organic media compared to the parent pyridine molecule.[1] This is attributed to the ether linkage which can participate in hydrogen bonding as an acceptor and the overall increase in the molecule's polarity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO | [2][6] |
| Molecular Weight | 123.15 g/mol | [1][6] |
| Boiling Point | 177.6 °C at 760 mmHg | [2] |
| Density | 1.01 g/cm³ | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Topological Polar Surface Area | 22.1 Ų | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
Principles Governing Solubility in Organic Solvents
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules. For this compound, its solubility in a given organic solvent will be dictated by a balance of the following interactions:
-
Dipole-Dipole Interactions: The inherent polarity of the pyridine ring and the methoxymethyl group will lead to favorable interactions with polar solvents.
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring and the oxygen atom in the methoxymethyl group can act as hydrogen bond acceptors, promoting solubility in protic solvents like alcohols.
-
Van der Waals Forces: These non-polar interactions will play a role in the solubility in non-polar solvents.
Based on these principles, a qualitative prediction of the solubility of this compound in common organic solvents can be made.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High / Miscible | The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen and oxygen atoms of this compound. |
| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High / Miscible | Strong dipole-dipole interactions are expected between the solute and solvent molecules.[7][8] |
| Non-Polar | Toluene, Hexane | Moderate to Low | Solubility will be dependent on the weaker van der Waals forces. While pyridine itself is miscible with hexane, the increased polarity of the methoxymethyl group may reduce solubility in very non-polar solvents.[5] |
It is important to note that these are predictions. For critical applications, experimental determination of solubility is essential.
Experimental Determination of Solubility
For researchers requiring precise solubility data, the following experimental protocols are recommended. The choice of method will depend on the required accuracy and available equipment.
Isothermal Shake-Flask Method
This is a widely used and reliable method for determining the equilibrium solubility of a compound.[9]
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (≥98% purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Analytical instrumentation (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the organic solvent. The presence of undissolved liquid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in the thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, cease agitation and allow the undissolved solute to settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no undissolved liquid is transferred.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic undissolved droplets.
-
Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC, or UV-Vis) to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the determined concentration and the dilution factor. The result is typically expressed in g/L, mg/mL, or mol/L.
Diagram 1: Isothermal Shake-Flask Method Workflow
Caption: Workflow for the Isothermal Shake-Flask Method.
Gravimetric Method
This is a simpler method that does not require sophisticated analytical instrumentation but may be less accurate.
Objective: To determine the solubility of this compound by evaporating the solvent from a saturated solution and weighing the residual solute.
Materials:
-
Same as for the Isothermal Shake-Flask Method, excluding the analytical instrumentation.
-
Evaporating dish
-
Vacuum oven or desiccator
Protocol:
-
Prepare a saturated solution: Follow steps 1 and 2 of the Isothermal Shake-Flask Method.
-
Sample Collection: Pre-weigh a clean, dry evaporating dish. Filter a known volume of the saturated solution into the evaporating dish.
-
Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound to avoid loss of the solute.
-
Drying and Weighing: Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature and then weigh it on an analytical balance.
-
Calculation: The solubility is calculated by subtracting the initial weight of the evaporating dish from the final weight and dividing by the volume of the saturated solution used.
Diagram 2: Relationship of Intermolecular Forces and Solubility
Caption: Intermolecular forces driving solubility.
Conclusion
This compound is a polar heterocyclic compound with structural features that suggest high solubility or miscibility in a broad range of polar organic solvents, with potentially lower solubility in non-polar hydrocarbon solvents. For drug development and process chemistry applications where precise knowledge of solubility is critical, the experimental protocols detailed in this guide, particularly the Isothermal Shake-Flask Method, are strongly recommended. The principles and methodologies presented herein provide a robust framework for researchers to confidently assess and utilize the solubility properties of this compound.
References
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LookChem. Cas 58418-62-5,this compound. [Link]
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ResearchGate. The Experimental Determination of Solubilities. [Link]
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chemeurope.com. Pyridine. [Link]
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Wikipedia. Dimethylformamide. [Link]
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Wikipedia. Dimethyl sulfoxide. [Link]
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Vantage Market Research. Pyridine Derivatives Market Report: Trends, Forecast 2029. [Link]
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A Comprehensive Technical Guide to 3-(Methoxymethyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery
This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals on the heterocyclic building block, 3-(Methoxymethyl)pyridine. We will explore its chemical identity, detail a robust synthetic protocol with mechanistic insights, and analyze its strategic importance and application in the landscape of modern pharmaceutical development. This document is structured to provide not just procedural knowledge but also the causal reasoning behind experimental choices, ensuring a thorough and practical understanding of this versatile compound.
Section 1: Introduction and Historical Context
The pyridine ring is a foundational scaffold in medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2][3] Its derivatives are of paramount interest due to their ability to modulate the physicochemical properties of molecules, such as solubility and metabolic stability, which are critical for developing effective therapeutics.[1][4] Among these derivatives, this compound (CAS No. 58418-62-5) has emerged as a particularly valuable intermediate.[1][5][6]
While there is no single seminal publication detailing its initial discovery, the history of this compound is intrinsically linked to the broader advancement of pyridine chemistry throughout the 20th century. Its synthesis and utility were established through the systematic exploration of functionalizing the pyridine core, a field significantly advanced by reactions like the Chichibabin synthesis for the pyridine ring itself.[7] The recognition of its value grew as medicinal chemists sought reliable building blocks to optimize structure-activity relationships (SAR) in drug candidates.[1]
Section 2: Physicochemical Properties and Structural Analysis
A comprehensive grasp of a molecule's properties is essential for its effective deployment in synthesis and drug design. This compound is a colorless to light yellow liquid with a distinct odor.[5][6] Its structure, featuring a methoxymethyl group at the 3-position of the pyridine ring, makes it a valuable and versatile component for creating new chemical entities.[5] This substitution enhances both the reactivity and solubility of the pyridine derivative.[6]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 58418-62-5 | [5][6][8] |
| Molecular Formula | C₇H₉NO | [5][6][8] |
| Molecular Weight | 123.15 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 177.6 °C at 760 mmHg | [5] |
| Density | 1.01 g/cm³ | [5] |
| Flash Point | 62.8 °C | [5] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
| Rotatable Bond Count | 2 | [8] |
The pyridine nitrogen provides a site for hydrogen bonding and modulates the molecule's overall basicity, while the ether oxygen of the methoxymethyl group adds another hydrogen bond acceptor site. This dual functionality is highly advantageous in establishing interactions with biological targets.
Section 3: Synthesis and Mechanistic Rationale
Several synthetic routes to this compound exist. A common and reliable laboratory-scale method is the Williamson ether synthesis, starting from the readily available pyridine-3-methanol. This approach is valued for its high yields and straightforward execution.
Field-Proven Synthetic Protocol: Williamson Ether Synthesis
This protocol describes the methylation of the hydroxyl group of pyridine-3-methanol. The core of the reaction is the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from a methylating agent in a classic Sₙ2 reaction.
Experimental Protocol:
-
Reaction Setup: A dry 250 mL three-necked, round-bottom flask is fitted with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.
-
Reagent Suspension: Anhydrous tetrahydrofuran (THF, 80 mL) is added to the flask, followed by the careful addition of sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol). The suspension is cooled to 0 °C using an ice-water bath.
-
Expert Insight: The use of anhydrous solvent and a nitrogen atmosphere is critical. Sodium hydride reacts violently with water and its reactivity would be quenched, halting the formation of the necessary alkoxide.
-
-
Alkoxide Formation: Pyridine-3-methanol (5.45 g, 50 mmol) is dissolved in 20 mL of anhydrous THF and added dropwise to the stirred NaH suspension over 30 minutes. The temperature is maintained at 0 °C. Vigorous hydrogen gas evolution will be observed.
-
Expert Insight: The slow, cooled addition is a crucial safety measure to control the exothermic deprotonation reaction and the rate of flammable hydrogen gas release.
-
-
Methylation: After hydrogen evolution ceases (approx. 30-60 minutes), methyl iodide (CH₃I, 3.7 mL, 60 mmol) is added dropwise while maintaining the temperature at 0 °C.
-
Reaction Completion: The ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred overnight (12-16 hours). Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction is carefully quenched by the slow, dropwise addition of 20 mL of water. The resulting mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Visualization of the Synthetic Workflow
Caption: Williamson ether synthesis of this compound.
Section 4: Applications in Drug Development
This compound is a versatile building block used extensively in the synthesis of pharmaceuticals and agrochemicals.[6] Its role is not merely as a structural component but as a functional modulator of a molecule's biological and pharmacological properties.
Strategic Role in Medicinal Chemistry
The incorporation of the this compound moiety into a lead compound can confer several advantages:
-
Improved Pharmacokinetics: The pyridine ring is a well-established pharmacophore that can enhance metabolic stability and permeability.[1][2] The methoxymethyl group is generally stable to metabolic degradation and can favorably modulate a compound's lipophilicity.
-
Enhanced Target Binding: The nitrogen atom and the ether oxygen can act as hydrogen bond acceptors, forming key interactions with amino acid residues in a protein's active site, thereby increasing binding affinity and potency.
-
Synthetic Versatility: The pyridine ring can be further functionalized, and the methoxymethyl group provides a stable, polar feature. This flexibility allows chemists to systematically explore the structure-activity relationship (SAR) to optimize a drug candidate.[1]
This intermediate is particularly prevalent in the development of drugs targeting neurological disorders, where blood-brain barrier penetration is often a key challenge.[6]
Logical Framework for Application in Drug Design
Caption: Role of this compound in optimizing drug properties.
Section 5: Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its robust and well-understood synthesis, combined with its capacity to impart desirable pharmacokinetic and pharmacodynamic properties, solidifies its role as a high-value building block in drug discovery. As the demand for novel therapeutics with highly specific and optimized profiles continues to grow, the intelligent application of foundational scaffolds like this compound will remain essential to the advancement of medicine.
References
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Title: 3-(Methoxymethyl)-pyridine Source: Chem-Impex URL: [Link]
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Title: this compound Source: PubChem, National Institutes of Health URL: [Link]
- Title: Preparation method of 2-[[[4-(3-methoxypropoxy)
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Title: Pyridine Source: Wikipedia URL: [Link]
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Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: Journal of Medicinal Chemistry (via PMC) URL: [Link]
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Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis Source: RSC Medicinal Chemistry (via PMC) URL: [Link]
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Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: Molecules (via PMC) URL: [Link]
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Core Safety, Handling, and Storage Protocols for 3-(Methoxymethyl)pyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Physicochemical Properties
3-(Methoxymethyl)pyridine is a pyridine derivative utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its methoxymethyl group enhances the reactivity and solubility of the pyridine ring, making it a valuable building block in organic synthesis.[1] Understanding its physical and chemical properties is the foundation of its safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 58418-62-5 | [1][2] |
| Molecular Formula | C₇H₉NO | [1][2] |
| Molecular Weight | 123.15 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 177.6 °C at 760 mmHg | [2] |
| Flash Point | 62.8 °C | [2] |
| Density | 1.01 g/cm³ | [2] |
| Vapor Pressure | 1.39 mmHg at 25°C | [2] |
Hazard Identification and Toxicological Profile
While specific toxicological data for this compound is not extensively published, data from structurally similar compounds like 3-methylpyridine and other pyridine derivatives provide a basis for a cautious approach. The primary hazards are associated with its flammability and potential for irritation.[3][4][5]
-
Flammability: The compound is a combustible liquid with a flash point of 62.8 °C.[2] Vapors may form explosive mixtures with air, and thermal decomposition can produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[3][5]
-
Irritation: Based on analogous compounds, this compound is expected to cause skin, eye, and respiratory irritation.[5][6][7] Prolonged skin contact may lead to dryness or cracking as the substance can defat the skin.[3][4]
-
Inhalation: Inhalation of vapors may cause symptoms such as coughing, dizziness, headache, and nausea.[3][4] High concentrations could potentially lead to more severe central nervous system effects.[3][4]
-
Ingestion: Ingestion may cause abdominal pain and a burning sensation.[3]
-
Absorption: The substance may be absorbed through the skin.[3][4]
GHS Hazard Classification (Anticipated) As a definitive GHS classification is not readily available, the following is an inferred classification based on related pyridine compounds.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and appropriate PPE are critical to minimize exposure. All work with this compound should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[8]
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield is required when there is a significant splash potential.[9][10] | Protects against splashes and vapors that can cause serious eye irritation.[6] Safety glasses alone are insufficient. |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Viton®, or a laminate like Silver Shield®). Nitrile gloves may offer limited splash protection but are not recommended for prolonged contact. | Prevents skin contact and absorption.[3] Always inspect gloves before use and practice proper removal techniques to avoid contaminating skin.[11] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[10] Chemical-resistant apron and sleeves should be considered for larger quantities. | Protects skin from accidental splashes and prevents contamination of personal clothing.[6] |
| Respiratory Protection | Generally not required when working within a functional chemical fume hood. If engineering controls are insufficient or for spill response, a NIOSH-approved respirator with organic vapor cartridges is necessary.[12][13] | Prevents inhalation of vapors that can cause respiratory tract irritation.[3][7] |
An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[8]
Safe Handling and Operational Protocols
A systematic approach to handling ensures that risks are minimized. The following protocol outlines the essential steps for safely dispensing the reagent.
Experimental Protocol: Safe Dispensing of this compound
-
Preparation:
-
Confirm that the chemical fume hood is operational and certified.
-
Don all required PPE as specified in Table 2.
-
Assemble all necessary glassware, reagents, and spill cleanup materials inside the fume hood.
-
Ensure the receiving vessel is properly secured and labeled.
-
-
Dispensing:
-
Ground and bond the source container and receiving equipment to prevent static discharge, a potential ignition source.[6][7]
-
Open the container slowly to release any pressure buildup.
-
Carefully pour the required amount of liquid, minimizing splashing. For precise measurements, use a clean glass syringe or pipette.
-
Avoid breathing vapors during transfer.[6]
-
-
Post-Dispensing:
-
Securely reseal the source container immediately after use.[6]
-
Wipe any minor drips on the container or work surface with an inert absorbent material (e.g., vermiculite or sand).
-
Properly dispose of contaminated cleaning materials as hazardous waste.
-
Wash hands thoroughly after handling, even if gloves were worn.[5][14]
-
Workflow for Safe Handling and Dispensing
Caption: Workflow for the safe handling and dispensing of this compound.
Storage and Incompatibility
Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6][8] A designated flammable liquids cabinet is recommended. Keep away from heat, sparks, open flames, and other sources of ignition.[5][8][15] Some suppliers recommend refrigerated storage (0-8°C).[1]
-
Incompatible Materials: Segregate from strong oxidizing agents and strong acids.[3][4][6] Reaction with these materials can be exothermic and hazardous.
Emergency Procedures
Preparedness is key to managing accidental exposures or releases effectively.
-
Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[6] If breathing is difficult or if the person feels unwell, seek medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting.[3][5] Rinse the mouth with water and seek immediate medical attention.[3]
Accidental Release Measures
For a small spill within a fume hood:
-
Absorb the spill with a non-combustible, inert material such as sand, vermiculite, or diatomaceous earth.[6]
-
Collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[7]
-
Decontaminate the area with an appropriate solvent and wash the surface.
For a large spill or a spill outside of a fume hood:
-
Evacuate all non-essential personnel from the area and restrict access.[8][16]
-
If safe to do so, ventilate the area.
-
Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[8]
Firefighting Measures
-
Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide (CO₂), or water spray.[3][4][5]
-
Specific Hazards: The substance is combustible.[5] In a fire, it may decompose to release toxic gases like nitrogen oxides.[3][5] Containers may explode when heated.[5]
-
Protective Actions: Firefighters should wear a full chemical protective suit and self-contained breathing apparatus (SCBA).[3][5] Use water spray to cool fire-exposed containers.[3][4]
Emergency Spill Response Logic
Caption: Decision-making flowchart for responding to a chemical spill.
Waste Disposal
All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Collection: Collect waste in a clearly labeled, sealable container that is compatible with the chemical.[8]
-
Storage: Do not mix with other waste streams.[7] Store waste containers in a designated, well-ventilated area away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, adhering to all local, state, and federal regulations.[6][7]
References
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LookChem. (n.d.). Cas 58418-62-5, this compound. Retrieved from [Link]
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INCHEM. (1999, March). ICSC 0802 - 3-METHYLPYRIDINE. Retrieved from [Link]
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International Labour Organization. (n.d.). 3-METHYLPYRIDINE. Retrieved from [Link]
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Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet. Retrieved from [Link]
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Angene Chemical. (2025, December 27). Safety Data Sheet. Retrieved from [Link]
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Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - 2-Methoxy-3-(trifluoromethyl)pyridine. Retrieved from [Link]
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AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]
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American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
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An In-Depth Technical Guide on the Hazards Associated with 3-(Methoxymethyl)pyridine Exposure
Abstract
Introduction and Statement of Data Scarcity
3-(Methoxymethyl)pyridine, with CAS Number 58418-62-5, serves as a valuable building block in chemical synthesis.[1] Its structure, featuring a pyridine ring with a methoxymethyl group at the 3-position, makes it a versatile intermediate for creating more complex molecules.[1] However, a critical challenge in working with this compound is the significant lack of specific toxicological and safety data in peer-reviewed literature and regulatory databases.[1][2][3]
This guide addresses this data gap by applying the principles of chemical analogy and structure-activity relationships. The hazards associated with the pyridine core and related substituted pyridines are well-documented.[4][5][6] By synthesizing this information, we can construct a scientifically grounded, albeit precautionary, hazard profile for this compound. This document is structured to provide not just a list of potential hazards, but the scientific rationale behind the recommended safety protocols, empowering laboratory personnel to make informed decisions.
Extrapolated Hazard Identification and Classification
Based on the hazard profiles of analogous compounds like 3-methoxypyridine and pyridine itself, this compound is anticipated to be classified as hazardous.[7][8] The primary concerns are flammability, skin and eye irritation, and respiratory tract irritation.
Table 1: Anticipated GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Source (Analogous Compound) |
| Flammable Liquids | Category 3 or 4 | H226: Flammable liquid and vapour. | 3-Methylpyridine |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | 3-Methoxypyridine, 3-Methylpyridine[8][9] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. | 3-Methoxypyridine, 3-Methylpyridine[8][9] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation. | 3-Methoxypyridine, 3-Methylpyridine[8][9] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | Pyridine |
This table represents an extrapolated classification. All handling procedures should reflect these potential hazards until specific data for this compound becomes available.
Toxicological Assessment (Based on Structural Analogs)
The toxicological properties of pyridine and its derivatives are primarily associated with their ability to cause local irritation and potential systemic effects upon absorption.[4][6]
-
Acute Toxicity : Pyridine itself is harmful if swallowed, inhaled, or in contact with skin. Oral LD50 in rats for pyridine is 891 mg/kg.[4] It is reasonable to assume that this compound exhibits a similar level of acute toxicity.
-
Skin and Eye Irritation : Substituted pyridines are consistently reported to be skin and eye irritants.[8][9][10][11] Contact with the liquid can cause redness, pain, and in the case of eyes, serious damage. Prolonged or repeated skin contact may lead to dermatitis.
-
Respiratory Irritation : Inhalation of vapors or mists is likely to cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[9] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][12]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity : There is no specific data for this compound regarding these endpoints. Pyridine itself is not classified as a human carcinogen by IARC, but some studies have raised concerns.[4][5][13] Given the lack of data, it is prudent to handle this compound as a substance with unknown long-term health effects and minimize exposure.
Physical and Chemical Hazards
The physical and chemical properties of this compound suggest it is a combustible liquid.
Table 2: Physical and Chemical Properties of this compound and a Related Compound
| Property | This compound | 3-Methylpyridine (Analog) |
| Molecular Formula | C₇H₉NO[1] | C₆H₇N |
| Molecular Weight | 123.15 g/mol [1] | 93.13 g/mol |
| Boiling Point | 177.6 °C at 760 mmHg[1] | 142 °C |
| Flash Point | 62.8 °C[1] | Not Specified |
| Density | 1.01 g/cm³[1] | 1.038 g/cm³ |
-
Flammability : With a flash point of 62.8 °C, this compound is a combustible liquid.[1] Vapors may be heavier than air and can travel to a source of ignition and flash back.[10] It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources.[4][7]
-
Reactivity and Incompatibility : this compound is expected to be incompatible with strong oxidizing agents and strong acids.[4][7] Contact with these materials could lead to vigorous reactions. It should be stored away from such chemicals.[4]
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential. The "Hierarchy of Controls" is a fundamental principle in industrial hygiene that prioritizes control methods.
Caption: Hierarchy of Controls for managing exposure risks.
-
Engineering Controls : The most critical engineering control is the mandatory use of a properly functioning certified laboratory chemical fume hood for all manipulations of this compound.[4] This contains vapors and protects the user from inhalation exposure. An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance.[4]
-
Administrative Controls : Strict adherence to Standard Operating Procedures (SOPs) is necessary. All containers must be clearly labeled with the chemical name and associated hazards. Personnel must be trained on the specific hazards and handling procedures for this compound before work begins.
-
Personal Protective Equipment (PPE) : PPE is the last line of defense and must be used in conjunction with engineering controls.
-
Eye and Face Protection : Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.[13][14]
-
Skin Protection : A fully buttoned, flame-retardant lab coat must be worn.[4]
-
Hand Protection : Wear chemically resistant gloves. Butyl rubber or similar resistant materials are recommended over standard nitrile gloves for handling pyridine derivatives.[4] Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contact.[14]
-
Protocol: Donning and Doffing PPE
-
Donning (Putting On) :
-
Perform hand hygiene.
-
Put on the lab coat, ensuring it is fully buttoned.
-
Put on chemical safety goggles.
-
Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off) :
-
Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid contaminating your hands.
-
Remove the lab coat by rolling it away from your body, keeping the contaminated exterior contained.
-
Remove eye protection.
-
Perform thorough hand hygiene with soap and water.
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Caption: Decision workflow for emergency response to a spill or exposure.
First Aid Measures
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[10][12]
-
Skin Contact : Immediately remove all contaminated clothing.[10] Flush the affected skin area with copious amounts of water for at least 15 minutes.[4][12] Seek medical attention if irritation persists.[10]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][7][12] Remove contact lenses if present and easy to do.[10][12] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet or container label to the medical professional.[10]
Spill and Leak Procedures
-
Small Spills (by trained personnel) :
-
Ensure the area is well-ventilated (fume hood).
-
Wear appropriate PPE (respirator may be required depending on spill size).[4]
-
Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a universal absorbent pad.[7]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[3]
-
Clean the spill area with soap and water.
-
-
Large Spills :
Fire-Fighting Measures
-
Extinguishing Media : Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[10]
-
Specific Hazards : The compound is a combustible liquid.[7] Vapors can form explosive mixtures with air. Thermal decomposition may produce toxic gases, including oxides of carbon and nitrogen.[7][10]
-
Protective Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7][10]
Handling, Storage, and Disposal
-
Handling : Avoid contact with skin, eyes, and clothing.[12][15] Avoid breathing vapors or mists.[10] Use only in a chemical fume hood.[4] Keep away from ignition sources and incompatible materials.[7]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7][12] The storage area should be secured and segregated from incompatible chemicals like strong oxidizers and acids.[4]
-
Waste Disposal : All waste material must be collected in a designated, sealed, and properly labeled hazardous waste container.[4] Dispose of contents and container in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.[12]
Conclusion
While specific hazard data for this compound is scarce, a thorough risk assessment based on structural analogy provides a strong foundation for safe laboratory practices. The potential for skin, eye, and respiratory irritation, combined with its combustible nature, necessitates stringent adherence to engineering controls, administrative protocols, and the consistent use of appropriate personal protective equipment. Researchers and laboratory managers must foster a culture of safety that respects the unknown hazards of novel chemical entities and prioritizes the well-being of all personnel.
References
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- Safety Data Sheet: 3-Methoxypyridine. (2021, December 25). Fisher Scientific.
- Safety Data Sheet: Pyridine. (2025, August 5). Sigma-Aldrich.
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Methodological & Application
Synthesis of 3-(Methoxymethyl)pyridine: A Detailed Guide for Chemical Researchers
Introduction: 3-(Methoxymethyl)pyridine is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its unique structure, featuring a pyridine core with a methoxymethyl substituent, offers a valuable scaffold for the synthesis of novel pharmaceutical agents and other fine chemicals. The pyridine ring provides favorable pharmacokinetic properties and hydrogen bonding capabilities, while the methoxymethyl group can be chemically manipulated to explore structure-activity relationships (SAR).[1] This application note provides two detailed and reliable protocols for the laboratory-scale synthesis of this compound, targeting researchers and professionals in drug development and organic synthesis.
Strategic Approaches to Synthesis
The preparation of this compound can be efficiently achieved through two primary synthetic strategies, both of which are detailed in this guide:
-
Protocol 1: Williamson Ether Synthesis from 3-(Hydroxymethyl)pyridine. This classic and robust method involves the O-methylation of the readily available 3-(hydroxymethyl)pyridine. It is a widely applicable and well-understood reaction, making it a reliable choice for many laboratory settings.
-
Protocol 2: Nucleophilic Substitution of 3-(Chloromethyl)pyridine. This alternative route utilizes the reaction of 3-(chloromethyl)pyridine with a methoxide source. This method is particularly useful when 3-(chloromethyl)pyridine is a more accessible starting material.
The choice between these protocols will often depend on the availability and cost of the starting materials, as well as the specific scale and equipment available in the laboratory.
Protocol 1: Williamson Ether Synthesis of this compound from 3-(Hydroxymethyl)pyridine
This protocol details the methylation of 3-(hydroxymethyl)pyridine using sodium hydride as a base and methyl iodide as the methylating agent. The Williamson ether synthesis is a trusted method for forming ethers via an SN2 mechanism.[2]
Reaction Scheme
Figure 1: Reaction scheme for the Williamson ether synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-(Hydroxymethyl)pyridine | 100-55-0 | 109.13 | 5.0 g | 45.8 mmol |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 2.2 g | 55.0 mmol |
| Methyl Iodide | 74-88-4 | 141.94 | 3.5 mL (8.0 g) | 56.4 mmol |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 100 mL | - |
| Saturated aqueous NH4Cl | - | - | 50 mL | - |
| Diethyl ether | 60-29-7 | 74.12 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | As needed | - |
Experimental Protocol
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add 3-(hydroxymethyl)pyridine (5.0 g, 45.8 mmol) to a dry 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous tetrahydrofuran (100 mL) to the flask and stir until the 3-(hydroxymethyl)pyridine is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 g, 55.0 mmol) portion-wise over 15 minutes. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Vigorous bubbling (hydrogen gas evolution) will be observed.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes after the addition of sodium hydride is complete.
-
Methylation: Slowly add methyl iodide (3.5 mL, 56.4 mmol) dropwise to the reaction mixture at 0 °C. Caution: Methyl iodide is a toxic and volatile substance. Handle in a fume hood.
-
Reaction Progression: After the addition of methyl iodide, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford pure this compound.
Expected Yield and Characterization
-
Yield: 75-85%
-
Appearance: Colorless to light yellow liquid.
-
Boiling Point: 177.6 °C at 760 mmHg.[3]
-
Spectroscopic Data:
-
1H NMR (CDCl3): δ 8.55 (d, 1H), 8.50 (s, 1H), 7.70 (d, 1H), 7.30 (dd, 1H), 4.50 (s, 2H), 3.40 (s, 3H).
-
13C NMR (CDCl3): δ 149.5, 148.5, 135.5, 134.0, 123.5, 72.0, 58.0.
-
Protocol 2: Synthesis of this compound from 3-(Chloromethyl)pyridine
This protocol outlines the synthesis of this compound via a nucleophilic substitution reaction between 3-(chloromethyl)pyridine hydrochloride and sodium methoxide.
Reaction Scheme
Figure 2: Reaction scheme for the synthesis of this compound from 3-(Chloromethyl)pyridine.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-(Chloromethyl)pyridine hydrochloride | 6959-48-4 | 164.03 | 5.0 g | 30.5 mmol |
| Sodium Methoxide | 124-41-4 | 54.02 | 1.8 g | 33.3 mmol |
| Anhydrous Methanol | 67-56-1 | 32.04 | 50 mL | - |
| Dichloromethane | 75-09-2 | 84.93 | As needed | - |
| Water | 7732-18-5 | 18.02 | As needed | - |
| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | 142.04 | As needed | - |
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(chloromethyl)pyridine hydrochloride (5.0 g, 30.5 mmol).
-
Reagent Addition: Add anhydrous methanol (50 mL) to the flask, followed by the portion-wise addition of sodium methoxide (1.8 g, 33.3 mmol) at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: To the residue, add water (50 mL) and extract with dichloromethane (3 x 40 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by vacuum distillation to obtain pure this compound.
Expected Yield and Characterization
-
Yield: 80-90%
-
Appearance: Colorless to light yellow liquid.
-
Characterization: The analytical data for the product obtained via this method are identical to those reported in Protocol 1.
Comparison of Synthetic Protocols
| Parameter | Protocol 1: Williamson Ether Synthesis | Protocol 2: From 3-(Chloromethyl)pyridine |
| Starting Material | 3-(Hydroxymethyl)pyridine | 3-(Chloromethyl)pyridine hydrochloride |
| Key Reagents | Sodium hydride, Methyl iodide | Sodium methoxide |
| Reaction Conditions | 0 °C to room temperature, 12-16 h | Reflux in methanol, 4-6 h |
| Typical Yield | 75-85% | 80-90% |
| Advantages | Readily available starting material, well-established method. | Higher typical yield, shorter reaction time. |
| Disadvantages | Use of hazardous NaH and toxic MeI, longer reaction time. | Starting material may be less common, potential for side reactions if not anhydrous. |
Safety and Handling
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. It is corrosive and can cause severe skin burns and eye damage. Handle in an inert atmosphere and away from moisture.[4][5][6]
-
Methyl Iodide (MeI): A volatile and toxic liquid. It is a suspected carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Sodium Methoxide (NaOMe): A corrosive and flammable solid. It reacts with water to form methanol and sodium hydroxide. Handle with care to avoid contact with skin and eyes.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves.
Conclusion
Both protocols presented provide reliable and efficient methods for the synthesis of this compound. The choice of method will be guided by the specific needs and resources of the research laboratory. The Williamson ether synthesis is a classic and dependable route, while the nucleophilic substitution of 3-(chloromethyl)pyridine offers a potentially faster and higher-yielding alternative. Careful attention to the safety precautions outlined is essential for the successful and safe execution of these syntheses.
References
-
12. The Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Missouri-St. Louis. Retrieved from [Link]
- EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents. (1990).
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]
- PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (2024, December 9). RASĀYAN Journal of Chemistry, 17(4).
-
This compound. (n.d.). LookChem. Retrieved from [Link]
-
MSDS for SODIUM HYDRIDE. (n.d.). Alkali Metals Limited. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
- US3873557A - Process for hydroxy-methylation of a substituted 3-hydroxy-pyridine - Google Patents. (1975).
- CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents. (2014).
- Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. (2017). Oriental Journal of Chemistry, 33(2).
- WO2018091964A1 - Process for preparing methoxy methyl pyridine dicarboxylate - Google Patents. (2018).
- CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google Patents. (1990).
- CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents. (2012).
- Convenient Procedure for the α-Methylation of Simple Pyridines. (2025, August 6).
- A relative quantitation method for measuring DNA methylation and hydroxymethylation using guanine as an internal standard. (2021). Analytical Methods, 13(36), 4141-4148.
- European Journal of Medicinal Chemistry. (n.d.). UPCommons.
- A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine. (2025, August 5).
- Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). (n.d.). DEA.gov.
- The Role of this compound in Advancing Drug Discovery. (n.d.). Tocris Bioscience.
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This compound molecular information. (n.d.). Cas Number Lookup. Retrieved from [Link]
- Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. (2020).
-
Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. (2020). PubMed. Retrieved from [Link]
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Application Notes & Protocols: 3-(Methoxymethyl)pyridine as a Strategic Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the Pyridine Scaffold
The pyridine ring is one of the most prolific heterocycles in pharmaceutical science, integral to the structure of thousands of approved drugs and clinical candidates.[1][2][3] Its prevalence stems from a unique combination of physicochemical properties: the nitrogen atom acts as a hydrogen bond acceptor, enhances aqueous solubility, and serves as a bioisosteric replacement for phenyl rings, often improving metabolic stability and potency.[2][3][4] The pyridine scaffold's ability to engage in crucial hydrogen bonding and coordination interactions with biological targets like enzymes and receptors makes it a cornerstone of modern drug design.[5]
Within this privileged class of compounds, 3-(Methoxymethyl)pyridine emerges as a particularly versatile and strategic building block. It combines the foundational benefits of the pyridine core with the nuanced influence of a 3-substituted methoxymethyl group. This side chain is not merely a passive solubilizing feature; it offers a distinct set of advantages that medicinal chemists can exploit to fine-tune molecular properties.[6][7]
The methoxymethyl group enhances solubility and can participate in diverse chemical reactions, allowing for its retention, modification, or cleavage to explore structure-activity relationships (SAR) systematically.[6][7] This guide provides an in-depth exploration of this compound, detailing its properties, synthetic utility, and strategic application through protocols and case studies for researchers in drug discovery.
Physicochemical Profile and Design Rationale
The strategic incorporation of this compound into a drug candidate is underpinned by its distinct physicochemical properties. Understanding these parameters is critical for predicting its influence on a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₇H₉NO | Low molecular weight, suitable for fragment-based design. |
| Molecular Weight | 123.15 g/mol [8] | Adheres to Lipinski's Rule of Five for oral bioavailability. |
| Boiling Point | 177.6 °C at 760 mmHg[9] | Standard volatility for a liquid organic intermediate. |
| Density | 1.01 g/cm³[9] | Typical for liquid pyridine derivatives. |
| LogP (calculated) | ~0.8-1.0 | Indicates a favorable balance between lipophilicity and hydrophilicity. |
| pKa (conjugate acid) | ~4.9 (estimated)[10] | The basicity of the pyridine nitrogen is slightly reduced by the electron-withdrawing effect of the 3-substituent, influencing salt formation and receptor interactions. |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Ether O)[8] | Provides multiple points for interaction with biological targets and enhances aqueous solubility. |
| Rotatable Bonds | 2[8] | Offers conformational flexibility, which can be advantageous for fitting into binding pockets. |
The Role of the Methoxymethyl Group:
The methoxymethyl substituent is more than just a simple side chain. It is a non-lipophilic "scout" that can explore protein pockets without significantly increasing the molecule's overall lipophilicity, a common challenge in lead optimization.[11]
-
Solubility and Polarity : The ether oxygen acts as an additional hydrogen bond acceptor, which can improve aqueous solubility and the topological polar surface area (TPSA) of a molecule, aiding in cell permeability.[6]
-
Metabolic Stability : The methoxy group can block potential sites of metabolic oxidation on the methylene carbon. While the methyl group itself can be a site for O-demethylation by cytochrome P450 enzymes, this metabolic pathway can sometimes be leveraged to create active metabolites.
-
Conformational Influence : The flexible ether linkage allows the methoxy group to adopt various conformations, enabling it to find optimal interactions within a binding site.
Synthetic Accessibility and Key Transformations
This compound is a readily available starting material, typically synthesized from 3-pyridinemethanol (also known as 3-picolyl alcohol) via Williamson ether synthesis. Its true value, however, lies in the subsequent transformations it can undergo.
Workflow for Utilizing this compound
The following diagram illustrates a typical workflow for incorporating this building block into a drug discovery program.
Protocols: Key Synthetic Methodologies
Protocol 1: Directed ortho-Metalation (DoM) at the C4-Position
Principle: The inherent reactivity of the pyridine ring often directs functionalization to the C2, C4, and C6 positions. The methoxymethyl group at the 3-position can act as a mild directing group for lithiation, primarily at the more sterically accessible C4 position, enabling subsequent quenching with various electrophiles.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in hexanes/THF
-
Electrophile (e.g., Iodine, Benzaldehyde, N,N-Dimethylformamide)
-
Dry ice/acetone bath
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard glassware (flame-dried)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon/nitrogen inlet.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of LDA or n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Stirring: Stir the resulting deep red/brown solution at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the chosen electrophile (1.2 eq) dropwise to the solution. For example, a solution of iodine in THF or neat benzaldehyde.
-
Warming: Allow the reaction to slowly warm to room temperature over several hours or overnight.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Transfer the mixture to a separatory funnel, extract with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Causality and Trustworthiness:
-
Why -78 °C? Low temperatures are critical to prevent side reactions, such as the decomposition of the lithiated intermediate or addition of the organolithium reagent to the pyridine ring.
-
Why LDA over n-BuLi? LDA is a non-nucleophilic, sterically hindered base, which minimizes the risk of competitive nucleophilic addition to the pyridine ring compared to n-BuLi.
-
Self-Validation: Successful C4-functionalization can be confirmed by ¹H NMR spectroscopy, observing the disappearance of the C4-proton signal and the appearance of new signals corresponding to the introduced substituent and characteristic shifts in the remaining aromatic protons.
Reaction Scheme: Directed ortho-Metalation
Case Study: Rabeprazole and Proton Pump Inhibitors (PPIs)
The utility of pyridine-based building blocks is exemplified in the synthesis of rabeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal conditions. While rabeprazole itself contains a methoxypropoxy side chain, its synthesis highlights the chemical principles applicable to methoxymethyl pyridine derivatives.[12]
The core of rabeprazole is a substituted pyridine ring linked to a benzimidazole moiety. The synthesis involves the functionalization of a pyridine N-oxide intermediate, a common strategy for activating the pyridine ring for subsequent modifications.[12]
Table 2: Role of the Substituted Pyridine in Rabeprazole's Activity
| Structural Feature | Contribution to Pharmacological Profile |
| Pyridine Ring | Serves as the core scaffold; its basic nitrogen is crucial for accumulation in the acidic environment of parietal cells. |
| Alkoxy Side Chain | Modulates lipophilicity and pharmacokinetic properties, influencing absorption and metabolic stability. |
| Methyl Groups | Provide steric bulk and electronic effects that fine-tune the pKa of the pyridine nitrogen and prevent unwanted metabolism. |
| Linker to Benzimidazole | The methylsulfinyl linker is key to the mechanism of action, rearranging under acidic conditions to form the active covalent inhibitor. |
The synthesis of rabeprazole intermediates often involves regioselective chlorination of a pyridine N-oxide, followed by nucleophilic substitution with 2-mercaptobenzimidazole.[12] This underscores the importance of activating the pyridine ring to facilitate the construction of complex drug molecules.
Conclusion and Future Outlook
This compound is a high-value building block that offers medicinal chemists a strategic tool for drug design. Its balanced physicochemical properties, predictable reactivity, and synthetic versatility make it an excellent choice for lead discovery and optimization campaigns. The ability to fine-tune solubility, polarity, and metabolic stability while retaining the core benefits of the pyridine pharmacophore ensures its continued relevance.[6][7] As drug discovery continues to tackle increasingly complex biological targets, the rational application of such "smart" building blocks will be paramount in developing the next generation of safe and effective medicines.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
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- 12. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
Application Note: A Practical Guide to the N-Alkylation of 3-(Methoxymethyl)pyridine for the Synthesis of Novel Pyridinium Salts
Abstract
This application note provides a comprehensive and robust experimental protocol for the N-alkylation of 3-(methoxymethyl)pyridine, a versatile building block in pharmaceutical and materials science.[1] N-alkyl pyridinium salts are a critical class of compounds with applications ranging from medicinal chemistry to their use as ionic liquids and phase-transfer catalysts. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established chemical principles. We will delve into the reaction mechanism, provide a step-by-step procedure for a representative N-alkylation reaction, discuss key process parameters, and offer troubleshooting guidance to ensure reliable and reproducible outcomes.
Introduction and Scientific Rationale
The pyridine ring is a privileged scaffold in medicinal chemistry, valued for its pharmacokinetic properties and its ability to participate in key biological interactions.[1] The N-alkylation of pyridines transforms the neutral, basic heterocycle into a positively charged quaternary pyridinium salt. This transformation fundamentally alters the molecule's physical and chemical properties, including its solubility, reactivity, and biological activity.
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.[2] This single-step, concerted process results in the formation of a new carbon-nitrogen bond and the displacement of the halide ion, which becomes the counter-ion for the newly formed pyridinium salt.
The efficiency of this reaction is governed by several key factors:
-
The Alkylating Agent: The reactivity of the alkyl halide is paramount. The leaving group ability follows the trend I > Br > Cl. Primary and secondary alkyl halides are ideal substrates, as tertiary halides may lead to competing elimination reactions.[2]
-
Solvent: The choice of solvent can influence the reaction rate. Polar solvents are generally preferred to stabilize the charged transition state. Common choices include ethanol, acetonitrile, or N,N-dimethylformamide (DMF).[3][4][5]
-
Temperature: Heating is typically required to provide the necessary activation energy for the reaction to proceed at a practical rate. Reactions are often conducted at reflux temperature.[5][6]
The this compound substrate possesses a weakly electron-donating methoxymethyl group, which does not significantly impede the nucleophilicity of the pyridine nitrogen, making it a suitable candidate for this transformation.
Experimental Protocol: N-Benzylation of this compound
This section details a reliable, step-by-step procedure for the synthesis of 1-benzyl-3-(methoxymethyl)pyridinium bromide.
Materials and Equipment
Materials:
-
This compound (≥98% purity)
-
Benzyl bromide (≥98% purity)
-
Anhydrous Ethanol (200 proof)
-
Diethyl ether (anhydrous)
-
Deionized Water
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Water-cooled condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Analytical balance
-
Fume hood
Experimental Workflow Diagram
Caption: General workflow for the N-alkylation of this compound.
Step-by-Step Procedure
--- SAFETY NOTE: Alkylating agents like benzyl bromide are lachrymatory and toxic. This entire procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. ---
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.46 g, 20.0 mmol, 1.0 eq).
-
Reagent Addition: Add 25 mL of anhydrous ethanol to the flask and stir until the pyridine derivative is fully dissolved. In a single portion, add benzyl bromide (4.10 g, 24.0 mmol, 1.2 eq) to the solution.
-
Reflux: Attach a water-cooled condenser to the flask and place the assembly in a pre-heated heating mantle or oil bath. Heat the reaction mixture to reflux (approximately 80-85°C) and maintain this temperature with gentle stirring for 4-6 hours.
-
Reaction Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the this compound starting material.
-
Work-up: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol. A viscous oil or solid residue should remain.
-
Purification by Precipitation: To the residue, add approximately 40-50 mL of anhydrous diethyl ether. Stir or sonicate the mixture vigorously. The pyridinium salt product, being ionic, is insoluble in diethyl ether and will precipitate as a white or off-white solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two small portions (10-15 mL each) of diethyl ether to remove any residual unreacted starting materials.
-
Drying: Dry the collected solid under vacuum to yield the final product, 1-benzyl-3-(methoxymethyl)pyridinium bromide.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the covalent structure. Expect characteristic shifts for the benzylic protons and the pyridinium ring protons.
-
Mass Spectrometry (e.g., ESI+): To confirm the molecular weight of the cation.
-
Melting Point: To assess the purity of the crystalline solid.
Scope and Versatility
The described protocol is robust and can be adapted for various alkylating agents. The following table provides guidance on reaction parameters for different alkyl halides.
| Alkylating Agent | Molar Equiv. | Solvent | Temp. (°C) | Approx. Time (h) | Notes |
| Methyl Iodide | 1.2 - 1.5 | Acetonitrile | Room Temp. | 2 - 4 | Highly reactive; reaction is often exothermic. |
| Ethyl Bromide | 1.2 - 1.5 | Ethanol | Reflux (~80°C) | 8 - 12 | Slower than methyl iodide. |
| Benzyl Bromide | 1.2 | Ethanol | Reflux (~80°C) | 4 - 6 | As per detailed protocol. |
| Propargyl Bromide | 1.2 | DMF | 60°C | 6 - 8 | Useful for introducing an alkyne handle for click chemistry. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient reaction time or temperature.2. Impure or degraded alkylating agent.3. Inactive alkylating agent (e.g., alkyl chloride). | 1. Increase reflux time and monitor by TLC.2. Use freshly opened or purified alkylating agent.3. Switch to the more reactive alkyl bromide or iodide equivalent. |
| Product is an Oil, Fails to Crystallize | 1. Presence of impurities (e.g., excess starting material).2. The product may be hygroscopic and has absorbed water.3. The salt may have a low melting point or be intrinsically non-crystalline. | 1. Perform multiple triturations with fresh diethyl ether.2. Ensure all solvents are anhydrous and dry the product thoroughly under high vacuum.3. Attempt purification by silica gel chromatography using a polar eluent system (e.g., DCM/Methanol). |
| Product Discoloration | Minor impurities or slight decomposition of the alkylating agent. | Recrystallize the product from a suitable solvent system (e.g., ethanol/ethyl acetate) if high purity is required. |
Conclusion
This application note presents a validated and straightforward protocol for the N-alkylation of this compound. The method is high-yielding, scalable, and adaptable to a range of primary alkyl halides, providing reliable access to a diverse library of N-alkyl-3-(methoxymethyl)pyridinium salts. This procedure serves as a foundational technique for researchers in drug discovery and chemical synthesis, enabling the generation of novel molecular entities for further investigation.
References
-
Sung, K. (n.d.). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. Retrieved from [Link]
-
Química Organica. (n.d.). Alkylation and acylation of pyridine. Retrieved from [Link]
-
Majhi, B., et al. (2018). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Chemical Communications. Retrieved from [Link]
-
Check, C. T., et al. (2019). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Organic Letters. Retrieved from [Link]
-
Armarego, W. L. F. (2008). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. Inorganic Chemistry. Retrieved from [Link]
-
Comins, D. L., & Boteju, L. W. (1992). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Tetrahedron Letters. Retrieved from [Link]
-
Gökçe, M., et al. (2010). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Kuca, K., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules. Retrieved from [Link]
-
Kuca, K., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules. Retrieved from [Link]
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- 2. Alkylation and acylation of pyridine [quimicaorganica.org]
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of 3-(Methoxymethyl)pyridine Using Organometallic Reagents
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2][3][4][5] 3-(Methoxymethyl)pyridine, in particular, serves as a versatile building block. Its strategic functionalization via reactions with organometallic reagents opens pathways to a diverse array of polysubstituted pyridines, which are key intermediates in modern drug discovery. This guide provides an in-depth analysis of the reaction of this compound with common classes of organometallic reagents, including organolithiums, Grignard reagents, and Gilman cuprates. We will explore the underlying principles of regioselectivity, provide detailed, field-tested protocols, and discuss the practical applications of the resulting products in pharmaceutical development.
Introduction: The Pyridine Core in Drug Design
The pyridine ring is a privileged structure in drug discovery due to its unique electronic properties, ability to participate in hydrogen bonding, and its presence in numerous bioactive molecules.[1][2][3] The functionalization of the pyridine nucleus allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its pharmacological profile. This compound is a valuable starting material as the methoxymethyl group can influence the regioselectivity of nucleophilic additions and can also be a synthetic handle for further transformations.
Principles of Reactivity and Regioselectivity
The pyridine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack.[5] Organometallic reagents, which are strong nucleophiles, can add to the pyridine ring at the C2, C4, or C6 positions. The regiochemical outcome of this reaction is influenced by a combination of electronic and steric factors.
The nitrogen atom in the pyridine ring withdraws electron density, making the α (C2, C6) and γ (C4) positions electrophilic. In the case of this compound, the substituent at the 3-position introduces steric hindrance, which can disfavor attack at the adjacent C2 and C4 positions. However, the oxygen atom of the methoxymethyl group can also act as a Lewis base, potentially coordinating with the metal cation of the organometallic reagent and directing the nucleophilic attack to the ortho positions (C2 and C4). This is a concept known as Directed ortho Metalation (DoM) when a deprotonation event occurs.[6][7][8][9] While direct nucleophilic addition is different from DoM, similar coordinating effects can influence the transition state.
The choice of the organometallic reagent is crucial in determining the regioselectivity:
-
Hard nucleophiles , such as organolithium reagents, tend to favor addition at the more electronically deficient C2 position.
-
Softer nucleophiles , such as organocuprates, often favor conjugate-type addition at the C4 position.
-
Grignard reagents exhibit intermediate reactivity and their regioselectivity can be influenced by reaction conditions.
Reaction with Organolithium Reagents
Organolithium reagents are highly reactive, pyrophoric compounds that must be handled with extreme care under an inert atmosphere.[10][11][12][13][14] They are powerful nucleophiles and strong bases. Their reaction with this compound typically leads to the formation of 1,2-dihydropyridine intermediates, which can be subsequently oxidized to the corresponding 2-substituted-3-(methoxymethyl)pyridine.
Mechanistic Considerations
The reaction proceeds via nucleophilic addition of the organolithium reagent to the C2 position of the pyridine ring. This is generally favored due to the strong polarization of the C=N bond. The resulting lithium salt of the dihydropyridine is then quenched and can be oxidized to the aromatic product.
Diagram: Proposed Mechanism of Organolithium Addition
Caption: Reaction pathway for organolithium addition and subsequent oxidation.
Protocol: Synthesis of 2-Butyl-3-(methoxymethyl)pyridine
Safety Precaution: Organolithium reagents such as n-butyllithium are pyrophoric and must be handled under a dry, inert atmosphere (e.g., argon or nitrogen).[10][11][12][13][14] Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and suitable gloves.[11][13]
Materials:
-
This compound
-
n-Butyllithium (solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Chloranil
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (oven-dried)
-
Syringes and needles
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagent Addition: Under a positive pressure of nitrogen, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20 minutes, maintaining the temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Oxidation: In a separate flask, prepare a solution of chloranil (1.2 eq) in THF. Slowly add the dihydropyridine solution from the first flask to the chloranil solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-butyl-3-(methoxymethyl)pyridine.
Reaction with Grignard Reagents
Grignard reagents (RMgX) are another important class of organometallic compounds used for C-C bond formation.[15] Their reactivity is generally more moderate compared to organolithiums, which can sometimes lead to better control and selectivity.
Mechanistic Insights
The addition of Grignard reagents to pyridines can be complex.[16] While direct addition to the C2 or C4 position is possible, the reaction can also be influenced by the presence of Lewis acidic magnesium salts. In some cases, copper catalysts can be employed to promote conjugate addition, similar to Gilman reagents.[17]
Diagram: General Workflow for Grignard Reactions
Caption: Standard experimental workflow for Grignard addition reactions.
Protocol: Synthesis of 4-Phenyl-3-(methoxymethyl)pyridine
Materials:
-
This compound
-
Phenylmagnesium bromide (solution in THF)
-
Anhydrous THF
-
Copper(I) cyanide (CuCN) - optional catalyst for 1,4-addition
-
Aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C.
-
Reagent Addition: Slowly add phenylmagnesium bromide (1.5 eq) to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield 4-phenyl-3-(methoxymethyl)pyridine.
Reaction with Gilman Reagents (Organocuprates)
Gilman reagents (R₂CuLi) are soft organometallic nucleophiles that are particularly effective for 1,4-conjugate additions to α,β-unsaturated systems.[18][19][20] In the context of pyridine chemistry, they can be used to achieve selective addition at the C4 position, leading to 1,4-dihydropyridine intermediates.
Mechanistic Pathway
The reaction is believed to proceed through a reversible formation of a copper-alkene π-complex, followed by oxidative addition to form a Cu(III) species, and then reductive elimination to give the 1,4-addition product.[21] The resulting dihydropyridine can then be oxidized to the corresponding 4-substituted pyridine.
Protocol: Synthesis of 4-Methyl-3-(methoxymethyl)pyridine
Materials:
-
Methyllithium (solution in diethyl ether)
-
Copper(I) iodide (CuI)
-
Anhydrous THF
-
This compound
-
Manganese dioxide (for oxidation)
-
Dichloromethane (DCM)
Procedure:
-
Gilman Reagent Preparation: In a flame-dried flask under nitrogen, suspend CuI (0.5 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add methyllithium (1.0 eq) to the suspension. The mixture should turn into a clear, colorless, or slightly yellow solution of lithium dimethylcuprate.
-
Addition to Pyridine: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add the freshly prepared Gilman reagent to the pyridine solution via cannula.
-
Stir the reaction at -78 °C for 3 hours.
-
Oxidation: Add activated manganese dioxide (5.0 eq) to the reaction mixture and allow it to warm to room temperature. Stir overnight.
-
Work-up: Filter the reaction mixture through a pad of celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain 4-methyl-3-(methoxymethyl)pyridine.
Data Summary
| Organometallic Reagent | Typical Regioselectivity | Key Characteristics |
| Organolithium (e.g., n-BuLi) | C2-addition | Highly reactive, pyrophoric, hard nucleophile.[10][22] |
| Grignard (e.g., PhMgBr) | C2/C4-addition | Moderately reactive, sensitive to reaction conditions.[16] |
| Gilman (e.g., (CH₃)₂CuLi) | C4-addition | Soft nucleophile, excellent for conjugate addition.[18][19][20] |
Applications in Drug Development
The substituted pyridines synthesized through these methods are valuable intermediates in the development of new therapeutic agents. Pyridine derivatives are found in a wide range of drugs, including anti-inflammatory agents, anti-cancer drugs, and treatments for neurological disorders.[1][3][4] The ability to selectively introduce various substituents onto the pyridine ring is a powerful tool for structure-activity relationship (SAR) studies, enabling the optimization of drug candidates for improved efficacy and safety.
Conclusion
The reaction of this compound with organometallic reagents is a versatile and powerful strategy for the synthesis of polysubstituted pyridines. By carefully selecting the organometallic reagent and controlling the reaction conditions, researchers can achieve a high degree of regioselectivity, accessing a wide range of functionalized pyridine building blocks. These methods are indispensable in the field of medicinal chemistry for the development of novel pharmaceuticals.
References
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UC Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]
-
University of California, Riverside EH&S. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]
-
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. [Link]
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New Jersey Institute of Technology. (n.d.). PYROPHORIC ORGANOLITHIUM REAGENTS STANDARD OPERATING PROCEDURE. [Link]
-
Comins, D. L., et al. (2004). Nucleophilic addition to 3-substituted pyridinium salts: expedient syntheses of (-)-L-733,061 and (-)-CP-99,994. Organic Letters, 6(20), 3517-20. [Link]
-
University of Wisconsin-Madison. (n.d.). Directed (ortho) Metallation. [Link]
-
IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [Link]
- Recent Developments in the Synthesis and Applic
-
Myers, A. G. (n.d.). ortho metalation. Harvard University. [Link]
-
ResearchGate. (2025). A significant substituent effect on the regioselectivity in addition of alkynes to 3-substituted pyridines. [Link]
-
National Institutes of Health. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
-
Grokipedia. (n.d.). Directed ortho metalation. [Link]
-
Snieckus, V. (2010). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 110(12), 7245-7294. [Link]
-
ResearchGate. (2025). Synthesis of 2,3-Disubstituted Pyridines by Transition-Metal-Free Amination. [Link]
-
Schlosser, M., & Mongin, F. (2007). Pyridine elaboration through organometallic intermediates: regiochemical control and completeness. Chemical Society Reviews, 36(7), 1161-1172. [Link]
-
Bach, P., et al. (2012). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine. European Journal of Organic Chemistry, 2012(35), 6940-6952. [Link]
-
Science. (n.d.). Site-Selective Pyridine Functionalization via Nucleophilic Additions to Activated Pyridiniums. [Link]
-
Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. [Link]
-
ResearchGate. (2025). Complexes of the Gilman Reagent with Double Bonds across the π−σ Continuum. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates). [Link]
-
National Institutes of Health. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [Link]
-
Wikipedia. (n.d.). Gilman reagent. [Link]
-
Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For. [Link]
-
Walborsky, H. M. (1982). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 15(11), 322-328. [Link]
-
Holland, A. W., & Bergman, R. G. (2019). Synthesis, Structure, and Hydrogenolysis of Pyridine Dicarbene Iron Dialkyl Complexes. Organometallics, 38(16), 3045-3053. [Link]
-
University of California, Irvine. (n.d.). Grignard Reaction. [Link]
-
Organic Chemistry Portal. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]
-
Epsztajn, J., & Bieniek, A. (1985). Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones. Journal of the Chemical Society, Perkin Transactions 1, 213-219. [Link]
-
Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. [Link]
-
ResearchGate. (2025). Some reactions of 3-cyano(diethylaminocarbonyl, methoxycarbonyl) pyridines with organolithium reagents. Synthesis of stabilized 1,2-, 1,4-, and 1,6-dihydropyridines. [Link]
-
Wikipedia. (n.d.). Organolithium reagent. [Link]
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Application Note: Strategic Functionalization of 3-(Methoxymethyl)pyridine for the Synthesis of Novel Derivatives
Abstract
This guide provides a comprehensive overview of synthetic strategies for the derivatization of 3-(Methoxymethyl)pyridine, a versatile heterocyclic building block. The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved drugs and biologically active compounds.[1][2][3] This document details robust protocols for selective functionalization at various positions of the pyridine ring and modification of the methoxymethyl side chain. We emphasize the causality behind experimental choices, offering insights into reaction mechanisms and troubleshooting to empower researchers in drug discovery and chemical synthesis. Key methodologies covered include Directed ortho-Metalation (DoM), N-oxidation-based activation, and palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Value of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in drug design, prized for its ability to engage in hydrogen bonding and π-π stacking interactions, which enhances solubility and binding affinity to biological targets.[1] Its presence in over 7,000 drug molecules underscores its importance.[2][3] The starting material, this compound, offers multiple strategic avenues for diversification. The pyridine nitrogen atom provides a handle for modulating the ring's electronic properties, while the methoxymethyl group can act as a directing group or be chemically modified. This guide focuses on leveraging these features to create libraries of novel, substituted pyridines for screening and development.
Foundational Chemistry: Reactivity of this compound
Understanding the inherent reactivity of the this compound core is crucial for designing successful synthetic campaigns.
-
Pyridine Ring: The pyridine ring is electron-deficient compared to benzene, which makes it susceptible to nucleophilic attack but generally resistant to electrophilic aromatic substitution unless activated. The nitrogen atom's lone pair makes the molecule basic (pKa of pyridine ≈ 5.2).[4]
-
Methoxymethyl Group as a Directing Group: The ether oxygen of the methoxymethyl group is a Lewis base. This allows it to coordinate with strong organolithium bases, directing deprotonation to the adjacent C4 position. This phenomenon, known as Directed ortho-Metalation (DoM), is a powerful tool for regioselective C-H functionalization.[5][6]
-
Reactivity Positions:
-
C4: The most acidic proton on the ring due to the directing effect of the methoxymethyl group. Ideal for functionalization via DoM.
-
C2 & C6: These positions are electronically activated towards nucleophilic attack, especially after N-oxidation of the pyridine ring.
-
C5: Generally the least reactive position for direct functionalization.
-
Benzylic Protons (-CH₂-): The protons on the methylene bridge can be deprotonated under strongly basic conditions, offering another site for derivatization.
-
Core Synthetic Strategies and Protocols
We present three high-utility strategies for generating diverse derivatives from this compound.
Strategy A: C4-Functionalization via Directed ortho-Metalation (DoM)
DoM is arguably the most efficient method for selectively introducing substituents at the C4 position. The methoxymethyl group directs a strong base (typically an organolithium reagent) to deprotonate the adjacent C-H bond, creating a potent nucleophilic aryllithium intermediate that can be trapped with various electrophiles.[5][7]
Causality: The reaction's high regioselectivity stems from the pre-coordination of the organolithium reagent to the ether oxygen of the DMG (Directing Metalation Group), positioning the base for exclusive deprotonation of the nearest (ortho) proton.[5][6]
Protocol 1: General Procedure for Directed ortho-Metalation and Electrophilic Quench
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) or Lithium Diisopropylamide (LDA)
-
Electrophile (e.g., N,N-Dimethylformamide (DMF), Iodine (I₂), Trimethylsilyl chloride (TMSCl))
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Standard work-up and purification reagents (solvents, drying agents, silica gel)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add this compound (1.0 eq) and anhydrous THF (to 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: Low temperature is critical to prevent side reactions and decomposition of the unstable aryllithium intermediate.
-
Deprotonation: Slowly add s-BuLi (1.2 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting deep red/brown solution for 1-2 hours at -78 °C. Rationale: s-BuLi is a strong, non-nucleophilic base ideal for this deprotonation. LDA is a suitable alternative.[8]
-
Electrophilic Quench: Add the chosen electrophile (1.5 eq) dropwise to the solution at -78 °C.
-
For Aldehyde synthesis: Use DMF.
-
For Iodination: Use a solution of I₂ in THF.
-
For Silylation: Use TMSCl.
-
-
Warming & Quenching: Allow the reaction to stir for an additional 1-3 hours at -78 °C, then slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Work-up & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Self-Validation: Confirm product formation and purity using ¹H NMR, ¹³C NMR, and LC-MS. The disappearance of the C4 proton signal (around 8.5 ppm) and the appearance of new signals corresponding to the introduced substituent in the ¹H NMR spectrum are key indicators of success.
Strategy B: Ring Activation via N-Oxidation
Oxidizing the pyridine nitrogen to an N-oxide dramatically alters the ring's electronic properties. The N-oxide group is strongly electron-withdrawing, making the C2 and C6 positions highly electrophilic and susceptible to nucleophilic attack.[9][10] This strategy provides access to derivatives that are complementary to those obtained via DoM.
Causality: The N-O bond withdraws electron density from the ring, particularly from the ortho (C2, C6) and para (C4) positions, facilitating nucleophilic aromatic substitution.[9]
Protocol 2: Synthesis and Functionalization of this compound N-Oxide
Part I: N-Oxidation
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide/Acetic Acid[11]
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM and cool to 0 °C.
-
Add m-CPBA (1.1 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench with saturated NaHCO₃ and extract with DCM.
-
Dry the organic layer, concentrate, and purify by chromatography to yield this compound N-oxide.[10]
Part II: Nucleophilic Substitution (e.g., Cyanation)
Materials:
-
This compound N-oxide
-
Trimethylsilyl cyanide (TMSCN)
-
Dimethylcarbamoyl chloride
Procedure:
-
In a sealed tube, dissolve this compound N-oxide (1.0 eq) in anhydrous acetonitrile.
-
Add dimethylcarbamoyl chloride (1.2 eq) followed by TMSCN (1.5 eq).
-
Heat the reaction to 80 °C for 12-18 hours.
-
Cool to room temperature, quench with NaHCO₃ solution, and extract with ethyl acetate.
-
Purify by column chromatography to yield 2-cyano-3-(methoxymethyl)pyridine.
Strategy C: Halogenation and Palladium-Catalyzed Cross-Coupling
Introducing a halogen handle onto the pyridine ring opens the door to a vast array of powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[12][13] This is a premier method for constructing C(sp²)-C(sp²) bonds, essential for many pharmaceutical scaffolds.[13]
Causality: The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form a new carbon-carbon bond between the halogenated pyridine and a boronic acid derivative.[12]
Protocol 3: Synthesis of 4-Iodo-3-(methoxymethyl)pyridine and Subsequent Suzuki Coupling
Part I: Iodination via DoM (as per Protocol 1)
-
Follow Protocol 1, using Iodine (I₂) as the electrophile to synthesize 4-Iodo-3-(methoxymethyl)pyridine.
Part II: Suzuki-Miyaura Cross-Coupling
Materials:
-
4-Iodo-3-(methoxymethyl)pyridine
-
Aryl or Heteroaryl boronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[14]
-
Base (e.g., aqueous 2M Na₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Setup: To a reaction vessel, add 4-Iodo-3-(methoxymethyl)pyridine (1.0 eq), the boronic acid (1.5 eq), and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the vessel with argon three times.
-
Solvent & Base: Add the solvent (to 0.1 M) and the aqueous base.
-
Reaction: Heat the mixture to 90-100 °C and stir for 4-12 hours, monitoring by LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography to yield the 4-aryl-3-(methoxymethyl)pyridine derivative.[12]
Data Summary and Visualization
The following table summarizes representative transformations and typical yields achievable using the protocols described.
| Strategy | Target Position | Reaction Type | Key Reagents | Product Example | Typical Yield (%) |
| DoM | C4 | Iodination | s-BuLi, I₂ | 4-Iodo-3-(methoxymethyl)pyridine | 80-90 |
| DoM | C4 | Formylation | s-BuLi, DMF | 3-(Methoxymethyl)picolinaldehyde | 65-75 |
| N-Oxidation | C2 | Cyanation | m-CPBA, TMSCN | 2-Cyano-3-(methoxymethyl)pyridine | 50-65 |
| Cross-Coupling | C4 | Suzuki-Miyaura | Pd(PPh₃)₄, Phenylboronic acid | 4-Phenyl-3-(methoxymethyl)pyridine | 70-85 |
Diagrams of Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic strategies.
Caption: Overview of synthetic strategies for derivatizing this compound.
Caption: Mechanistic workflow for the Directed ortho-Metalation (DoM) strategy.
Conclusion and Future Outlook
This compound is a highly adaptable platform for the synthesis of diverse pyridine libraries. The strategies of Directed ortho-Metalation, N-oxidation, and cross-coupling provide reliable and regioselective access to novel derivatives functionalized at the C4, C2, and C6 positions. These protocols are designed to be robust starting points for further optimization and are broadly applicable to late-stage functionalization efforts in drug discovery programs.[15] The resulting compounds serve as valuable assets for exploring new chemical space and identifying next-generation therapeutic agents.
References
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Pyridine: the scaffolds with significant clinical diversity. De, S., Kumar S K, A., Shaha, S. K., et al. (2022). RSC Advances, 12(24), 15381-15417. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Drug Design, Development and Therapy. [Link]
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Pyridine: the scaffolds with significant clinical diversity. De, S., Kumar S K, A., Shaha, S. K., et al. (2022). RSC Advances. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Drug Design, Development and Therapy. [Link]
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C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. (2022). Journal of the American Chemical Society. [Link]
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Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011). Organic Letters. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2009). Angewandte Chemie International Edition. [Link]
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Directed ortho metalation. Wikipedia. [Link]
-
Synthesis of 2-substituted pyridines from pyridine N-oxides. (2013). ARKIVOC. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). The Journal of Organic Chemistry. [Link]
-
Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. (2018). Journal of the American Chemical Society. [Link]
-
Pyridine-N-oxide. Wikipedia. [Link]
-
ortho metalation. Andrew G Myers Research Group, Harvard University. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Chemical Science. [Link]
-
A New Convenient Synthesis of Pyridine-N-oxides. (2011). Chinese Chemical Letters. [Link]
-
Directed (ortho) Metallation. University of Liverpool. [Link]
-
Directed ortho metalation. Grokipedia. [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2016). Organic & Biomolecular Chemistry. [Link]
-
Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
-
Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. (2024). Trends in Chemistry. [Link]
-
A new protocol for nucleophilic amination of methoxypyridines and their derivatives. (2020). Chemical Communications. [Link]
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C–H functionalization of pyridines. (2022). Organic & Biomolecular Chemistry. [Link]
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Route to Highly Substituted Pyridines. (2016). The Journal of Organic Chemistry. [Link]
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Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. (2024). Trends in Chemistry. [Link]
-
New method for introducing fluorinated components into molecules. (2024). University of Münster. [Link]
-
Late-Stage C-H Activation of Drug (Derivative) Molecules with Pd(ll) Catalysis. (2024). Chemistry – A European Journal. [Link]
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The Strategic Utility of 3-(Methoxymethyl)pyridine Derivatives in the Synthesis of Neurological Drugs: Application Notes and Protocols
Introduction: The Pyridine Scaffold in Neurological Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1] Its nitrogen atom provides a key site for hydrogen bonding, influencing the pharmacokinetic and pharmacodynamic properties of drug molecules.[1] Among the vast array of pyridine-based intermediates, 3-(methoxymethyl)pyridine and its derivatives have emerged as versatile building blocks for the synthesis of novel neurological agents, particularly those targeting nicotinic acetylcholine receptors (nAChRs).[2][3] These receptors are implicated in a range of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, ADHD, and pain. This guide provides an in-depth exploration of the application of this compound derivatives in the synthesis of a potent and selective nAChR agonist, Pozanicline (ABT-089), offering detailed protocols and insights into the experimental rationale.
Pozanicline (ABT-089) is a selective agonist for the α4β2 nicotinic acetylcholine receptor subtype and has shown potential in treating cognitive deficits.[4][5][6][7][8] Its synthesis exemplifies the strategic use of substituted pyridine intermediates to construct complex and highly functionalized drug molecules.
Synthetic Strategy Overview: From Pyridine Precursor to Pozanicline (ABT-089)
The synthesis of Pozanicline (ABT-089) from a readily available pyridine precursor involves a multi-step sequence that highlights several key organic transformations. The core of the strategy lies in the formation of a 3-pyridyl ether linkage, a common motif in a class of potent nAChR ligands.[2][3][9] This is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ether bonds.[10][11][12][13]
The overall synthetic workflow can be visualized as follows:
Caption: Figure 1. Overall synthetic workflow for Pozanicline (ABT-089).
This guide will provide detailed protocols for the synthesis of the key intermediate, 2-methyl-3-hydroxymethylpyridine, and its subsequent coupling with a chiral pyrrolidine derivative to yield Pozanicline.
Part 1: Synthesis of the Key Intermediate: 2-Methyl-3-hydroxymethylpyridine
The synthesis of the crucial pyridine alcohol intermediate can be accomplished from the commercially available 2-methyl-3-aminopyridine. This transformation involves a two-step process: diazotization of the amino group to a hydroxyl group, followed by hydroxymethylation.
Protocol 1: Synthesis of 2-Methyl-3-hydroxypyridine
Causality Behind Experimental Choices:
-
Diazotization: The conversion of an aromatic amine to a diazonium salt, followed by hydrolysis to a phenol (or in this case, a pyridinol), is a classic and reliable transformation. The use of sodium nitrite in an acidic medium (like sulfuric acid) generates the necessary nitrous acid in situ for the diazotization.
-
Temperature Control: The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate, which can be unstable and decompose at higher temperatures.
-
Neutralization: After the reaction, neutralization with a base like sodium bicarbonate is crucial to quench the excess acid and facilitate the extraction of the product into an organic solvent.
Step-by-Step Methodology:
-
To a stirred solution of 2-methyl-3-aminopyridine (10.8 g, 0.1 mol) in 10% aqueous sulfuric acid (100 mL), cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at this temperature for 1 hour.
-
The mixture is then slowly warmed to room temperature and stirred for an additional 2 hours.
-
The reaction is carefully neutralized with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The aqueous layer is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-methyl-3-hydroxypyridine.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 2-Methyl-3-aminopyridine (10.8 g) |
| Product | 2-Methyl-3-hydroxypyridine |
| Expected Yield | 70-80% |
| Appearance | Off-white to pale yellow solid |
| Purity (by NMR) | >95% |
Protocol 2: Synthesis of 2-Methyl-3-hydroxymethylpyridine
Causality Behind Experimental Choices:
-
Hydroxymethylation: The introduction of a hydroxymethyl group onto the pyridine ring at the 3-position is achieved via a reaction with formaldehyde in the presence of a base. The basic conditions facilitate the reaction of the pyridinol with formaldehyde.
-
Solvent: A protic solvent like ethanol is suitable for this reaction, as it can solvate both the reactants and the base.
Step-by-Step Methodology:
-
To a solution of 2-methyl-3-hydroxypyridine (10.9 g, 0.1 mol) in ethanol (100 mL), an aqueous solution of formaldehyde (37%, 9.0 mL, 0.12 mol) and sodium hydroxide (4.8 g, 0.12 mol) in water (20 mL) are added.
-
The mixture is heated to reflux and stirred for 4 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in water (100 mL) and extracted with dichloromethane (3 x 100 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude product.
-
Purification by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) affords pure 2-methyl-3-hydroxymethylpyridine.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 2-Methyl-3-hydroxypyridine (10.9 g) |
| Product | 2-Methyl-3-hydroxymethylpyridine |
| Expected Yield | 60-70% |
| Appearance | White to off-white solid |
| Purity (by NMR) | >98% |
Part 2: Synthesis of Pozanicline (ABT-089) via Williamson Ether Synthesis
With the key pyridine intermediate in hand, the next crucial step is the coupling with a suitable chiral pyrrolidine derivative via a Williamson ether synthesis.
Caption: Figure 2. Key bond formation in the synthesis of Pozanicline.
Protocol 3: Synthesis of (S)-2-Methyl-3-((pyrrolidin-2-yl)methoxy)pyridine (Pozanicline)
Causality Behind Experimental Choices:
-
Base: A strong base like sodium hydride (NaH) is used to deprotonate the hydroxyl group of 2-methyl-3-hydroxymethylpyridine, forming a nucleophilic alkoxide. This is essential for the subsequent SN2 reaction.
-
Aprotic Solvent: Anhydrous aprotic solvents like DMF or THF are used to prevent the quenching of the strong base and to provide a suitable medium for the SN2 reaction.
-
Chiral Starting Material: The use of enantiomerically pure (S)-N-Boc-2-(chloromethyl)pyrrolidine is critical to ensure the final product has the desired stereochemistry, which is often crucial for biological activity.
-
Boc Protection and Deprotection: The Boc (tert-butyloxycarbonyl) group is used to protect the nitrogen of the pyrrolidine ring during the coupling reaction. It is a robust protecting group that can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) in the final step.
Step-by-Step Methodology:
-
Alkoxide Formation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 g, 0.03 mol) in anhydrous DMF (50 mL) under a nitrogen atmosphere, a solution of 2-methyl-3-hydroxymethylpyridine (3.7 g, 0.027 mol) in anhydrous DMF (20 mL) is added dropwise at 0 °C. The mixture is stirred at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
Coupling Reaction: A solution of (S)-N-Boc-2-(chloromethyl)pyrrolidine (5.0 g, 0.023 mol) in anhydrous DMF (20 mL) is added dropwise to the reaction mixture at 0 °C. The reaction is then stirred at 60 °C for 12 hours.
-
Work-up: The reaction is cooled to room temperature and quenched by the slow addition of water (20 mL). The mixture is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with water (2 x 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, N-Boc-Pozanicline, is purified by column chromatography on silica gel.
-
Boc Deprotection: The purified N-Boc-Pozanicline is dissolved in dichloromethane (50 mL), and trifluoroacetic acid (10 mL) is added. The solution is stirred at room temperature for 2 hours.
-
Final Product Isolation: The solvent is removed under reduced pressure. The residue is dissolved in water (50 mL) and washed with diethyl ether (2 x 30 mL). The aqueous layer is basified to pH 10-11 with 2M sodium hydroxide solution and extracted with dichloromethane (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford Pozanicline (ABT-089) as a free base.
Quantitative Data Summary:
| Parameter | Value |
| Starting Materials | 2-Methyl-3-hydroxymethylpyridine, (S)-N-Boc-2-(chloromethyl)pyrrolidine |
| Product | Pozanicline (ABT-089) |
| Expected Overall Yield | 40-50% (over two steps) |
| Appearance | Colorless to pale yellow oil |
| Purity (by HPLC/NMR) | >98% |
| Chiral Purity (by chiral HPLC) | >99% ee |
Conclusion and Future Perspectives
This guide has detailed a robust and adaptable synthetic route to the potent neurological drug candidate, Pozanicline (ABT-089), highlighting the strategic importance of this compound-related intermediates. The protocols provided, along with the rationale behind the experimental choices, offer a valuable resource for researchers in drug discovery and development. The versatility of the pyridine scaffold and the efficiency of the Williamson ether synthesis ensure that this approach can be extended to the synthesis of a wide range of other 3-pyridyl ether derivatives as potential therapeutics for various neurological disorders. Further exploration into novel coupling methodologies and the development of more efficient routes to key chiral intermediates will continue to drive innovation in this important area of medicinal chemistry.
References
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- Lin, N. H., et al. (1997). Novel 3-pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 40(4), 385-390.
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- 9. Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Application of 3-(Methoxymethyl)pyridine and its Precursors in the Synthesis of Advanced Agrochemicals
This technical guide provides an in-depth exploration of the synthetic utility of 3-(methoxymethyl)pyridine and its immediate precursor, 3-hydroxypyridine, in the field of agrochemical development. While this compound serves as a valuable intermediate, its application is often intrinsically linked to the reactivity of the foundational 3-hydroxypyridine scaffold. This document will elucidate the synthesis of this key precursor and detail its subsequent application in the construction of pyridyl ether herbicides, a significant class of modern crop protection agents. The protocols and methodologies outlined herein are designed for researchers, scientists, and professionals in the agrochemical industry, offering both theoretical insights and practical, field-proven synthetic strategies.
Introduction: The Versatility of the 3-Substituted Pyridine Moiety in Agrochemical Design
The pyridine ring is a cornerstone in the design of biologically active molecules, and its substitution pattern is critical in defining the efficacy and selectivity of agrochemicals.[1] The 3-substituted pyridines, in particular, are featured in a variety of commercial insecticides and herbicides. This compound, with its protected hydroxyl group, offers unique solubility and reactivity characteristics, making it a valuable building block in multi-step synthetic sequences.[2] However, to fully appreciate its role, we must first consider its parent alcohol, 3-hydroxypyridine, which is a direct and versatile precursor to a wide array of agrochemical scaffolds, most notably through the formation of pyridyl ethers.[3]
PART 1: Synthesis of the Keystone Intermediate: 3-Hydroxypyridine
The industrial production of 3-hydroxypyridine is a critical first step in the synthesis of many agrochemicals. Several methods have been developed, with the hydrolysis of 3-chloropyridine in the presence of a base being a common and scalable approach.
Protocol 1: Preparation of 3-Hydroxypyridine from 3-Chloropyridine
This protocol details a robust method for the synthesis of 3-hydroxypyridine, a crucial precursor for subsequent agrochemical synthesis.
Reaction Scheme:
A schematic for the synthesis of 3-hydroxypyridine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 3-Chloropyridine | 626-60-8 | 113.55 g/mol | 11.4 g (0.1 mol) |
| Sodium Hydroxide | 1310-73-2 | 40.00 g/mol | 8.8 g (0.22 mol) |
| Propylene Glycol | 57-55-6 | 76.09 g/mol | 11.4 g |
| Deionized Water | 7732-18-5 | 18.02 g/mol | 15 mL |
| Concentrated HCl | 7647-01-0 | 36.46 g/mol | As needed |
| Methanol | 67-56-1 | 32.04 g/mol | As needed |
Experimental Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 11.4 g (0.1 mol) of 3-chloropyridine in 11.4 g of propylene glycol.
-
Heat the mixture to 130°C with stirring.
-
Carefully add 8.8 g (0.22 mol) of sodium hydroxide in portions to the reaction mixture.
-
After the addition is complete, maintain the reaction at 130°C for 2 hours, with continuous stirring.
-
After the reaction is complete, distill off the propylene glycol under reduced pressure.
-
To the residue, add 15 mL of deionized water and distill again to remove any unreacted 2-chloropyridine and water.
-
Cool the reaction mixture to room temperature and neutralize to a pH of 6-7 with concentrated hydrochloric acid.
-
Evaporate the water under reduced pressure.
-
To the resulting solid, add methanol and reflux with stirring for 30 minutes.
-
Cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by vacuum distillation to yield 3-hydroxypyridine.[4]
PART 2: Application in Pyridyl Ether Herbicide Synthesis via Williamson Etherification
A cornerstone reaction in the synthesis of pyridyl ether herbicides is the Williamson ether synthesis.[5] This reaction forms an ether linkage between a deprotonated alcohol (alkoxide) and an organohalide.[6] In our context, 3-hydroxypyridine serves as the alcohol component.
The Causality Behind Williamson Ether Synthesis in Agrochemical Design
The Williamson ether synthesis is a powerful and versatile method for constructing the C-O-C bond that is central to the structure of many aryloxyphenoxypropionate herbicides.[7] The reaction proceeds via an SN2 mechanism, where the alkoxide ion, generated by deprotonating the hydroxyl group of 3-hydroxypyridine with a base, acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.[5] The choice of a strong base, such as potassium carbonate or sodium hydride, is crucial for the complete deprotonation of the weakly acidic hydroxyl group of 3-hydroxypyridine, thus ensuring a high concentration of the reactive alkoxide. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base without solvating the nucleophilic alkoxide, thereby enhancing its reactivity.
Protocol 2: General Procedure for the Synthesis of a 3-Pyridyl Ether Scaffold
This protocol outlines a general method for the Williamson etherification of 3-hydroxypyridine with an alkyl bromide, a key step in the synthesis of pyridyl ether-based agrochemicals.
Reaction Workflow:
A workflow diagram for Williamson ether synthesis.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Example Quantity |
| 3-Hydroxypyridine | 109-00-2 | 95.10 g/mol | 0.50 g (5.26 mmol) |
| Potassium Carbonate | 584-08-7 | 138.21 g/mol | 0.76 g (5.52 mmol) |
| Propargyl Bromide (80% in toluene) | 106-96-7 | 118.96 g/mol | 0.62 mL (5.52 mmol) |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 15 mL |
| Chloroform | 67-66-3 | 119.38 g/mol | As needed for extraction |
Experimental Procedure:
-
To a solution of 3-hydroxypyridine (0.50 g, 5.26 mmol) in DMF (15 mL), add potassium carbonate (0.76 g, 5.52 mmol).
-
Add propargyl bromide (0.62 mL, 5.52 mmol) to the reaction mixture via syringe.
-
Fit the reaction flask with a condenser and stir the solution at 100°C for 4 hours.
-
Allow the reaction to cool to ambient temperature and continue stirring for an additional hour.
-
Remove the solvent under reduced pressure.
-
Take up the crude solid in chloroform and filter to remove inorganic salts. Repeat this process two more times.
-
Combine the chloroform filtrates and remove the solvent under reduced pressure to yield the crude 3-pyridyl ether product.
-
Further purification can be achieved by column chromatography on silica gel.[8]
PART 3: Application in the Synthesis of Fluazifop-P-butyl - A Case Study
Fluazifop-P-butyl is a selective post-emergence herbicide used to control grass weeds in broadleaf crops.[9] Its synthesis involves the formation of a pyridyl ether linkage. While commercial synthesis often starts from 2-chloro-5-(trifluoromethyl)pyridine, a similar synthetic strategy can be envisioned starting from a suitably substituted 3-hydroxypyridine derivative.
Conceptual Synthetic Pathway to a Fluazifop-like structure:
A conceptual pathway for synthesizing a Fluazifop-like herbicide.
Quantitative Data Summary for a Representative Williamson Etherification:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-(Hydroxy)picolinaldehyde | Propargyl bromide | K₂CO₃ | DMF | 100 | 4 | 49 | [8] |
Conclusion
This compound and its parent compound, 3-hydroxypyridine, are highly valuable and versatile intermediates in the synthesis of modern agrochemicals. The ability to readily form pyridyl ether linkages through robust and scalable reactions like the Williamson ether synthesis makes these compounds key building blocks for the development of effective herbicides. The protocols and conceptual pathways detailed in this guide provide a solid foundation for researchers and scientists to explore the vast potential of these 3-substituted pyridine derivatives in creating the next generation of crop protection solutions.
References
-
University of Hertfordshire. Fluazifop-P-butyl (Ref: R154875). Agriculture and Environment Research Unit (AERU). Available from: [Link]
- Google Patents. Aryloxy phenoxy propionic acid amide herbicide. CN104876922A.
-
University of Hertfordshire. Fluazifop-butyl (Ref: SL 236). Agriculture and Environment Research Unit (AERU). Available from: [Link]
-
ResearchGate. Synthesis of 3-hydroxypyridines from bio-based furfural. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide. Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
-
MDPI. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules. 2023, 28(3), 1435. Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
- Google Patents. Combinations of aryloxyphenoxypropionates and safeners and their use for increasing weed control. CA2502743C.
- Google Patents. Preparation method of 3-hydroxypyridine. CN105175320A.
- Google Patents. Preparation of 3-hydroxypyridine. US3218330A.
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. 2023, 4(4), 41-45. Available from: [Link]
-
Semantic Scholar. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Chemical Properties and Synthesis of 3-Hydroxypyridine: An Industrial Perspective. Available from: [Link]
-
ResearchGate. Examples of commercial insecticides featuring a 3-substituted pyridine ring. Available from: [Link]
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- 4. CN105175320A - Preparation method of 3-hydroxypyridine - Google Patents [patents.google.com]
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- 7. francis-press.com [francis-press.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. iskweb.co.jp [iskweb.co.jp]
The Versatility of 3-(Methoxymethyl)pyridine in Advanced Materials Research: Application Notes and Protocols
Introduction: Unlocking Material Potential with a Functionalized Pyridine
In the dynamic landscape of material science, the strategic selection of molecular building blocks is paramount to engineering materials with tailored properties. 3-(Methoxymethyl)pyridine, a substituted pyridine derivative, has emerged as a versatile precursor and modifier in the development of a new generation of advanced materials. Its unique molecular architecture, featuring a Lewis basic pyridine ring and a methoxymethyl group, offers a dual functionality that can be leveraged to enhance the performance and durability of polymers, coatings, and next-generation energy materials.[1][2] This guide provides an in-depth exploration of the applications of this compound in material science, complete with detailed protocols and an analysis of the underlying chemical principles.
The pyridine moiety, a well-established component in coordination chemistry and organic synthesis, provides a reactive site for quaternization, metal coordination, and hydrogen bonding. The introduction of a methoxymethyl group at the 3-position further refines its utility by influencing the electronic properties of the pyridine ring and providing an additional site for chemical modification. This unique combination of features makes this compound a valuable tool for researchers aiming to innovate in areas ranging from protective coatings to renewable energy.[2]
Core Applications in Material Science
The utility of this compound in material science is multifaceted, with significant contributions to the development of:
-
Advanced Polymers and Coatings: Its ability to modify surface properties and enhance durability makes it a key ingredient in the formulation of high-performance polymers and protective coatings.[1]
-
Perovskite Solar Cells (PSCs): As a passivating agent, it can improve the efficiency and stability of PSCs by mitigating defects within the perovskite crystal structure.
-
Functional Coordination Polymers: The pyridine nitrogen serves as a coordination site for metal ions, enabling the construction of novel coordination polymers with unique structural and functional properties.
Application I: Enhancing Perovskite Solar Cell Performance through Defect Passivation
Scientific Rationale:
A significant challenge in the commercialization of perovskite solar cells is the presence of defects in the polycrystalline perovskite film, which act as non-radiative recombination centers and limit device efficiency and stability.[3][4] Lewis bases, such as pyridine derivatives, have been shown to be effective passivating agents. The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate with undercoordinated lead ions (Pb²⁺) at the perovskite surface and grain boundaries, effectively neutralizing these charge traps.[3]
The methoxymethyl group in this compound is an electron-donating group, which increases the electron density on the pyridine ring. This enhanced electron-donating ability strengthens the Lewis basicity of the nitrogen atom, leading to a more effective passivation of the electron-deficient Pb²⁺ defects. Furthermore, the methoxy group can form an effective barrier against moisture, a key factor in perovskite degradation.
Experimental Protocol: Incorporation of this compound as a Passivating Additive in Perovskite Precursor Solution
This protocol outlines the preparation of a perovskite precursor solution incorporating this compound for the fabrication of high-efficiency perovskite solar cells.
Materials:
-
Lead(II) iodide (PbI₂)
-
Methylammonium iodide (MAI)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
Substrates (e.g., FTO-coated glass)
-
Standard materials for electron and hole transport layers
Procedure:
-
Precursor Solution Preparation:
-
In an inert atmosphere (e.g., a nitrogen-filled glovebox), prepare a 1.4 M perovskite precursor solution by dissolving stoichiometric amounts of PbI₂ and MAI in a co-solvent of DMF and DMSO (typically a 4:1 volume ratio).
-
Stir the solution at 60°C for at least 2 hours to ensure complete dissolution.
-
-
Additive Incorporation:
-
Prepare a stock solution of this compound in DMF (e.g., 10 mg/mL).
-
Add the this compound stock solution to the perovskite precursor solution to achieve the desired final concentration (e.g., 0.1 - 1.0 mol% relative to PbI₂).
-
Stir the final solution for an additional 30 minutes at room temperature.
-
-
Thin Film Deposition:
-
Clean the FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Deposit the electron transport layer (e.g., TiO₂) onto the substrates according to standard procedures.
-
Spin-coat the perovskite precursor solution containing this compound onto the electron transport layer. A typical two-step spin-coating process might be 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
-
Annealing and Device Completion:
-
Anneal the perovskite film on a hotplate at 100°C for 10 minutes.
-
Deposit the hole transport layer and the top metal contact (e.g., gold or silver) using established methods to complete the solar cell device.
-
Expected Outcomes and Characterization:
The incorporation of this compound is expected to lead to perovskite films with larger grain sizes and reduced defect densities. This can be verified through techniques such as:
-
Scanning Electron Microscopy (SEM): To observe changes in film morphology and grain size.
-
X-ray Diffraction (XRD): To assess the crystallinity of the perovskite film.
-
Photoluminescence (PL) Spectroscopy: An increase in PL intensity and longer carrier lifetimes are indicative of reduced non-radiative recombination due to defect passivation.
-
Current-Voltage (J-V) Measurements: To determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) of the fabricated solar cells.
| Additive Concentration (mol%) | Average PCE (%) | Average Voc (V) | Average Jsc (mA/cm²) | Average FF |
| 0 (Control) | 18.5 ± 0.5 | 1.05 ± 0.02 | 22.1 ± 0.3 | 0.79 ± 0.02 |
| 0.2 | 19.8 ± 0.4 | 1.10 ± 0.01 | 22.5 ± 0.2 | 0.81 ± 0.01 |
| 0.5 | 20.5 ± 0.3 | 1.12 ± 0.01 | 22.8 ± 0.3 | 0.82 ± 0.01 |
| 1.0 | 19.2 ± 0.6 | 1.08 ± 0.02 | 22.3 ± 0.4 | 0.80 ± 0.02 |
Note: The data presented in this table is hypothetical and serves as an example of expected trends. Actual results may vary based on experimental conditions.
Diagram of Defect Passivation Mechanism:
Caption: Passivation of a Pb²⁺ defect on the perovskite surface.
Application II: Synthesis of Functional Coordination Polymers
Scientific Rationale:
Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands. The properties of these materials are highly tunable by modifying the metal center and the organic linker. The pyridine nitrogen of this compound provides a coordination site for a wide range of metal ions, making it a suitable ligand for the synthesis of novel coordination polymers.[5] The methoxymethyl group can influence the resulting structure through steric effects and potential weak interactions, and it also offers a handle for post-synthetic modification.
Experimental Protocol: Solvothermal Synthesis of a Zinc-Based Coordination Polymer with this compound
This protocol describes the synthesis of a hypothetical zinc-based coordination polymer using this compound as a ligand.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (H₂BDC)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Reactant Solution Preparation:
-
In a 20 mL glass vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O and 0.5 mmol of terephthalic acid in 10 mL of DMF.
-
In a separate vial, dissolve 1.0 mmol of this compound in 5 mL of ethanol.
-
-
Reaction Mixture:
-
Slowly add the this compound solution to the zinc and terephthalic acid solution while stirring.
-
Seal the vial tightly.
-
-
Solvothermal Synthesis:
-
Place the sealed vial in a programmable oven.
-
Heat the reaction mixture to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.
-
Cool the oven to room temperature at a rate of 5°C/hour.
-
-
Product Isolation and Purification:
-
Colorless crystals should form at the bottom of the vial.
-
Carefully decant the mother liquor.
-
Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.
-
Dry the crystals in a vacuum oven at 60°C for 12 hours.
-
Expected Product and Characterization:
The expected product is a crystalline coordination polymer. Its structure and properties can be characterized by:
-
Single-Crystal X-ray Diffraction: To determine the crystal structure and coordination environment of the zinc ions.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the pyridine and carboxylate groups to the metal center.
Diagram of Coordination Polymer Assembly:
Caption: Self-assembly of a coordination polymer.
Application III: Surface Modification of Polymers for Enhanced Functionality
Scientific Rationale:
The surface properties of polymers, such as wettability, adhesion, and biocompatibility, are critical for their performance in many applications. This compound can be used to chemically modify polymer surfaces, introducing the functional pyridine group. This can be achieved by first activating the polymer surface to create reactive sites (e.g., hydroxyl or carboxyl groups) and then reacting these sites with a suitable derivative of this compound. The introduced pyridine moieties can then serve as anchor points for further functionalization, for example, by quaternization to create a positively charged surface with antimicrobial properties or by coordinating with metal nanoparticles for catalytic applications.
Experimental Protocol: Surface Functionalization of a Hydroxyl-Bearing Polymer with this compound
This protocol provides a general method for the surface modification of a polymer film containing hydroxyl groups (e.g., polyvinyl alcohol or a cellulose-based material).
Materials:
-
Polymer film with surface hydroxyl groups
-
Toluene (anhydrous)
-
Triethylamine
-
3-(Chloromethyl)pyridine (synthesized from 3-(hydroxymethyl)pyridine)
-
Ethanol
Procedure:
-
Surface Activation (if necessary):
-
If the polymer surface has a low density of hydroxyl groups, it may need to be activated. This can be done using techniques like plasma treatment or UV/ozone exposure.
-
-
Grafting Reaction:
-
Place the polymer film in a reaction vessel and dry it under vacuum.
-
Add a solution of 3-(chloromethyl)pyridine (e.g., 0.1 M) and triethylamine (as an acid scavenger, e.g., 0.12 M) in anhydrous toluene.
-
Heat the reaction mixture to 80°C and stir for 24 hours under an inert atmosphere.
-
-
Washing and Purification:
-
After the reaction, remove the polymer film and wash it extensively with toluene to remove any unreacted reagents.
-
Subsequently, wash the film with ethanol and deionized water.
-
Dry the surface-modified polymer film under vacuum.
-
Characterization of the Modified Surface:
The successful grafting of this compound moieties onto the polymer surface can be confirmed by:
-
X-ray Photoelectron Spectroscopy (XPS): To detect the presence of nitrogen from the pyridine ring on the surface.
-
Contact Angle Measurements: An increase in surface hydrophilicity is expected.
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: To identify the characteristic vibrational bands of the pyridine ring.
Diagram of Polymer Surface Modification Workflow:
Caption: Workflow for polymer surface functionalization.
Conclusion and Future Outlook
This compound is a chemical compound with significant potential in material science. Its unique combination of a Lewis basic pyridine ring and a methoxymethyl group allows for its use in a variety of applications, from enhancing the performance of renewable energy devices to creating novel functional polymers. The protocols outlined in this guide provide a starting point for researchers to explore the capabilities of this versatile molecule. Future research will likely uncover new and innovative ways to utilize this compound in the design and synthesis of the next generation of advanced materials.
References
-
MDPI. Defects and Defect Passivation in Perovskite Solar Cells. [Link]
-
LookChem. Cas 58418-62-5,this compound. [Link]
-
Wiley Online Library. Synthesis of Poly(methyl methacrylate) in a Pyridine Solution by Atom Transfer Radical Polymerization. [Link]
-
Wiley Online Library. Defect Passivation of Perovskite Films for Highly Efficient and Stable Solar Cells. [Link]
-
eScholarship. Coordination Polymers. [Link]
-
PMC - NIH. Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions. [Link]
-
PubMed. Surface modifications by polymers for biomolecule conjugation. [Link]
-
ResearchGate. Defect passivation in perovskite films by p-methoxy phenylacetonitrile for improved device efficiency and stability. [Link]
- Google Patents.
-
ChemSynthesis. 3-[2-(methoxymethyl)phenyl]pyridine. [Link]
-
PMC - NIH. Surface Modification of Polymer Substrates for Biomedical Applications. [Link]
-
ResearchGate. Perovskite surface defect passivation mechanism by the nucleophilic.... [Link]
-
ResearchGate. (PDF) Surface Modification: Surface Modification of Polymers: Methods and Applications (Adv. Mater. Interfaces 24/2018). [Link]
-
ResearchGate. (PDF) Defect Passivation in Halide Perovskite Films by p-Methoxy Phenylacetonitrile for Improved Solar Cell Efficiency and Stability. [Link]
-
ResearchGate. (PDF) Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. [Link]
-
PMC - NIH. Functional Materials from Biomass-Derived Terpyridines: State of the Art and Few Possible Perspectives. [Link]
-
MDPI. Advances in Surface Modification of the Materials. [Link]
-
ResearchGate. Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.. [Link]
-
Chemical Science (RSC Publishing). Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions. [Link]
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MDPI. Preparation of Homopolymer, Block Copolymer, and Patterned Brushes Bearing Thiophene and Acetylene Groups Using Microliter Volumes of Reaction Mixtures. [Link]
-
ACS Publications. Poly(methyl methacrylates) with Ruthenium Tris(bipyridine) Cores via NiBr2(PR3)2-Catalyzed Atom Transfer Radical Polymerization. [Link]
-
NIH. Synthesis and Molecular Characterization of Pyrene-Containing Copolymers as Potential MALDI-TOF MS Matrices. [Link]
-
Semantic Scholar. Synthesis, Characterization, and Studies of Coordination-Polymeres With Isomeric Pyridylcyanoximes: Route to Metal Ribbons With Very Short Tl···Tl Separations. [Link]
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Avantes. Spectroscopy Applications for Thin Films and Coatings. [Link]
-
ResearchGate. (PDF) Thin-Film Coating Methods: A Successful Marriage of High-Quality and Cost-Effectiveness- A Brief Exploration. [Link]
-
ResearchGate. A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine. [Link]
-
MDPI. Thin-Film Coating Methods: A Successful Marriage of High-Quality and Cost-Effectiveness—A Brief Exploration. [Link]
-
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-
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-
eScholarship. Coordination Polymers. [Link]
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Application Notes & Protocols: Strategic Use of 3-(Methoxymethyl)pyridine in Regiocontrolled Synthesis
Introduction: The Strategic Value of 3-(Methoxymethyl)pyridine
In the landscape of modern medicinal and materials chemistry, pyridine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials.[1][2] this compound (CAS No: 58418-62-5) emerges as a particularly valuable building block.[1] Its structure combines the essential electronic and pharmacokinetic characteristics of the pyridine ring with a versatile methoxymethyl group at the 3-position.[1][3] This group not only enhances the solubility and reactivity of the molecule but also serves as a crucial synthetic handle, allowing for diverse and strategic functionalization.[3]
This guide provides a detailed protocol for a common and powerful application of this compound: its use in a directed ortho-metalation (DoM) reaction. This strategy leverages the inherent coordinating ability of the pyridine nitrogen and the ether oxygen to achieve highly regioselective functionalization at the C4 position, a task that can be challenging using classical electrophilic aromatic substitution methods.[4]
I. Physicochemical Properties & Safety Data
A thorough understanding of the reagent's properties and safety requirements is the foundation of any successful and safe experimental design.
Compound Data
| Property | Value | Source |
| CAS Number | 58418-62-5 | [3][5] |
| Molecular Formula | C₇H₉NO | [3][5] |
| Molecular Weight | 123.15 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 177.6 °C at 760 mmHg | [6] |
| Density | 1.01 g/cm³ | [6] |
| Flash Point | 62.8 °C | [6] |
| Storage | Store at 0-8°C in a dry, well-ventilated place | [3][7] |
Essential Safety & Handling (EHS)
This compound and the reagents used in its metalation require strict adherence to safety protocols. Organolithium reagents, in particular, are highly reactive and pyrophoric.
-
Hazard Identification: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical safety goggles or a face shield.[7][9]
-
Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[8][10] Ensure an inert atmosphere (Nitrogen or Argon) when working with organolithium reagents. Keep away from heat, sparks, and open flames.[10]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[9][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[8][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[11]
-
-
Spill & Disposal: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[11] Dispose of chemical waste according to institutional and local regulations.[8]
II. Protocol: Regioselective C4-Alkylation via Directed ortho-Metalation
This protocol details the C4-methylation of this compound. The underlying principle is the coordination of a strong lithium base, such as Lithium Diisopropylamide (LDA), by both the pyridine nitrogen and the ether oxygen of the methoxymethyl group. This coordination directs the deprotonation specifically to the C4 position, creating a nucleophilic pyridyllithium intermediate that can be trapped by an electrophile.
Mechanism Workflow
Sources
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- 11. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Methoxymethyl)pyridine by Column Chromatography
Welcome to the technical support center for the purification of 3-(Methoxymethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of this versatile pyridine derivative.[1][2][3] As a polar heterocyclic compound, this compound presents unique challenges during purification that require a nuanced approach.[4] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and extensive field experience.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of this compound. Each problem is followed by a detailed analysis of potential causes and step-by-step solutions to get your purification back on track.
Issue 1: My this compound is showing significant tailing or streaking on the TLC plate and column.
Answer:
Peak tailing or streaking is a common problem when purifying basic compounds like pyridine derivatives on standard silica gel.[5][6] This phenomenon is primarily caused by strong interactions between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[4][6] This leads to a non-ideal equilibrium during the separation process, resulting in poor peak shape.
Solutions:
-
Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase. The TEA will compete with your compound for the acidic sites on the silica, effectively masking them and allowing for a more symmetrical peak shape.[6]
-
Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component in your eluent system to achieve a similar effect.
-
-
Stationary Phase Deactivation: If mobile phase modification is insufficient or undesirable for downstream applications, you can deactivate the silica gel itself.
-
Before packing your column, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane) and add 1-2% triethylamine. Mix thoroughly and then pack the column as usual. This pre-treats the silica, reducing its acidity.[6]
-
-
Alternative Stationary Phases:
-
Neutral or Basic Alumina: Consider using neutral or basic alumina as your stationary phase. Alumina has fewer acidic sites compared to silica gel and is often a better choice for purifying basic compounds.[6]
-
Reversed-Phase Chromatography: If your compound has sufficient non-polar character, reversed-phase chromatography on a C18-functionalized silica gel can be an excellent alternative.[4] In this case, you would use a polar mobile phase, such as a mixture of water and acetonitrile or methanol.[4]
-
Issue 2: I'm having trouble finding a suitable solvent system. My compound either stays at the baseline or runs with the solvent front.
Answer:
Finding the optimal mobile phase is crucial for a successful separation.[7][8] this compound is a moderately polar compound, and its behavior on a column is highly dependent on the polarity of the eluent.
Solution: Systematic TLC Analysis
A systematic approach to Thin-Layer Chromatography (TLC) is the most effective way to determine the ideal solvent system. The goal is to achieve an Rf (retention factor) value between 0.2 and 0.4 for your target compound, as this generally translates to a good separation on a column.[6]
Recommended Starting Solvent Systems for TLC:
-
Hexane/Ethyl Acetate: Start with a 70:30 mixture of hexane to ethyl acetate and gradually increase the proportion of ethyl acetate to increase polarity.
-
Dichloromethane/Methanol: Begin with a 98:2 mixture of dichloromethane to methanol. This system is more polar and can be effective if your compound is not moving in the hexane/ethyl acetate system.
-
Toluene/Acetone: This is another alternative that can offer different selectivity.
Data Summary Table for Solvent System Selection:
| Solvent System (v/v) | Polarity | Recommended For |
| Hexane/Ethyl Acetate | Low to Medium | Initial screening for moderately polar compounds. |
| Dichloromethane/Methanol | Medium to High | More polar compounds or when separation is poor in less polar systems. |
| Toluene/Acetone | Medium | Alternative selectivity for challenging separations. |
Experimental Protocol: Determining the Optimal Solvent System
-
Prepare several TLC chambers with different ratios of your chosen solvent systems.
-
Spot a small amount of your crude reaction mixture onto separate TLC plates.
-
Develop the plates in the different solvent systems.
-
Visualize the spots using a UV lamp (if your compound is UV active) and/or a suitable staining agent.
-
Select the solvent system that gives your product an Rf value between 0.2 and 0.4 and provides the best separation from impurities.
Issue 3: My compound is not UV active, and I'm struggling to visualize it on the TLC plate.
Answer:
While many pyridine derivatives are UV active due to the aromatic ring, the presence and nature of substituents can affect their visibility under a UV lamp.[9] If your compound is not visible, you will need to use a chemical staining agent.[10]
Recommended Staining Agents for Pyridine Derivatives:
-
Potassium Permanganate (KMnO₄) Stain: This is a general-purpose oxidizing stain that works well for a wide variety of organic compounds.[9][11] It will appear as yellow-brown spots on a purple background.[11] However, be aware that pyridine itself may not show up well with this stain.[10]
-
Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine is a simple and often effective method for visualizing many organic compounds, including those with aromatic or unsaturated systems.[9][10] The spots will appear as brown stains.[9]
-
Dragendorff's Reagent: This stain is particularly useful for detecting nitrogen-containing compounds, such as pyridines, which will appear as orange or brown spots on a yellow background.[11]
-
Ninhydrin Stain: While primarily used for amino acids and primary amines, ninhydrin can sometimes react with other nitrogen-containing compounds upon heating to produce colored spots.[12]
Issue 4: My purified fractions still contain residual pyridine from the reaction.
Answer:
If pyridine was used as a solvent or reagent in the preceding reaction, its removal can be challenging due to its relatively high boiling point (115°C) and its tendency to form azeotropes.[13][14]
Solutions:
-
Azeotropic Removal: Before attempting column chromatography, it is crucial to remove as much pyridine as possible. This can be achieved by co-evaporation with a solvent like toluene under reduced pressure using a rotary evaporator.[15][16][17] This process may need to be repeated several times.[18]
-
Acidic Wash: If your target compound is stable to acid, you can perform an acidic wash during your workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl or 5% aqueous CuSO₄).[15] The pyridine will be protonated to form a water-soluble pyridinium salt, which will partition into the aqueous layer.[15] Be sure to neutralize your organic layer with a base (e.g., saturated NaHCO₃ solution) and wash with brine before drying and concentrating.
-
Chromatographic Separation: If trace amounts of pyridine remain, it can often be separated during column chromatography. Since pyridine is more polar than this compound, it will elute later from the column. Careful monitoring of fractions by TLC is essential to isolate the pure product.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: The standard choice of stationary phase for the purification of moderately polar compounds like this compound is silica gel (60 Å, 230-400 mesh).[19] However, due to the basic nature of the pyridine ring, you may encounter issues with peak tailing.[4][6] In such cases, using neutral or basic alumina, or deactivated silica gel, is a highly recommended alternative.[6]
Q2: How much sample can I load onto my column?
A2: The loading capacity of a column depends on the difficulty of the separation. A general rule of thumb is to use a silica gel to crude product weight ratio of 20:1 to 50:1.[19] For easier separations, a lower ratio can be used, while more challenging separations may require a higher ratio.
Q3: What is the best way to load my sample onto the column?
A3: There are two primary methods for loading your sample:
-
Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully apply it to the top of the column bed with a pipette.[20]
-
Dry Loading: If your sample is not very soluble in the mobile phase, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[20] This powder can then be carefully added to the top of the column. This method often results in better resolution.[20]
Q4: Should I use isocratic or gradient elution?
A4: The choice between isocratic (constant solvent composition) and gradient (gradually increasing solvent polarity) elution depends on the complexity of your sample.[7]
-
Isocratic Elution: If your TLC analysis shows a good separation between your product and impurities with a single solvent system, isocratic elution is sufficient and simpler to perform.[7]
-
Gradient Elution: If your crude mixture contains impurities with a wide range of polarities, a gradient elution may be more efficient. Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity to elute your product and any more polar impurities.[7]
Q5: How do I properly pack a silica gel column to avoid cracks and channels?
A5: A well-packed column is essential for a good separation. The "slurry packing" method is generally preferred:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, make a slurry of the required amount of silica gel in your initial, non-polar eluent.
-
Pour the slurry into the column in one continuous motion, if possible.
-
Gently tap the side of the column to help the silica settle evenly and remove any air bubbles.
-
Open the stopcock to drain some of the solvent, which will help to compact the column bed.
-
Add another thin layer of sand on top of the silica gel to protect the surface from being disturbed when you add more eluent or your sample.[20]
-
Never let the column run dry; the solvent level should always be kept above the top of the stationary phase to prevent cracking.[21]
Part 3: Visualizations
Experimental Workflow for Purification of this compound
Caption: Workflow for the purification of this compound.
Troubleshooting Logic for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing issues.
References
-
Dyeing Reagents for Thin-Layer and Paper Chromatography. The Sarpong Group. Retrieved from [Link]
-
TLC stains. University of Colorado Boulder. Retrieved from [Link]
- Separation of inorganic anions on a pyridine stationary phase in ion chromatography. Analytical Sciences. (2010). 26(4), 511-4.
-
TLC Staining solutions. Org Prep Daily. Retrieved from [Link]
-
What is best method to remove pyridine from a reaction mixture?. ResearchGate. (2014). Retrieved from [Link]
-
Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography. ResearchGate. (2016). Retrieved from [Link]
-
Is it possible to co-evaporate pyridine from the reaction mixture using toluene as an azeotrope in an ambient condition using hot plate?. ResearchGate. (2023). Retrieved from [Link]
-
Method for pyridine amine derivative. Chromatography Forum. (2015). Retrieved from [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Retrieved from [Link]
-
Rotary Evaporator Solvent Chart: Key to Precision in the Lab. GWSI. Retrieved from [Link]
-
Column chromatography. University of Alberta. Retrieved from [Link]
-
Electronic Supplementary Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. Retrieved from [Link]
-
5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time!. Dr. Aman. (2023). Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester. Retrieved from [Link]
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. (2024). Retrieved from [Link]
-
How To Choose Mobile Phase For Column Chromatography?. Chemistry For Everyone. (2024). Retrieved from [Link]
-
Magic Formulas: TLC Stains. University of Rochester. Retrieved from [Link]
- Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. Analytical Biochemistry. (1983). 130(1), 185-8.
-
Column chromatography. Columbia University. Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. (2012). Retrieved from [Link]
-
Characterizing HPLC Stationary Phases. American Chemical Society. (2004). Retrieved from [Link]
-
Performing column chromatography on pyridine-based compounds sucks. Reddit. (2020). Retrieved from [Link]
-
Pyridine as a solvent doesn't want to evaporate. Reddit. (2022). Retrieved from [Link]
-
3-[methoxy-(4-methoxyphenyl)methyl]pyridine. PubChem. Retrieved from [Link]
-
A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. The Royal Society of Chemistry. Retrieved from [Link]
-
How to remove pyridine when I use it as solvent?. ResearchGate. (2021). Retrieved from [Link]
-
Cas 58418-62-5,this compound. LookChem. Retrieved from [Link]
-
Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?. ResearchGate. (2016). Retrieved from [Link]
-
Calculated pKa(THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. Retrieved from [Link]
-
3-[2-(methoxymethyl)phenyl]pyridine. ChemSynthesis. Retrieved from [Link]
-
What causes "draggy" spots on TLC?. Reddit. (2012). Retrieved from [Link]
- Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Google Patents.
-
Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. (2017). Retrieved from [Link]
-
3-(p-Methoxyphenyl)pyridine. Pipzine Chemicals. Retrieved from [Link]
-
Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. ResearchGate. (2018). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. chromtech.com [chromtech.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
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- 12. Magic Formulas [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
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- 15. researchgate.net [researchgate.net]
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- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. web.uvic.ca [web.uvic.ca]
- 20. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 21. reddit.com [reddit.com]
Technical Support Center: Synthesis of 3-(Methoxymethyl)pyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 3-(methoxymethyl)pyridine. As a Senior Application Scientist, I understand the nuances and challenges that can arise during synthetic chemistry. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and frequently asked questions to ensure the successful and efficient synthesis of this important pharmaceutical intermediate.[1]
I. Overview of Synthetic Routes
The two most common and practical synthetic routes for preparing this compound are:
-
Williamson Ether Synthesis: This classic method involves the reaction of 3-(chloromethyl)pyridine (or its hydrochloride salt) with a methoxide source, typically sodium methoxide. It is an SN2 reaction favored for its relatively high yields and straightforward procedure.[2][3][4]
-
Methylation of 3-(hydroxymethyl)pyridine: This route involves the direct methylation of the hydroxyl group of 3-(hydroxymethyl)pyridine using a methylating agent such as dimethyl sulfate.[5]
This guide will focus on troubleshooting impurities and issues related to both of these primary synthetic pathways.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered during the synthesis of this compound.
Route 1: Williamson Ether Synthesis
Q1: My reaction yield is low. What are the possible causes and how can I improve it?
A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors. Here’s a troubleshooting guide:
-
Incomplete Deprotonation: If you are starting from 3-(chloromethyl)pyridine hydrochloride, ensure complete neutralization and deprotonation to the free base before the reaction with sodium methoxide. Residual hydrochloride will consume your base and reduce the yield.
-
Base Quality: The quality of the sodium methoxide is crucial. It is hygroscopic and can decompose if not stored properly. Use freshly opened or properly stored sodium methoxide.
-
Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 40-50 °C) can improve the reaction rate and yield. However, excessive heat can promote side reactions.
-
Solvent Choice: Methanol is a common solvent for this reaction as it is the conjugate acid of the methoxide nucleophile.[2] Ensure the methanol is anhydrous, as water can react with the sodium methoxide and 3-(chloromethyl)pyridine.
-
Side Reactions: The primary competing side reaction is elimination (E2), which is more likely with secondary and tertiary alkyl halides. Since 3-(chloromethyl)pyridine is a primary halide, this is less of a concern but can be promoted by excessive heat or a very strong, sterically hindered base.[3][4]
Q2: I am observing an unexpected, less polar impurity in my GC-MS analysis. What could it be?
A2: A common, less polar impurity is the elimination product, 3-methylenepyridine , although its formation is generally minor with a primary halide. Another possibility is the presence of unreacted 3-methylpyridine if the starting 3-(chloromethyl)pyridine was synthesized from it and not fully purified.
Q3: I see a higher molecular weight impurity in my mass spectrometry data. What is its likely identity?
A3: A higher molecular weight impurity could be a dimer, such as 3,3'-(oxydimethylene)dipyridine . This can form if the alkoxide (methoxide) is present in a limiting amount, allowing the alkoxide of the product's starting material, 3-(hydroxymethyl)pyridine, to react with another molecule of 3-(chloromethyl)pyridine. To avoid this, ensure a slight excess of sodium methoxide is used.
Q4: My product is contaminated with the starting material, 3-(chloromethyl)pyridine. How can I remove it?
A4: Unreacted 3-(chloromethyl)pyridine can often be removed by careful purification.
-
Aqueous Workup: A thorough wash with water during the workup can help remove the more water-soluble hydrochloride salt of any unreacted starting material.
-
Distillation: this compound has a boiling point of approximately 177-178 °C, while 3-(chloromethyl)pyridine hydrochloride is a solid. The free base of 3-(chloromethyl)pyridine has a similar boiling point, making fractional distillation challenging but possible with a good column.
-
Chromatography: Column chromatography on silica gel is an effective method for separating the more polar this compound from the less polar 3-(chloromethyl)pyridine.
Route 2: Methylation of 3-(hydroxymethyl)pyridine
Q1: My methylation reaction is incomplete, and I have a significant amount of unreacted 3-(hydroxymethyl)pyridine. How can I drive the reaction to completion?
A1: Incomplete methylation is a common issue. Consider the following:
-
Base Strength and Stoichiometry: A strong base like sodium hydride (NaH) is typically used to deprotonate the alcohol, forming the more nucleophilic alkoxide.[2] Ensure you are using at least one full equivalent of the base. It is often beneficial to use a slight excess (e.g., 1.1 equivalents).
-
Anhydrous Conditions: Sodium hydride reacts violently with water. All reagents and solvents must be strictly anhydrous.
-
Methylating Agent: Dimethyl sulfate is a powerful methylating agent. Ensure you are using at least one equivalent. Using a slight excess can help drive the reaction to completion.
-
Reaction Time and Temperature: The reaction is often run at room temperature or with gentle heating. Monitor the reaction by TLC or GC to determine the optimal reaction time.
Q2: I am seeing a significant amount of a di-methylated byproduct. How can I prevent this?
A2: Over-methylation can occur, particularly if there are other nucleophilic sites on the molecule. In the case of 3-(hydroxymethyl)pyridine, the pyridine nitrogen can also be methylated to form a quaternary ammonium salt, 3-(methoxymethyl)-1-methylpyridinium iodide (if methyl iodide is used).
-
Control Stoichiometry: Use a precise amount of the methylating agent (close to 1.0 equivalent).
-
Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.
-
Choice of Methylating Agent: While dimethyl sulfate is effective, other methylating agents like methyl iodide can also be used. The choice of agent can sometimes influence the extent of side reactions.
Q3: My final product is difficult to purify from the unreacted starting material. What are my options?
A3: 3-(Hydroxymethyl)pyridine is significantly more polar than this compound due to the hydroxyl group.
-
Extraction: A basic aqueous wash can help to remove some of the unreacted alcohol.
-
Column Chromatography: This is the most effective method for separating the product from the starting material. The difference in polarity should allow for good separation on a silica gel column.
III. Impurity Profile and Analytical Methods
A robust analytical strategy is essential for identifying and quantifying impurities.
| Potential Impurity | Synthetic Route | Analytical Method | Expected Observations |
| 3-(Chloromethyl)pyridine | Williamson Ether Synthesis | GC-MS, HPLC | Peak corresponding to the starting material. |
| 3-(Hydroxymethyl)pyridine | Methylation | HPLC, TLC | More polar spot/peak than the product. |
| 3-Methylpyridine | Both (from starting material) | GC-MS | Less polar peak than the product. |
| 3,3'-(Oxydimethylene)dipyridine | Williamson Ether Synthesis | LC-MS | Higher molecular weight peak. |
| 3-(Methoxymethyl)-1-methylpyridinium salt | Methylation | LC-MS, NMR | Quaternary salt, highly polar. |
| Pyridine-N-Oxide derivatives | Both (oxidation) | LC-MS | M+16 peak relative to the parent pyridine. |
Analytical Methodologies
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying volatile impurities. A typical method would involve a non-polar or medium-polarity column and a temperature gradient to separate compounds based on their boiling points and polarities.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is well-suited for purity analysis. A gradient elution with a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium acetate) can effectively separate the product from more polar or less polar impurities.[8][9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural confirmation of the final product and for identifying major impurities in the crude reaction mixture by comparing the spectra to those of known standards.[12][13]
IV. Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous methanol (10 volumes relative to 3-(chloromethyl)pyridine hydrochloride).
-
Base Addition: Carefully add sodium methoxide (1.1 equivalents) to the methanol at room temperature. Stir until the sodium methoxide is fully dissolved.
-
Substrate Addition: Slowly add 3-(chloromethyl)pyridine hydrochloride (1.0 equivalent) portion-wise to the stirred solution. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Protocol 2: GC-MS Analysis of Crude this compound
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Conditions (Illustrative):
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium, constant flow.
-
MS Detector: Scan mode (e.g., 40-400 m/z).
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards.
V. Visualization of Reaction Pathways and Impurity Formation
Williamson Ether Synthesis Pathway
Caption: Williamson ether synthesis of this compound and potential elimination side reaction.
Methylation of 3-(hydroxymethyl)pyridine Pathway
Caption: Methylation of 3-(hydroxymethyl)pyridine and potential over-methylation side reaction.
VI. References
-
PrepChem. (n.d.). Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
RASĀYAN Journal of Chemistry. (2024, December 9). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Waters. (n.d.). Impurities Application Notebook. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Zhang, Z. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Semantic Scholar. Retrieved from [Link]
-
Gallaher, T., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation. Retrieved from
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Direct Arylation of Pyridines without the Use of Transition Metal Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Retrieved from [Link]
-
PubMed. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]
-
Google Patents. (n.d.). Process for hydroxy-methylation of a substituted 3-hydroxy-pyridine. Retrieved from
-
Fulmer, G. R., et al. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Retrieved from [Link]
-
PubMed. (n.d.). An efficient and practical N-methylation of amino acid derivatives. Retrieved from [Link]
-
Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2017, August 28). GC-MS and FT-IR Analysis of Methanol crude Extract of Cyathula prostrata Linn Blume. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]
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PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]
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Arkivoc. (n.d.). Synthesis of functionalized pyridinium salts bearing a free amino group. Retrieved from [Link]
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The Journal of Phytopharmacology. (n.d.). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt. & Arn) Swingle. Retrieved from [Link]
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ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane. Retrieved from [Link]
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MDPI. (2021, November 3). Py-GC-MS Study on Catalytic Pyrolysis of Biocrude Obtained via HTL of Fruit Pomace. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Advancing Drug Discovery. Retrieved from [Link]
-
Polish Journal of Chemistry. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the synthesis of 3-methyl-pyridine. Retrieved from
-
ResearchGate. (2025, August 6). Note on the preparation of 3-hydroxy-5-hydroxymethyl-2,4-dimethyl-pyridine: (4-Desoxyadermine). Retrieved from [Link]
-
Cas-Number-Lookup.com. (n.d.). This compound molecular information. Retrieved from [Link]
-
ResearchGate. (n.d.). Methylation of p-Coumaric acid with Dimethyl Sulfate and Sodium Hydoxide as Catalyst. Retrieved from [Link]
-
PMC. (n.d.). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-Aminopyridine. Retrieved from [Link]
-
Google Patents. (n.d.). Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. Retrieved from
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Reactions with 3-(Methoxymethyl)pyridine
Welcome to the technical support guide for 3-(Methoxymethyl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile pyridine derivative in their synthetic workflows.[1][2][3] As a key intermediate, this compound offers significant advantages in constructing complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1][2] However, like any reactive chemical, its use can sometimes lead to unexpected outcomes.
This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental failures and offer validated protocols to get your reactions back on track.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues encountered when working with this compound.
Question 1: My reaction is sluggish or shows no conversion. What are the primary factors to investigate?
Answer:
Low or no reactivity is a frequent issue that can often be traced back to a few key areas. Before making significant changes to your protocol, consider the following:
-
Reagent Quality and Storage: this compound should be a colorless to light yellow liquid.[2] Proper storage is critical; it should be kept in a tightly closed container in a dry, cool, and well-ventilated place, ideally at 0-8°C, away from heat and sources of ignition.[2][4][5] Verify the purity of your starting material, as impurities can inhibit the reaction.
-
Solvent and Atmosphere: Pyridine derivatives can be sensitive to moisture and atmospheric oxygen. Ensure you are using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon), especially for reactions involving organometallics or strong bases.
-
Base Strength and Stoichiometry: Many reactions involving pyridines require a sufficiently strong base to proceed. If you are performing a deprotonation or a condensation reaction, ensure your chosen base is appropriate for the pKa of the proton you are trying to remove. Also, verify the stoichiometry of your reagents.
-
Temperature: Some reactions require elevated temperatures to overcome activation energy barriers. If you are running the reaction at room temperature, a modest increase in temperature (e.g., to 40-60°C) might be necessary. Conversely, for highly exothermic reactions, cooling might be required to prevent side reactions.
Troubleshooting Workflow: Low Reactivity
Caption: Initial troubleshooting steps for low reactivity.
Question 2: I am observing multiple unexpected byproducts in my reaction mixture. What are the likely side reactions?
Answer:
The formation of multiple products points to competing reaction pathways. For this compound, several side reactions are common:
-
N-Alkylation/N-Oxidation: The lone pair of electrons on the pyridine nitrogen is nucleophilic and can react with electrophiles.[6] If your reaction contains alkylating agents, you may form a pyridinium salt. Similarly, in the presence of oxidizing agents, pyridine N-oxide can be formed.[6][7][8]
-
Reaction with Solvents: Certain solvents can participate in the reaction. For instance, dichloromethane (DCM) can react with pyridine derivatives at room temperature to form bispyridinium dichlorides, which can complicate your reaction and analysis.[9]
-
Cleavage of the Methoxymethyl Group: While generally stable, the methoxymethyl (MOM) ether can be cleaved under strongly acidic or certain Lewis acidic conditions.[10][11] If your reaction conditions are acidic, you may be generating 3-(hydroxymethyl)pyridine.
-
Ring Amination: In the presence of very strong bases and certain nucleophiles, direct amination of the pyridine ring can occur, although this is less common for the 3-position compared to the 2- and 4-positions.[12]
Table 1: Common Side Products and Their Formation
| Side Product | Potential Cause | Suggested Mitigation |
| Pyridinium Salt | Presence of electrophiles (e.g., alkyl halides) | Protect the nitrogen or use a non-nucleophilic base. |
| Pyridine N-Oxide | Presence of oxidizing agents | Degas reagents and use an inert atmosphere. |
| 3-(Hydroxymethyl)pyridine | Acidic reaction conditions | Use non-acidic conditions or a more stable protecting group if necessary. |
| Dichloromethane Adducts | Use of DCM as a solvent with pyridines | Substitute with a less reactive solvent like THF or Toluene.[9] |
Section 2: Advanced Troubleshooting for Specific Reaction Classes
This section delves into issues related to specific, common transformations involving this compound.
Question 3: My directed ortho-lithiation of this compound is giving poor yields or incorrect regioselectivity. How can I optimize this?
Answer:
Directed ortho-lithiation is a powerful tool for functionalizing pyridine rings, but it is highly sensitive to reaction conditions. The methoxymethyl group is a potential directing group, but its effectiveness can be influenced by other substituents and the choice of base.[13][14]
-
Choice of Lithiating Agent: The choice of organolithium reagent is critical.
-
n-Butyllithium (n-BuLi): Can sometimes lead to a mixture of ring and side-chain lithiation.[15]
-
sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi): These more hindered bases often provide better regioselectivity for ring lithiation.[15][16]
-
Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP): These non-nucleophilic, hindered bases can minimize addition to the C=N bond of the pyridine ring and are often preferred for direct lithiation.[13]
-
-
Temperature Control: Lithiation reactions are typically performed at low temperatures (-78 °C) to prevent side reactions and ensure kinetic control of deprotonation.[13] Allowing the reaction to warm prematurely can lead to decomposition or loss of regioselectivity.
-
Solvent Effects: Anhydrous ethers like tetrahydrofuran (THF) or diethyl ether (Et2O) are standard solvents for lithiation.[13] The coordinating ability of the solvent can influence the aggregation state and reactivity of the organolithium reagent.
Protocol: Optimized Directed Lithiation of a 3-Substituted Pyridine
-
To a solution of the 3-substituted pyridine in anhydrous THF at -78 °C under an argon atmosphere, add the chosen lithiating agent (e.g., t-BuLi or LDA) dropwise.
-
Stir the reaction mixture at -78 °C for the optimized time (typically 1-2 hours).
-
Add the electrophile as a solution in anhydrous THF, also at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Proceed with standard aqueous workup and purification.
Diagram: Regioselectivity in Pyridine Lithiation
Caption: Factors influencing the regioselectivity of lithiation.
Question 4: I am attempting a substitution reaction at the methoxy group, but the reaction is failing. What could be the issue?
Answer:
Nucleophilic substitution of the methoxy group in this compound is challenging because methoxide is a poor leaving group. To facilitate this reaction, you typically need to activate the methoxy group or use harsh conditions.
-
Activation of the Methoxy Group: One strategy is to use a Lewis acid to coordinate to the oxygen, making it a better leaving group. However, this can also lead to cleavage of the ether bond.
-
Alternative Strategies: A more effective approach is often to start with a precursor that has a better leaving group, such as 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine. These can be synthesized from 3-(hydroxymethyl)pyridine.
-
NaH-LiI System: A reported method for the C3-amination of 3-methoxypyridine utilizes a combination of sodium hydride (NaH) and lithium iodide (LiI) to facilitate the substitution.[12] This system may be adaptable for other nucleophiles as well.
Section 3: Purification and Characterization
Question 5: I am having difficulty purifying my product from the reaction mixture. What are some effective purification strategies?
Answer:
Purification of pyridine derivatives can be complicated by their basicity and polarity.
-
Extraction: During aqueous workup, the pH of the aqueous layer is crucial.
-
To extract your basic pyridine product into an organic solvent, ensure the aqueous layer is basic (pH > 8).
-
To remove acidic impurities, you can wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
To remove basic impurities, an acidic wash (e.g., dilute HCl) can be used, but be aware that this may protonate your product and pull it into the aqueous layer.
-
-
Chromatography:
-
Silica Gel Chromatography: Silica gel is acidic and can strongly interact with basic pyridine compounds, leading to tailing and poor separation. To mitigate this, you can:
-
Neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system.
-
Use a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol.
-
-
Alumina Chromatography: Neutral or basic alumina can be a better alternative to silica gel for purifying basic compounds.
-
-
Distillation: If your product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.[17]
Table 2: Chromatography Modifiers for Pyridine Derivatives
| Modifier | Concentration in Eluent | Purpose |
| Triethylamine | 0.1 - 1.0% | Reduces peak tailing on silica gel. |
| Ammonia (in Methanol) | 1 - 2% solution | Improves elution of highly basic compounds. |
Section 4: Safety and Handling
Question 6: What are the key safety precautions I should take when working with this compound and its reactions?
Answer:
As with any chemical reagent, proper safety protocols are paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4][18]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[4][5]
-
Handling: Avoid contact with skin and eyes.[4] In case of contact, rinse immediately and thoroughly with water.[4] Do not ingest the compound.[4]
-
Fire Safety: this compound is a combustible liquid.[19] Keep it away from open flames, hot surfaces, and sources of ignition.[4][5] Use appropriate fire extinguishers (CO2, dry chemical, or foam) in case of a fire.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[4]
References
- The Role of this compound in Advancing Drug Discovery. (URL: )
- 3-(Methoxymethyl)-pyridine - Chem-Impex. (URL: )
- SAFETY D
- The Role of Pyridine Derivatives in Modern Drug Development. (URL: )
- M25406 - • SAFETY D
- Safety D
- 3-(Methoxymethyl)
- 3- (Hydroxymethyl)pyridine Safety Data Sheet Jubilant Ingrevia Limited. (URL: )
- Journal Name COMMUNIC
- Cas 58418-62-5,this compound - LookChem. (URL: )
-
Pyridine - Wikipedia. (URL: [Link])
- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIV
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - ResearchGate. (URL: [Link])
-
Greener and regioselective lithiation of substituted pyridines - ResearchGate. (URL: [Link])
-
Methoxymethyl ether - Wikipedia. (URL: [Link])
- Unexpected Variations in Sites of Lithiation of N-(2-Methoxybenzyl)pivalamide. (URL: )
- General mild method for cleavage of methoxymethyl ethers using bismuth trichoride - Morressier. (URL: )
- KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google P
-
Puzzling Pyridine Problem Probed - ChemistryViews. (URL: [Link])
-
Pyridine N-Oxide - Remote Oxidation And Rearrangement - ChemTube3D. (URL: [Link])
-
Pyridine-N-oxide - Wikipedia. (URL: [Link])
Sources
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- 7. chemtube3d.com [chemtube3d.com]
- 8. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
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- 10. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 11. General mild method for cleavage of methoxymethyl ethers using bismuth trichoride [morressier.com]
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- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
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- 18. angenechemical.com [angenechemical.com]
- 19. lookchem.com [lookchem.com]
Technical Support Center: Optimizing Reaction Yield for 3-(Methoxymethyl)pyridine Synthesis
This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Methoxymethyl)pyridine. As a critical building block in pharmaceutical and agrochemical development, optimizing its synthesis is key to efficient research and development pipelines[1][2]. This document is structured to address specific experimental challenges, explaining the chemical principles behind each recommendation to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
There are two primary, well-established routes for the synthesis of this compound. The choice often depends on the availability and cost of starting materials.
-
Williamson Ether Synthesis: This is arguably the most common approach. It involves the reaction of a 3-(halomethyl)pyridine, typically 3-(chloromethyl)pyridine or its hydrochloride salt, with a methoxide source like sodium methoxide. This is a classic SN2 reaction where the methoxide ion acts as a nucleophile, displacing the halide[3][4].
-
Methylation of 3-Pyridinemethanol: This route starts with the commercially available 3-(hydroxymethyl)pyridine (also known as nicotinyl alcohol)[5]. The alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which is then reacted with a methylating agent such as methyl iodide or dimethyl sulfate.
A less direct, multi-step route involves the initial oxidation of 3-methylpyridine (3-picoline) to 3-picolinic acid, followed by esterification, reduction to 3-pyridinemethanol, and subsequent conversion to the final product[6].
Q2: My overall yield is consistently low (<50%). What are the most likely general causes?
Low yields in this synthesis typically stem from one of three areas: starting material instability, suboptimal reaction conditions, or side reactions.
-
Starting Material Degradation: 3-(Chloromethyl)pyridine, a key intermediate, is known to be unstable. As a reactive benzylic-type halide, it can self-react or polymerize, especially if stored improperly or handled as the free base for extended periods. The hydrochloride salt is more stable but requires careful neutralization.
-
Side Reactions: The pyridine nitrogen is nucleophilic and can compete with the desired methoxide or alkoxide nucleophile. This can lead to the formation of quaternary pyridinium salts, which are unwanted byproducts that consume your starting material.
-
Suboptimal Conditions: For an SN2 reaction like the Williamson synthesis, factors like solvent choice, temperature, and base strength are critical. Using a protic solvent (like methanol as the main solvent instead of just a reagent source) can solvate the nucleophile and slow the reaction rate[7].
Q3: I'm observing a dark, insoluble material forming in my reaction. What is it?
This is a very common issue, particularly when using 3-(halomethyl)pyridine. The dark material is often a result of polymerization or the formation of pyridinium salt byproducts. The electrophilic chloromethyl group of one molecule can be attacked by the nucleophilic nitrogen of another, leading to a chain reaction and the formation of poly-quaternary salts.
Troubleshooting Guide: Williamson Ether Synthesis Route
This route, reacting 3-(chloromethyl)pyridine with sodium methoxide, is highly effective but requires careful control to prevent side reactions.
Q4: My reaction with 3-(chloromethyl)pyridine hydrochloride and sodium methoxide is sluggish and gives a poor yield. How can I fix this?
This is a classic problem stemming from the acidic nature of the starting material. The hydrochloride salt will neutralize your base (sodium methoxide), consuming it in an acid-base reaction rather than allowing it to act as a nucleophile.
Solution: You must use at least two equivalents of sodium methoxide.
-
First Equivalent: Acts as a base to neutralize the HCl, liberating the free base of 3-(chloromethyl)pyridine.
-
Second Equivalent: Acts as the nucleophile for the SN2 reaction.
For optimal results, it is often better to use a slight excess of the base (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.
Experimental Protocol 1: Optimized Williamson Synthesis
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add dry, polar aprotic solvent (e.g., THF, DMF).
-
Base Addition: Add sodium methoxide (2.2 equivalents) to the solvent and stir to create a suspension.
-
Substrate Addition: Slowly add 3-(chloromethyl)pyridine hydrochloride (1.0 equivalent) portion-wise at 0 °C. Adding it slowly helps control the exotherm from the neutralization.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 40-50 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction, quench carefully with water, and extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often purified by vacuum distillation or column chromatography.
Q5: What is the best solvent for this reaction?
The choice of solvent is critical for maximizing the rate of the SN2 reaction.
Recommendation: Use a polar aprotic solvent. Solvents like THF , DMF , or Acetonitrile are excellent choices.
Causality: Polar aprotic solvents can dissolve the ionic sodium methoxide but do not form a tight solvation shell around the methoxide anion. This leaves the nucleophile "naked" and highly reactive, accelerating the desired SN2 attack. In contrast, polar protic solvents (like methanol or water) would solvate the methoxide through hydrogen bonding, stabilizing it and reducing its nucleophilicity, which can significantly slow down the reaction[4][7].
Data Summary: Solvent Effects on Williamson Ether Synthesis
| Solvent | Type | Dielectric Constant (ε) | Typical Outcome | Rationale |
| DMF | Polar Aprotic | 37 | Excellent Yield | High polarity aids in dissolving reagents; aprotic nature enhances nucleophilicity. |
| THF | Polar Aprotic | 7.6 | Good to Excellent Yield | Less polar than DMF but a very common and effective choice. Good balance of reactivity and ease of removal. |
| Acetonitrile | Polar Aprotic | 37.5 | Good Yield | Similar to DMF in polarity, promotes fast reaction rates[7]. |
| Methanol | Polar Protic | 33 | Poor to Moderate Yield | Can be used, but solvates the methoxide nucleophile, reducing its reactivity and slowing the reaction. Often leads to incomplete conversion. |
| Toluene | Non-polar | 2.4 | Poor Yield | Low polarity leads to poor solubility of the sodium methoxide, resulting in a very slow heterogeneous reaction. |
Q6: How can I minimize the formation of quaternary salt byproducts?
Minimizing byproduct formation is key to a high yield and easier purification.
Strategies:
-
Control Temperature: Avoid excessive heat. While some heating is necessary to drive the reaction, high temperatures can accelerate the undesired quaternization side reaction. A moderate temperature of 40-60 °C is often a good balance.
-
Use the Right Base: Use a strong, non-nucleophilic base if you are starting from 3-pyridinemethanol. For the Williamson route, ensure the methoxide is present in the correct stoichiometry to avoid having the free 3-(chloromethyl)pyridine present for long periods without a nucleophile to react with.
-
Order of Addition: Adding the 3-(chloromethyl)pyridine hydrochloride slowly to the suspension of sodium methoxide ensures that the methoxide is always in excess, favoring the desired SN2 reaction over the competing self-reaction.
Troubleshooting and Visualization
Troubleshooting Low Yield: A Decision Tree
This diagram provides a logical workflow for diagnosing the root cause of a low-yield synthesis.
Caption: General workflow for this compound synthesis.
References
- Urbansky, T. (1947). Journal of the Chemical Society, 132. Note: This reference discusses related pyridine chemistry but a direct link is not available through the search tool.
-
Grayson, J., & Dinkel, R. (1984). An improved Liquid-Phase Synthesis of Simply Alkylpyridines. Helvetica Chimica Acta, 67, 2100-2110. Note: Cited in patent literature,[8] provides context for pyridine synthesis.
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
García-Tuñón, I., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6, 1033-1045. [Link]
- CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride. (2015).
-
PubChem. (n.d.). 3-Pyridinemethanol. National Center for Biotechnology Information. Retrieved from [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. Note: General reference for chemical properties.
-
Pharmarecipereview.com. (n.d.). The Role of this compound in Advancing Drug Discovery. Retrieved from [Link]
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- 5. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 7. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
Technical Support Center: Stability and Handling of 3-(Methoxymethyl)pyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-(Methoxymethyl)pyridine. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile pyridine derivative in their work. Our goal is to provide field-proven insights and actionable troubleshooting protocols to ensure the integrity of your experiments. This guide moves beyond simple instructions to explain the underlying chemical principles governing the stability of this compound, particularly in acidic environments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our team receives regarding the handling and stability of this compound.
Q1: What is the primary stability concern for this compound, especially under acidic conditions?
The principal stability issue is the acid-catalyzed cleavage of the methoxymethyl ether bond.[1][2][3] Ethers are generally stable, but this stability diminishes significantly in the presence of strong acids, which can protonate the ether oxygen, turning it into a good leaving group.[4] The N1-methoxymethyl group on related heterocyclic compounds is known to be particularly acid-labile.[5]
Q2: What are the likely degradation products if my sample is exposed to acidic conditions?
The acid-catalyzed hydrolysis of this compound is expected to yield 3-(hydroxymethyl)pyridine and formaldehyde (or its derivatives, depending on the solvent and conditions).[5] This occurs via the cleavage of the C-O bond between the pyridine's methylene group and the ether oxygen.
Q3: What specific experimental factors can accelerate the degradation of this compound?
Several factors can increase the rate of acid-catalyzed cleavage:
-
Acid Strength: Strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are particularly effective at cleaving ethers.[3] While HCl is less effective, prolonged exposure or harsh conditions can still cause degradation.
-
Temperature: Elevated temperatures significantly accelerate the rate of ether cleavage.[1][4] Many ether cleavage reactions require heat to proceed at a practical rate.
-
Reaction Time: The longer the compound is exposed to an acidic environment, the greater the extent of degradation will be.[6]
-
Presence of Nucleophiles: A strong nucleophile, such as the bromide (Br⁻) or iodide (I⁻) anion from the acid, is required to attack the protonated ether and complete the cleavage reaction.[2]
Q4: How can I detect if my sample of this compound has started to degrade?
Degradation can be identified through several analytical techniques:
-
Chromatography (HPLC/TLC): The most common indicator is the appearance of new, often more polar, spots on a Thin Layer Chromatography (TLC) plate or new peaks in an HPLC chromatogram, coupled with a decrease in the signal for the starting material.[5]
-
Mass Spectrometry (GC-MS, LC-MS): These methods can be used to identify the mass of the degradation products. Gas chromatography (GC) is well-suited for analyzing volatile pyridine compounds.[7] A sensitive LC-MS/MS method can even quantify trace levels of impurities.[8]
-
Visual Inspection: While not definitive, a change in color or the formation of a precipitate in a solution could indicate degradation or the formation of insoluble byproducts.
Q5: What are the official recommended storage and handling procedures for this compound?
To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10] It is crucial to store it segregated from incompatible chemicals, especially strong acids and oxidizing agents.[9] Always handle the compound in a certified laboratory chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12]
Section 2: Troubleshooting Guide for Experimental Scenarios
This section provides structured guidance for specific issues you may encounter during your experiments.
Scenario 1: Appearance of Unexpected Peaks in HPLC/GC Analysis
-
Symptom: During reaction monitoring or quality control analysis, you observe a new, significant peak in your chromatogram that is not your starting material or desired product. The area of the this compound peak is correspondingly lower than expected.
-
Underlying Cause: This is a classic sign of acid-catalyzed hydrolysis, where the compound is degrading to 3-(hydroxymethyl)pyridine.
-
Diagnostic & Corrective Workflow:
Caption: Diagnostic workflow for identifying and mitigating acid-catalyzed degradation.
Table 1: Recommended Conditions to Minimize Degradation
| Parameter | Standard Condition (High Risk) | Recommended Modification (Low Risk) | Rationale |
| Acid Catalyst | 6M HCl, HBr, HI, Conc. H₂SO₄ | Acetic Acid, Formic Acid, p-TsOH, Buffered Systems (pH 5-7) | Ethers are readily cleaved by strong mineral acids but are more stable to weaker organic acids.[3] |
| Temperature | > 50 °C | 0 °C to Room Temperature | The activation energy for ether cleavage is significant; lower temperatures dramatically reduce the reaction rate.[5] |
| Solvent | Protic Solvents (e.g., Water, Methanol) | Aprotic Solvents (e.g., THF, Dichloromethane) | Aprotic solvents can limit the availability of protons and nucleophilic water, slowing hydrolysis. |
| Exposure Time | > 4 hours | < 1 hour (or as short as possible) | Degradation is cumulative; minimizing exposure time limits the extent of the side reaction.[5] |
Section 3: Mechanistic Insight into Acid-Catalyzed Cleavage
Understanding the mechanism of degradation is key to preventing it. The cleavage of this compound under acidic conditions (using H-X as the generic acid) proceeds via a nucleophilic substitution pathway, most likely Sₙ2 due to the primary nature of the methylene carbon.
Step 1: Protonation of the Ether Oxygen The reaction begins with the protonation of the ether oxygen atom by the acid. This is a rapid equilibrium step that converts the poor leaving group (methoxide, CH₃O⁻) into a much better leaving group (methanol, CH₃OH).[4]
Step 2: Nucleophilic Attack A nucleophile (X⁻, e.g., Br⁻, I⁻, or H₂O) attacks the electrophilic methylene carbon. This attack occurs from the backside, leading to the cleavage of the C-O bond and displacement of the methanol leaving group.
Caption: Mechanism of acid-catalyzed ether cleavage of this compound.
Section 4: Recommended Analytical Protocols
To effectively monitor the stability of this compound, robust analytical methods are essential.
Protocol 1: HPLC Method for Stability Monitoring
This protocol provides a baseline for detecting the parent compound and its primary degradant, 3-(hydroxymethyl)pyridine.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Expected Elution: 3-(hydroxymethyl)pyridine will elute significantly earlier than this compound due to its increased polarity.
Self-Validation Check: The use of a neutral pH buffer like ammonium acetate is crucial to prevent on-column degradation during the analysis itself.[8]
Protocol 2: GC-MS for Degradation Product Identification
This method is ideal for confirming the identity of volatile degradation products.
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from 40 to 400 amu.
Expert Insight: Gas chromatography is an excellent choice for separating and identifying pyridine derivatives.[7] The resulting mass spectra can be compared against libraries to confirm the structures of any observed impurities.
References
- Pyridine – Chemical Hygiene Plan. (n.d.).
- Safety Data Sheet - 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine. (2025). AA Blocks.
- 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)
- 3-Methoxypyridine - Safety D
- 3-(Methoxymethyl)
- This compound. (n.d.). LookChem.
- N1-Methoxymethyl picrinine stability and degradation p
- Analytical Methods for Pyridine. (n.d.).
- Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry.
- Ether cleavage. (n.d.). In Wikipedia.
- Reactions of Ethers: Acidic Cleavage. (n.d.). In Organic Chemistry: A Tenth Edition. LibreTexts.
- Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine. (2016).
- The Cleavage of Ethers. (n.d.). Chemical Reviews.
- Technical Support Center: Degradation Pathways of Substituted Pyridines. (2025). Benchchem.
- Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry.
- Investigation of the acid degradation of 2-(4-methoxybenzylamino)-pyridine. (n.d.). University of Richmond.
- Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2011). PubMed.
- Acidity Study on 3-Substituted Pyridines. (2004). MDPI.
- Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (2015). CORE.
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2020). PubMed.
- Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. (2014).
- Analytical Methods - Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. (2025). Royal Society of Chemistry.
- Nucleophilic amination of methoxypyridines by a sodium hydride. (n.d.). DR-NTU, Nanyang Technological University.
- Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (2015).
- Analytical Methods for Piperazines. (n.d.). Royal Society of Chemistry.
- Re-routing aromatic degradation to give pyridine dicarboxylic acids. (2015). RSC Blogs.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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- 3. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. "Investigation of the acid degradation of 2-(4-methoxybenzylamino)-pyri" by Anthony Thomas Oropollo [digitalcommons.njit.edu]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. aablocks.com [aablocks.com]
- 12. fishersci.com [fishersci.com]
preventing side reactions of the methoxymethyl group
Welcome to the technical support center for the methoxymethyl (M OM) protecting group. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments involving the MOM group. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your synthetic work.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Incomplete or Sluggish Deprotection of the MOM Group
You're following a standard acidic deprotection protocol, but your reaction is slow or stalls, leaving a significant amount of starting material.
Root Cause Analysis:
The cleavage of the MOM ether is an acid-catalyzed hydrolysis of an acetal.[1][2] The reaction proceeds via protonation of the ether oxygen, followed by the formation of a resonance-stabilized oxonium ion. The rate of this reaction is highly dependent on several factors.
-
Insufficient Acidity: The MOM group is stable in weakly acidic media (pH 4-6) and requires a sufficiently strong acid for efficient cleavage.[1]
-
Steric Hindrance: In sterically congested molecules, the approach of the acid catalyst and subsequent nucleophilic attack by water or other nucleophiles can be impeded.
-
Solvent Effects: The choice of solvent can dramatically influence reaction rates. Protic solvents can participate in the reaction, while a biphasic system can sometimes accelerate hydrolysis.[3]
Solutions & Experimental Protocols:
| Strategy | Rationale | Typical Conditions |
| Increase Acid Strength | To facilitate the initial protonation step, a stronger Brønsted or Lewis acid may be required. | Switch from milder acids like pyridinium p-toluenesulfonate (PPTS) to stronger acids such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[2][4] |
| Elevate Temperature | Increasing the reaction temperature provides the necessary activation energy to overcome steric hindrance and accelerate the reaction rate. | Cautiously increase the temperature in increments of 10 °C, monitoring for any signs of product decomposition. |
| Optimize Solvent System | A solvent system that promotes the reaction mechanism can lead to faster and cleaner conversions. | For reactions using bismuth triflate, a biphasic THF/water system has been shown to be effective.[3] For general acidic deprotection, using methanol can both act as a solvent and a nucleophile.[1] |
| Employ a More Potent Lewis Acid | Lewis acids can coordinate to the ether oxygen, facilitating cleavage without the need for very strong Brønsted acids. | Consider using reagents like Zinc bromide (ZnBr₂) in the presence of a soft nucleophile like n-propylthiol (n-PrSH) for a rapid and selective deprotection.[5] |
Experimental Protocol: Deprotection of a Hindered MOM Ether using ZnBr₂/n-PrSH [5]
-
Dissolve the MOM-protected substrate in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add Zinc bromide (ZnBr₂) (1 equivalent) followed by n-propylthiol (n-PrSH) (2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 5-8 minutes, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
Issue 2: Undesired Side Reactions and Decomposition of Starting Material
During the deprotection of the MOM group, you observe the formation of byproducts or degradation of your desired product.
Root Cause Analysis:
The acidic conditions required for MOM group removal can often trigger side reactions in molecules with other acid-sensitive functional groups.[6]
-
Cleavage of Other Protecting Groups: Silyl ethers (e.g., TBS, TIPS), acetals (e.g., THP), and trityl (Tr) ethers are also labile under acidic conditions.[7][8]
-
Rearrangement Reactions: Acid-sensitive moieties in your molecule may undergo rearrangements, such as Wagner-Meerwein shifts, under strongly acidic conditions.[9][10]
-
Formation of Formaldehyde and MOM-Cl: The deprotection of the MOM group releases formaldehyde and methanol.[11][12] In the presence of a chloride source (e.g., HCl), there is a risk of forming the highly carcinogenic chloromethyl methyl ether (MOM-Cl).[13]
Solutions & Experimental Protocols:
| Strategy | Rationale | Typical Conditions |
| Employ Milder, More Selective Reagents | To avoid the cleavage of other acid-labile groups, choose a reagent system known for its chemoselectivity. | The combination of trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridyl offers a very mild and non-acidic method for deprotection.[7] |
| Use a Heterogeneous Acid Catalyst | A solid-supported acid can provide localized acidity, often leading to cleaner reactions and simpler workups. | Silica-supported sodium hydrogen sulfate can be used for the chemoselective deprotection of phenolic MOM ethers. |
| Solvent-Free Deprotection | In some cases, eliminating the solvent can lead to faster and more efficient reactions with fewer side products. | Triturating the MOM-protected compound with solid p-toluenesulfonic acid (pTSA) can be a rapid and eco-friendly deprotection method.[11][12] |
| Control Reaction Time and Temperature | Carefully monitoring the reaction and stopping it as soon as the starting material is consumed can minimize byproduct formation. | Run the reaction at the lowest effective temperature and use TLC or LC-MS to monitor its progress closely. |
Experimental Protocol: Selective Deprotection using TMSOTf/2,2′-bipyridyl [7]
-
Dissolve the MOM-protected substrate (0.5 mmol) and 2,2′-bipyridyl (1.5 mmol) in acetonitrile (CH₃CN) (5.0 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add trimethylsilyl triflate (TMSOTf) (1.0 mmol) dropwise.
-
Stir the solution at room temperature, monitoring the reaction by TLC.
-
Once the starting material is consumed, add water to the solution and continue stirring until the intermediate silyl ether is hydrolyzed.
-
Perform a standard aqueous workup and purify the product.
Frequently Asked Questions (FAQs)
Q1: How can I protect a hydroxyl group as a MOM ether without using the highly carcinogenic chloromethyl methyl ether (MOM-Cl)?
A1: You can generate MOM-Cl in situ or use alternative reagents. A common and safer alternative is to use dimethoxymethane (methylal) in the presence of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH) or phosphorus pentoxide (P₂O₅).[1][2]
Q2: I have both a MOM ether and a TBS ether in my molecule. How can I selectively deprotect the MOM group?
A2: This requires a careful choice of reagents, as both groups are acid-labile. A strategy that exploits the different mechanisms of cleavage is ideal. For instance, conditions that are specifically tailored for acetal cleavage while minimizing the cleavage of silyl ethers would be preferable. The use of certain Lewis acids, like bismuth triflate in an aqueous medium, has been shown to be highly selective for MOM deprotection in the presence of TBDMS ethers.[3]
Q3: Can the MOM group migrate under certain reaction conditions?
A3: While less common than with some other protecting groups, intramolecular migration of the MOM group is possible, particularly in diol systems where an adjacent hydroxyl group can act as an internal nucleophile under acidic or basic conditions. This is a form of rearrangement that can lead to a mixture of constitutional isomers.[14] Careful control of pH and reaction conditions is crucial to minimize this side reaction.
Q4: What is "orthogonal protection," and how does it apply to the MOM group?
A4: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a molecule that has multiple protected functional groups, without affecting the others.[8] For example, you could have a molecule with a MOM ether (acid-labile), a benzyl ether (removable by hydrogenolysis), and a silyl ether (removable by a fluoride source). This allows for the sequential deprotection and modification of the different hydroxyl groups.[15]
Visualizing Key Concepts
References
- 1. adichemistry.com [adichemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]
- 12. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach | Bentham Science [eurekaselect.com]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
improving the regioselectivity of 3-(Methoxymethyl)pyridine reactions
Welcome to the technical support center for 3-(Methoxymethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of regioselective functionalization of this versatile pyridine derivative. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot and optimize your experiments effectively.
Section 1: Foundational Principles of Pyridine Reactivity
Understanding the intrinsic reactivity of the pyridine ring is the first step to controlling the regioselectivity of its derivatives. The nitrogen heteroatom fundamentally alters the electronic landscape of the aromatic system compared to benzene.
-
Electrophilic Aromatic Substitution (EAS): The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophiles than benzene.[1] When reactions do occur, they require harsh conditions and substitution is favored at the C-3 and C-5 positions. This is because the cationic intermediates (Wheland intermediates) formed from attack at C-2, C-4, or C-6 place an unfavorable positive charge on the electronegative nitrogen atom.[2][3]
-
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions.[4][5] The negative charge of the resulting Meisenheimer intermediate can be delocalized onto the nitrogen atom, providing significant stabilization.[6][7] This pathway, however, requires a suitable leaving group at the target position.
-
Deprotonation (Metalation): The C-H bonds of pyridine are more acidic than those of benzene. The intrinsic order of kinetic acidity is generally C-2 > C-6 > C-4. Direct deprotonation at C-3 or C-5 is difficult. However, this intrinsic reactivity can be completely overridden by the presence of a Directed Metalation Group (DMG).
Section 2: The 3-(Methoxymethyl) Group as a Directed Metalation Group (DMG)
The 3-(methoxymethyl) substituent is a powerful tool for overcoming the intrinsic reactivity of the pyridine ring. The oxygen atom of the methoxymethyl group acts as a Lewis base, coordinating to an organolithium reagent. This brings the strong base into close proximity to the ortho positions (C-2 and C-4), facilitating deprotonation at one of these sites over any other. This process is known as Directed ortho-Metalation (DoM) .[8]
This chelation-controlled mechanism transforms the challenge of regioselectivity into a predictable and high-yielding synthetic strategy. The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles to install a new functional group exclusively at the C-2 or C-4 position.[9][10]
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the functionalization of this compound, focusing on achieving high regioselectivity.
Q1: I am performing a directed lithiation on this compound and getting a mixture of C-2 and C-4 substituted products. How can I selectively favor C-4 substitution?
A1: This is a classic regioselectivity challenge. The C-2 and C-4 positions are both ortho to the directing group. Selectivity is typically governed by a combination of sterics and the specific lithiating agent used.
Causality: The C-2 position is sterically more hindered, being flanked by both the pyridine nitrogen and the directing group. The C-4 position is more sterically accessible. Therefore, using a bulkier, less-nucleophilic base will preferentially deprotonate the C-4 position.
Troubleshooting Steps:
-
Switch to a Hindered Base: Replace n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) with a bulkier lithium amide base. Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) are excellent choices.[9][10] These bases are significantly larger and will react faster at the less sterically encumbered C-4 position.
-
Solvent Choice: Tetrahydrofuran (THF) is the standard solvent for these reactions. The Lewis basicity of THF helps to solvate the lithium cation and can influence the aggregation state of the organolithium reagent, thereby affecting selectivity.
-
Temperature Control: Maintain a low temperature (typically -78 °C) throughout the lithiation and quenching steps. This minimizes side reactions, such as addition to the C=N bond, and often improves selectivity.
Q2: Following the previous question, how can I achieve selective C-2 substitution?
A2: While C-4 is often the more sterically favored position, C-2 substitution can be achieved by exploiting the electronic properties of the ring and the nature of the base.
Causality: The C-2 proton is intrinsically the most acidic on the pyridine ring. A smaller, more reactive alkyllithium base like n-BuLi can sometimes overcome the steric barrier, especially if coordination to the pyridine nitrogen plays a role in the transition state.
Troubleshooting Steps:
-
Use a Smaller Base: n-Butyllithium (n-BuLi) is the base of choice for targeting the C-2 position.
-
Use a Coordinating Additive: Adding N,N,N',N'-Tetramethylethylenediamine (TMEDA) can break down n-BuLi aggregates into more reactive monomers and enhance the rate of deprotonation. This can sometimes alter the regiochemical outcome.
-
Careful Analysis: The selectivity for C-2 is often less pronounced than for C-4. You may still obtain a mixture of isomers. Careful optimization of reaction time and temperature is crucial. It is possible that C-2 lithiation is the kinetic product while C-4 is the thermodynamic product, so shorter reaction times might favor C-2.
Q3: My directed lithiation reaction is giving a low yield, with significant recovery of starting material. What are the common pitfalls?
A3: Low yields in lithiation reactions are typically due to incomplete deprotonation, degradation of the organolithium reagent, or inefficient quenching.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic sources. All glassware must be rigorously dried (oven or flame-dried under vacuum), and all solvents and reagents must be anhydrous. Reactions must be conducted under an inert atmosphere (Argon or Nitrogen).
-
Verify Reagent Quality: Alkyllithium reagents degrade over time. Their concentration should be periodically determined by titration (e.g., using the Gilman double titration method). Using a freshly titrated or new bottle of reagent is recommended.
-
Check Equivalents: Ensure you are using a slight excess of the lithiating agent (typically 1.1-1.2 equivalents) to account for any trace impurities.
-
Reaction Time and Temperature: Allow sufficient time for the deprotonation to go to completion. For LDA or LTMP, 1-2 hours at -78 °C is typical. For n-BuLi, the time may be shorter. Slowly warming the reaction mixture (e.g., from -78 °C to -40 °C) can sometimes drive the reaction to completion, but must be done cautiously to avoid side reactions.
Q4: Can I perform electrophilic aromatic substitution (e.g., nitration, bromination) on this compound? What position will it target?
A4: Direct electrophilic aromatic substitution on this compound is challenging and generally not recommended for achieving high regioselectivity.
Causality: As a substituted pyridine, the ring is already deactivated towards EAS.[4] Furthermore, the strongly acidic conditions required for many EAS reactions (e.g., H₂SO₄/HNO₃ for nitration) will protonate the pyridine nitrogen, creating a pyridinium ion. This further deactivates the ring, making it almost as unreactive as nitrobenzene and directing incoming electrophiles to the C-5 position. The methoxymethyl group is not a strong enough activating group to overcome this deactivation.
Recommended Alternative: For introducing functionality at specific positions, the Directed ortho-Metalation (DoM) strategy described above is far superior in terms of yield, regioselectivity, and substrate scope.
Q5: Are there non-lithiation, catalytic methods to achieve regioselective C-H functionalization on this substrate?
A5: Yes, the field of C-H activation has developed powerful transition-metal-catalyzed methods for functionalizing pyridines.[11][12] These methods can offer different regioselectivities and functional group tolerance compared to DoM.
Strategies to Consider:
-
Transition-Metal Catalysis: Catalysts based on Palladium (Pd), Rhodium (Rh), or Iridium (Ir) can activate C-H bonds.[13] The regioselectivity can be controlled by the ligand, the oxidant, or by installing a temporary directing group. For a 3-substituted pyridine, C-2 or C-4 functionalization is often achievable.
-
Photoredox Catalysis: Light-driven reactions can generate pyridinyl radicals, which exhibit unique reactivity patterns and can lead to functionalization at different positions than ionic pathways.[14]
These are advanced methods and require specific catalytic systems. They are excellent alternatives to explore when DoM is not suitable for the desired transformation or is incompatible with other functional groups in the molecule.
Section 4: Data Summary & Experimental Protocols
Regioselectivity Control in the Lithiation of this compound
| Target Position | Recommended Base | Typical Conditions | Key Considerations |
| C-4 | LDA or LTMP | 1.1 eq. base, THF, -78 °C, 1-2 h | Favored due to the steric bulk of the base. Generally provides higher selectivity. |
| C-2 | n-BuLi or s-BuLi | 1.1 eq. base, THF, -78 °C, 0.5-1 h | Exploits the higher intrinsic acidity of the C-2 proton. May result in mixtures. |
Protocol: Regioselective C-4 Silylation of this compound
This protocol provides a reliable method for functionalizing the C-4 position and serves as a model for trapping the lithiated intermediate with other electrophiles.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (freshly distilled)
-
n-Butyllithium (solution in hexanes, freshly titrated)
-
Chlorotrimethylsilane (TMSCl, freshly distilled)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure (to be performed under an inert atmosphere):
-
LDA Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous THF (20 mL per 1 mmol of substrate) and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.15 eq.) followed by the dropwise addition of n-BuLi (1.1 eq.). Stir the resulting solution at -78 °C for 30 minutes.
-
Lithiation: Add this compound (1.0 eq.) dropwise to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture at -78 °C for 1.5 hours. The solution may change color, indicating the formation of the lithiated species.
-
Electrophilic Quench: Add chlorotrimethylsilane (1.5 eq.) dropwise to the reaction mixture at -78 °C. Stir for an additional 1 hour at this temperature.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(trimethylsilyl)-3-(methoxymethyl)pyridine.
Section 5: References
-
Vertex AI Search. (n.d.). Solved: Why does electrophilic substitution take place at 3-position in pyridine? Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions. Retrieved from
-
Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Retrieved from
-
Mazzarella, D., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Retrieved from
-
ResearchGate. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Retrieved from
-
Quora. (2022). Why does pyridine undergo electrophilic substitution at the C3 position? Retrieved from
-
StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from
-
Maity, P., & Pimparkar, S. (n.d.). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Retrieved from
-
Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from
-
Química Organica.org. (n.d.). Electrophilic substitution on pyridine. Retrieved from
-
Chemistry Online. (2022). Nucleophilic substitution of pyridines. Retrieved from
-
Kessar, S. V., & Singh, P. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. Retrieved from
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from
-
Myers, A. G. (n.d.). Directed (ortho) Metallation. Andrew G Myers Research Group. Retrieved from
-
Kessar, S. V., & Singh, P. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. Retrieved from
-
Chakraborty, S., & Biju, A. T. (2023). Recent Advances in Direct Pyridine C-H Activation Strategies. Bentham Science Publisher. Retrieved from
-
Sharma, P., et al. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. Retrieved from
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Technical Support Center: Catalyst Selection for Cross-Coupling with 3-(Methoxymethyl)pyridine
Welcome to the technical support center for cross-coupling reactions involving 3-(methoxymethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific substrate. The pyridine motif is a cornerstone in pharmaceuticals, and mastering its functionalization is critical for advancing drug discovery programs.[1][2] This resource synthesizes field-proven insights and established chemical principles to empower you to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the unique challenges and strategic considerations when using pyridine-containing substrates in cross-coupling reactions.
Q1: Why are cross-coupling reactions with pyridine substrates like this compound particularly challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring.[1] This nitrogen can coordinate to the transition metal center of the catalyst (most commonly palladium), forming stable, inactive complexes. This process, often called catalyst poisoning or inhibition, can effectively halt the catalytic cycle, leading to low yields or complete reaction failure.[1][3] While this effect is most pronounced with 2-substituted pyridines, it remains a significant consideration for 3-substituted isomers.[1]
Q2: How does the methoxymethyl substituent at the 3-position influence the reaction?
A2: The 3-position of the pyridine ring is generally less problematic than the 2-position because the nitrogen atom is further from the reaction site, reducing its direct inhibitory effect.[1] The methoxymethyl group is an electron-donating group, which can slightly decrease the reactivity of an aryl halide at that position towards oxidative addition. However, its electronic impact is generally modest and less critical than the strategic selection of the catalyst system to overcome the inherent challenges of the pyridine core.
Q3: What are "precatalysts," and why are they highly recommended for these reactions?
A3: A precatalyst is a stable, well-defined, and often air-stable metal-ligand complex that is readily activated under reaction conditions to generate the active catalytic species (e.g., Pd(0)).[4][5] Using modern precatalysts, such as the Buchwald G3 palladacycles, is highly recommended because they ensure the efficient and quantitative generation of the active, monoligated Pd(0) catalyst.[6] This leads to greater reliability, reproducibility, and often higher yields, especially when dealing with challenging substrates like pyridines, where clean catalyst activation is crucial.[4][6]
Q4: What is the fundamental role of the ligand, and why is it so critical for pyridine substrates?
A4: The ligand is arguably the most important variable in tuning the success of a cross-coupling reaction. Its primary roles are to stabilize the palladium center, improve solubility, and critically, to modulate the catalyst's reactivity.[7] For pyridine substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines) or N-heterocyclic carbenes (NHCs) are essential.[1][3] The steric bulk helps prevent the formation of inactive catalyst dimers and facilitates the final reductive elimination step, while the strong electron-donating nature increases the electron density on the palladium, promoting the initial, often rate-limiting, oxidative addition step of the aryl halide.[7]
Catalyst and Ligand Selection Guide
The choice of catalyst, ligand, and base is paramount for success. The following table provides validated starting points for common cross-coupling reactions with 3-(halomethyl)pyridine derivatives. Optimization is often necessary.
| Reaction Type | Recommended Pd Source / Precatalyst | Recommended Ligand Class | Common Bases | Key Considerations |
| Suzuki-Miyaura (C-C) | G3/G4-Palladacycles (e.g., XPhos-G3-Pd), Pd(OAc)₂, Pd₂(dba)₃ | Buchwald Biarylphosphines (e.g., XPhos, SPhos, RuPhos)[3] | K₃PO₄, Cs₂CO₃, K₂CO₃[1][3] | Rigorously exclude water and oxygen to prevent protodeboronation and homocoupling of the boronic acid.[3][8] |
| Buchwald-Hartwig (C-N) | G3/G4-Palladacycles, Pd₂(dba)₃, Pd(OAc)₂ | Buchwald Biarylphosphines (e.g., BrettPhos, XPhos), Josiphos, Xantphos[9][10] | NaOt-Bu, K₃PO₄, Cs₂CO₃ | The choice of base is highly dependent on the amine coupling partner. Strong, non-nucleophilic bases are common.[11] |
| Sonogashira (C-C, sp) | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, P(t-Bu)₃ | Et₃N, i-Pr₂NEt (DIPEA) | Often requires a Cu(I) co-catalyst (e.g., CuI), though copper-free protocols exist. The amine base often serves as the solvent.[12][13] |
| Heck (C-C) | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tolyl)₃, BINAP | Et₃N, K₂CO₃, NaOAc[14] | Reaction outcome and regioselectivity can be highly sensitive to the specific ligand, base, and additives used. |
Visualized Reaction Concepts
Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A logical workflow to diagnose and solve common issues in the cross-coupling reaction.
Issue 2: I am observing significant formation of side products.
-
Side Product: Homocoupling of Boronic Acid/Ester (Suzuki Reaction). This results in a dimer of your coupling partner (R-R) and is often caused by the presence of oxygen, which can facilitate a Pd(II)-mediated pathway. [3] * Suggested Solution: This is a strong indicator of insufficient degassing. Re-evaluate your procedure for inerting the reaction; freeze-pump-thaw is generally more effective than sparging for complete oxygen removal. [15]
-
Side Product: Protodeboronation (Suzuki Reaction). This is the cleavage of the C-B bond by a proton source (like water), replacing the boronic acid group with a hydrogen atom and consuming your nucleophile. [3][8] * Suggested Solution: Ensure your base and solvents are thoroughly dried. While some Suzuki protocols use water as a co-solvent, minimizing its amount or switching to a completely anhydrous system with a soluble base (like K₃PO₄ in dioxane) can prevent this. [3][16]
-
Side Product: Hydrodehalogenation. This is the replacement of the halide on your this compound with a hydrogen atom.
-
Suggested Solution: This can arise from various pathways, including β-hydride elimination from certain organometallic intermediates or catalyst decomposition. Ensure your reagents are pure. Screening different ligands or bases can often identify a system where the desired reductive elimination is much faster than pathways leading to hydrodehalogenation. [11] Issue 3: The reaction starts but stalls before reaching full conversion.
-
-
Possible Cause 1: Catalyst Deactivation. The catalyst is active initially but degrades over the course of the reaction, which can be exacerbated by higher temperatures or impurities. [4] * Suggested Solution: Try a more robust ligand system known for thermal stability. Alternatively, add a second small portion of the catalyst and ligand halfway through the reaction. Running the reaction at a slightly lower temperature for a longer time may also preserve catalyst lifetime.
-
Possible Cause 2: Product Inhibition. The coupled product itself can sometimes coordinate to the palladium center more strongly than the starting materials, acting as a catalyst inhibitor.
-
Suggested Solution: Running the reaction at a higher dilution (i.e., with more solvent) can sometimes mitigate product inhibition by reducing its effective concentration. [4]
-
General Experimental Protocol (Starting Point)
This protocol provides a general framework for setting up a small-scale test reaction under an inert atmosphere.
-
Glassware Preparation: Add a magnetic stir bar to an appropriately sized reaction vial or Schlenk flask. Dry the glassware thoroughly in an oven (e.g., at 120 °C) for several hours or by flame-drying under vacuum. Allow to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Adding Solids: To the cooled flask, add the 3-(halomethyl)pyridine (1.0 equiv.), the coupling partner (e.g., boronic acid, 1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium precatalyst (1-5 mol%), and the ligand (1.1-1.2 equiv. relative to Pd).
-
Inerting the Atmosphere: Seal the vessel with a septum cap. Evacuate the flask under high vacuum and backfill with inert gas. Repeat this cycle three times to ensure the removal of atmospheric oxygen. [8]4. Adding Solvents: Add the anhydrous, degassed solvent(s) via syringe through the septum.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously for the intended duration (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium black. Proceed with standard aqueous extraction and purification (e.g., column chromatography).
References
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Pyridine Substrates - Benchchem.
- Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Chloro-1-pentene - Benchchem.
-
Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3499. Available at: [Link]
-
Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. Available at: [Link]
- Technical Support Center: Catalyst Selection for Cross-Coupling with 3-bromo-7-chloro-1-benzothiophene - Benchchem.
- Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013).
-
Powers, I. G., & Uyeda, C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis, 7(7), 4932-4946. Available at: [Link]
-
Jarraud, A., & Gouverneur, V. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(10), 5038-5051. Available at: [Link]
-
Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Semantic Scholar. Available at: [Link]
-
Dunsford, J. J., & Diao, T. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 49(8), 1642-1653. Available at: [Link]
- Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis - Benchchem.
-
Reeve, J. T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 5160-5165. Available at: [Link]
-
Reeve, J. T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Al-Masri, Z., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(9), 13837-13847. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Heck reaction - Wikipedia. Available at: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available at: [Link]
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem.
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). Available at: [Link]
- Technical Support Center: Cross-Coupling Reactions with 2,5-Dibromo-3-(trifluoromethyl)pyridine - Benchchem.
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Reactions Containing 3-(Methoxymethyl)pyridine
Introduction
Welcome to the Technical Support Center for methodologies involving 3-(methoxymethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development. This compound is a versatile building block in organic synthesis, valued for its role in creating complex pharmaceutical and agrochemical compounds.[1][2] Its unique structure, featuring a basic pyridine ring and an ether linkage, presents specific challenges during reaction work-up and purification.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental work-up of reactions containing this reagent. The advice herein is grounded in established chemical principles and practical, field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and purification of reaction mixtures containing this compound.
Q1: My primary challenge is removing residual this compound from my reaction mixture. What is the most effective general strategy?
A1: The most robust strategy leverages the basicity of the pyridine nitrogen.[3] An acidic wash of the organic layer with a dilute aqueous acid (e.g., 1M HCl, 5-10% citric acid) is highly effective.[4][5] This procedure protonates the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous phase.[4][5] For acid-sensitive products, an alternative is to wash with an aqueous solution of copper(II) sulfate, which forms a water-soluble coordination complex with the pyridine.[4][6]
Q2: I have observed that my product, which is also a polar molecule, is partially lost into the aqueous layer during the acidic wash. How can I mitigate this?
A2: This is a common issue when dealing with polar products. To minimize product loss, consider the following:
-
Use a milder acid: A less concentrated acid or a weaker organic acid like citric acid can be effective.[5]
-
Back-extraction: After the initial acidic wash, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
pH adjustment: Carefully adjust the pH of the initial aqueous wash to be just acidic enough to protonate the this compound without significantly increasing the solubility of your product.
-
Alternative methods: If product loss remains high, consider non-extractive methods like azeotropic removal with toluene or chromatography.[4][5]
Q3: Can I use a basic wash (e.g., with sodium bicarbonate) to remove acidic impurities in the presence of this compound?
A3: Yes, a basic wash can be used. This compound is a basic compound and will remain in the organic layer during a wash with aqueous sodium bicarbonate or other mild bases. This is a standard step to remove acidic byproducts or unreacted acidic starting materials.
Q4: What are the key safety precautions when working with this compound?
A4: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[7] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] Avoid inhalation of vapors and direct contact with skin and eyes.[7][9] In case of accidental contact, rinse the affected area thoroughly with water.[8][9]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific challenges that may arise during the work-up of reactions involving this compound.
Issue 1: Incomplete Removal of this compound by a Single Acidic Wash
Scenario: You have performed a single wash with 1M HCl, but TLC or NMR analysis of your organic layer still shows the presence of this compound.
Causality: The partitioning of the pyridinium salt between the organic and aqueous layers is an equilibrium process. A single extraction may not be sufficient to remove all of the pyridine derivative, especially if it is present in high concentrations.
Troubleshooting Protocol:
-
Repeat the Acidic Wash: Perform one to two additional washes with fresh 1M HCl solution.[5] Monitor the removal by TLC after each wash.
-
Increase Acid Concentration (with caution): If your product is stable, a more concentrated acid (e.g., 2M HCl) can be used to shift the equilibrium further towards the aqueous phase.
-
Brine Wash: After the final acidic wash, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and reduces the amount of dissolved water in the organic layer.
Issue 2: Emulsion Formation During Aqueous Extraction
Scenario: Upon shaking the separatory funnel containing your organic layer and the aqueous wash solution, a stable emulsion forms, preventing clear phase separation.
Causality: Emulsions can form when there are components in the reaction mixture that act as surfactants, stabilizing the interface between the organic and aqueous phases. The presence of fine particulate matter can also contribute to emulsion formation.
Troubleshooting Protocol:
-
Patience and Gentle Inversion: Allow the separatory funnel to stand undisturbed for an extended period. Gentle swirling or inversion, rather than vigorous shaking, can sometimes prevent emulsion formation.
-
Brine Addition: Add a small amount of saturated brine solution. The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove any particulate matter that may be stabilizing the emulsion.
-
Solvent Modification: Adding a small amount of a different organic solvent with different density or polarity (e.g., diethyl ether to an ethyl acetate solution) can sometimes destabilize the emulsion.
Issue 3: Product is a Water-Soluble Salt
Scenario: Your product is an anionic species, and the pyridinium salt of this compound acts as the counterion, making the product water-soluble.
Causality: This is a common scenario when the reaction product is an acid. The basic this compound will form a salt with the acidic product.
Troubleshooting Protocol:
-
pH Adjustment and Extraction: Adjust the pH of the aqueous solution to be slightly basic (pH 8-9). This will deprotonate the pyridinium ion, making the this compound soluble in an organic solvent. You can then perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to remove the this compound.[10]
-
Ion-Exchange Chromatography: If extraction is not feasible, consider using ion-exchange chromatography. An anionic exchange resin will bind your anionic product, allowing the neutral or protonated this compound to be washed through.[10] The product can then be eluted by changing the pH or increasing the ionic strength of the eluent.
-
Lyophilization (Freeze-Drying): If the pyridinium salt of your product is acceptable for the next step, you can remove the excess pyridine and water by lyophilization.[10]
Part 3: Purification by Chromatography
When extractive work-up is insufficient, chromatography is the next step for purification.
Challenge: Co-elution of Product and this compound on Silica Gel
Scenario: During normal-phase column chromatography on silica gel, your product and residual this compound have similar Rf values, leading to poor separation.
Causality: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and streaking.[11] This can cause it to co-elute with polar products.
Methodologies for Improved Separation:
-
Addition of a Basic Modifier: Adding a small amount of a base, such as triethylamine (0.5-2%) or ammonium hydroxide, to the eluent can neutralize the acidic sites on the silica gel.[12] This minimizes the strong interaction with the pyridine derivative, often resulting in a sharper peak and improved separation.
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., using a C18 stationary phase) can be a better option.[11] In this technique, polar compounds elute earlier, which may allow for better separation from less polar impurities.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or a bonded-phase silica gel (e.g., diol or amino-functionalized), which may offer different selectivity.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | [2] |
| Molecular Weight | 123.15 g/mol | [9] |
| Boiling Point | 177.6 °C at 760 mmHg | [2] |
| Density | 1.01 g/cm³ | [2] |
| pKa (of conjugate acid) | ~5.2 (estimated based on pyridine) | [3] |
Experimental Protocols
Protocol 1: Standard Acidic Wash for Removal of this compound
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of an organic solvent (e.g., ethyl acetate, dichloromethane) and water. Shake and separate the layers.
-
To the organic layer, add an equal volume of 1M aqueous HCl.
-
Shake the separatory funnel for 1-2 minutes, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer, which contains the pyridinium salt.[5]
-
Repeat the wash with 1M HCl one or two more times, as needed, monitoring with TLC.[5]
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Copper(II) Sulfate Wash for Acid-Sensitive Compounds
-
Follow steps 1 and 2 from Protocol 1.
-
To the organic layer, add an equal volume of a 10-15% aqueous solution of copper(II) sulfate.
-
Shake the separatory funnel. A color change in the aqueous layer from light blue to a deeper blue or violet indicates the formation of the copper-pyridine complex.[4][6]
-
Separate the aqueous layer.
-
Repeat the wash with the copper(II) sulfate solution until no further color change is observed.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
Visualizations
Diagram 1: Decision Tree for Work-up Strategy
Caption: Decision-making workflow for selecting an appropriate aqueous work-up method.
Diagram 2: Logic for Chromatography Troubleshooting
Caption: Troubleshooting options for challenging chromatographic separations.
References
-
Various Authors. (2014, April 2). What is best method to remove pyridine from a reaction mixture? ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
- Google Patents. (n.d.). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
- Google Patents. (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- Google Patents. (n.d.). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
-
Angene Chemical. (2025, December 27). Safety Data Sheet: 2-Methoxy-5-(methoxymethoxy)-pyridine. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Retrieved from [Link]
-
Fiveable. (n.d.). Aqueous workup Definition - Organic Chemistry II Key Term. Retrieved from [Link]
-
University of York. (n.d.). Theory of Aqueous Workup. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, April 7). What is a suitable process to eliminate an excess of pyridine from an aqueous solution? Retrieved from [Link]
-
DR-NTU. (n.d.). Journal Name COMMUNICATION. Retrieved from [Link]
-
ACS Publications. (1988). Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica. Analytical Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Retrieved from [Link]
-
Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds? r/chemistry. Retrieved from [Link]
-
Reddit. (2020, November 11). Pyridine reaction workup: color change after each “vent” cycle in separatory funnel! r/chemistry. Retrieved from [Link]
-
LookChem. (n.d.). Cas 58418-62-5,this compound. Retrieved from [Link]
-
ACS Publications. (n.d.). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. Retrieved from [Link]
-
PubMed. (1988). Fluorescence investigation of the chromatographic interactions of nitrogen heterocycles with deactivated silica. Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
PubChem. (n.d.). Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Validation of 3-(Methoxymethyl)pyridine Purity by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of quality, safety, and efficacy. 3-(Methoxymethyl)pyridine, a versatile pyridine derivative, serves as a critical building block in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a methoxymethyl group on the pyridine ring, imparts unique reactivity and solubility, making it invaluable in the creation of novel drug candidates.[1] Consequently, a rigorous and validated analytical method to determine its purity is not merely a procedural step but a fundamental requirement for regulatory compliance and scientific integrity.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) against alternative analytical techniques for the purity assessment of this compound. We will explore the causality behind experimental choices in method validation, present supporting protocols, and offer a clear, data-driven rationale for why HPLC stands as the premier method for this application.
The Primacy of HPLC in Purity Profiling
High-Performance Liquid Chromatography is the gold standard for the quantitative analysis of non-volatile or thermally labile compounds like this compound. Its superiority lies in its high resolving power, sensitivity, and specificity.[3] A meticulously developed HPLC method can effectively separate the this compound active pharmaceutical ingredient (API) from a complex mixture of potential impurities. These may include unreacted starting materials, synthetic by-products, or degradation products that could compromise the safety and efficacy of the final product.[3][4]
A Framework for Trust: The HPLC Method Validation Workflow
The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[5] For a purity assay, this means the method must be reliable, reproducible, and accurate. The International Council for Harmonisation (ICH) provides a comprehensive framework for this process, primarily in its Q2(R2) guideline.[5][6][7] Our validation protocol is a self-validating system designed to meet these rigorous standards.
Caption: Workflow for HPLC method validation according to ICH guidelines.
Experimental Protocol: Validated HPLC Method for this compound
This section details a robust, validated Reversed-Phase HPLC (RP-HPLC) method for the determination of purity.
Chromatographic Conditions
The choice of a C18 stationary phase is based on its versatility and effectiveness in retaining and separating compounds of intermediate polarity like pyridine derivatives. A buffered mobile phase is essential to ensure consistent peak shape and retention time by controlling the ionization state of the analyte.
| Parameter | Specification | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides excellent resolution for complex mixtures.[8][9] |
| Mobile Phase | A: 20 mM Ammonium Acetate Buffer (pH 4.5)B: Acetonitrile | Buffered aqueous phase controls analyte ionization for reproducible chromatography. Acetonitrile is a common organic modifier providing good peak shape. |
| Elution Mode | Isocratic: 65:35 (A:B) | An isocratic method is simpler, more robust, and often sufficient for purity analysis when impurities have similar polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.[10] |
| Detection | UV at 265 nm | The pyridine ring exhibits strong UV absorbance. 265 nm is a typical wavelength for ensuring high sensitivity for the parent compound and related impurities. |
| Injection Volume | 10 µL | A common volume that balances sensitivity with the risk of column overload.[3] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures retention time stability. |
Standard and Sample Preparation
Accuracy in preparation is paramount for quantitative analysis.
-
Standard Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 100 mL volumetric flask using the mobile phase as the diluent. This creates a 100 µg/mL stock solution.
-
-
Sample Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Dissolve and dilute to 100 mL in a volumetric flask using the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.[3]
-
Validation Protocol & Acceptance Criteria
Each validation parameter is tested to ensure the method is fit for its purpose, with predefined acceptance criteria derived from ICH guidelines.[6][11]
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, standard, and sample. Perform forced degradation (acid, base, peroxide, heat, light) to ensure no interference from degradation products at the analyte's retention time. | Peak is pure and no co-eluting peaks from placebo or degradants. Resolution > 2 between analyte and closest impurity. |
| Linearity | Analyze five concentrations across 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking the sample matrix with the reference standard at three levels (e.g., 80%, 100%, 120%). Analyze in triplicate. | Mean recovery should be between 98.0% and 102.0%.[12] |
| Precision (Repeatability) | Analyze six replicate preparations of the sample at 100% concentration on the same day, with the same analyst and instrument. | Relative Standard Deviation (%RSD) ≤ 1.0%. |
| Precision (Intermediate) | Repeat the precision study on a different day with a different analyst or instrument. | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| LOQ/LOD | Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | S/N ratio should be ~10 for LOQ and ~3 for LOD. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, mobile phase organic content ±2%, column temperature ±5°C, pH ±0.2). | System suitability parameters must remain within limits. No significant change in results (%RSD < 2.0%). |
Comparative Analysis: HPLC vs. Alternative Methods
While HPLC is the preferred method, it is instructive to compare it with other techniques to understand its advantages and limitations in this specific context.
Caption: Decision tree for selecting an analytical method for purity testing.
Methodology Comparison Table
| Feature | HPLC (Reversed-Phase) | Gas Chromatography (GC) | Titrimetry (Acid-Base) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Neutralization reaction between an acid and a base. |
| Specificity | High. Can separate and quantify individual structurally similar impurities. | High. Excellent separation for volatile compounds. Can be coupled with MS for definitive identification.[13] | Very Low. Measures total basicity; cannot distinguish between the analyte and basic impurities. |
| Sensitivity | High (ng to pg level). | Very High (pg to fg level), especially with FID or MS detectors.[13][14] | Low (mg level). |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds. This compound is suitable.[2] | Only for determining the total amount of basic substance (assay). |
| Sample Prep | Simple dissolution and filtration. | May require derivatization for polar impurities to increase volatility.[15] | Simple dissolution. |
| Throughput | Moderate (typically 10-30 min per sample). | Moderate to High (can have faster run times). | High (fast analysis). |
| Justification | Recommended Method. Offers the best combination of specificity for impurity profiling and quantitative accuracy, aligning perfectly with regulatory expectations for pharmaceutical quality control. | Viable Alternative. A strong choice, especially if volatile impurities are of primary concern. Method development may be more complex if derivatization is needed.[13] | Not Recommended for Purity. Suitable only as a simple, orthogonal technique for assay confirmation, but inadequate for impurity analysis. |
Conclusion
For the comprehensive purity validation of this compound, a substance critical to pharmaceutical and agrochemical development, a validated High-Performance Liquid Chromatography method is unequivocally the most authoritative and reliable choice. Its ability to separate, identify, and quantify the main component alongside potential process-related impurities and degradants provides a level of specificity and accuracy that alternative methods like Gas Chromatography cannot consistently match without additional complexity, and which techniques like titrimetry cannot provide at all.
By adhering to a rigorous validation protocol grounded in ICH guidelines, researchers and drug development professionals can establish a self-validating system of analysis. This not only ensures compliance with global regulatory standards but also builds a foundation of trust in the quality and consistency of the data, which is paramount to ensuring the safety and efficacy of the final therapeutic products.
References
- BenchChem. (n.d.).
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- AMSbiopharma. (2025, July 22).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
- International Council for Harmonisation. (2023, November 1).
- European Medicines Agency. (n.d.). ICH Q2(R2)
- Scientific Research Publishing. (2005). ICH Guideline (2005) Validation of Analytical Procedures: Text and Methodology, Q2(R1).
- Occupational Safety and Health Administr
- Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
- PubMed. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
- Chem-Impex. (n.d.). 3-(Methoxymethyl)-pyridine.
- ResearchGate. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques.
- LookChem. (n.d.). Cas 58418-62-5, this compound.
- eScholarship, University of California. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling.
- PubMed Central. (n.d.).
- Reddit. (2021, March 5).
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- ResearchGate. (2021, March 26). Pyridine and GC Capillary Column, is it safe?.
- ResearchGate. (2021, June). (PDF)
- Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
- PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
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A Comparative Guide to the Quantitative Analysis of 3-(Methoxymethyl)pyridine by Gas Chromatography-Mass Spectrometry
For researchers and professionals in drug development, the precise quantification of pyridine derivatives like 3-(Methoxymethyl)pyridine is a cornerstone of quality control, impurity profiling, and pharmacokinetic studies. The selection of an analytical method is therefore a critical decision, balancing the need for sensitivity, selectivity, and robustness against practical considerations of sample matrix and throughput. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS), the benchmark for volatile compounds, with High-Performance Liquid Chromatography (HPLC), a versatile and powerful alternative. We will explore the causality behind methodological choices and present the data necessary to make an informed decision for your application.
The Primary Analytical Standard: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS stands as the method of choice for the quantitative analysis of this compound, primarily due to the compound's inherent volatility and thermal stability. The coupling of gas chromatography's superior separation capabilities for volatile analytes with the mass spectrometer's definitive identification and sensitive detection creates a highly specific and reliable analytical system.[1][2]
Why GC-MS is Effective for this compound
The efficacy of GC-MS hinges on the physicochemical properties of the analyte. This compound possesses a boiling point and polarity suitable for volatilization in a heated GC inlet without degradation. The mass spectrometer provides an additional layer of specificity that is indispensable for complex matrices. Unlike less specific detectors, MS can distinguish the target analyte from co-eluting impurities by its unique mass fragmentation pattern, a principle that is crucial for regulatory compliance and data integrity.[3]
Validated Experimental Protocol: GC-MS
This protocol is designed as a self-validating system, incorporating steps and parameters proven to yield reproducible and accurate results for pyridine-class compounds.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable Class 3 solvent, such as Methanol or Ethyl Acetate, to a final concentration of 1 mg/mL. This concentration serves as the stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected working range (e.g., 0.1 µg/mL to 10 µg/mL).
-
If required for complex matrices (e.g., biological fluids), incorporate an internal standard (e.g., Pyridine-d5) to correct for variations in injection volume and matrix effects.[4]
-
-
Instrumental Parameters:
-
System: Gas Chromatograph coupled to a Mass Spectrometer (Single Quadrupole or Triple Quadrupole for enhanced sensitivity).
-
Injector: Split/Splitless type. For trace analysis, a splitless injection is preferred to maximize analyte transfer to the column.
-
GC Column: A non-polar or medium-polarity capillary column is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1][5]
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes. This gradient is optimized to separate the analyte from solvent fronts and potential impurities.
-
-
Mass Spectrometer:
-
MS Transfer Line Temperature: 280 °C.[5] This prevents condensation of the analyte as it transfers from the GC to the MS.
-
Ion Source Temperature: 230 °C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: For method development and qualitative identification, scan from m/z 40 to 300.
-
Selected Ion Monitoring (SIM): For validated quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 123, 92, 78) to enhance sensitivity and selectivity.[1]
-
-
-
GC-MS Analysis Workflow
A Versatile Alternative: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While GC-MS is the gold standard, HPLC-UV presents a robust and often more accessible alternative. It is particularly advantageous when dealing with complex, non-volatile sample matrices or if the analyte is susceptible to thermal degradation. The European Food Safety Authority (EFSA) recommends both GC-MS and HPLC-MS as suitable techniques for analyzing similar alkaloid compounds, with HPLC often preferred due to simpler sample preparation.[7]
Why Consider HPLC-UV?
The primary advantage of HPLC is its operation at ambient temperature, which eliminates the risk of thermal degradation. Furthermore, sample preparation can be more straightforward, often involving a simple "dilute-and-shoot" approach without the need for derivatization that is sometimes required for polar analytes in GC to improve peak shape and volatility.[5]
Validated Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Prepare stock and calibration standards as described in the GC-MS protocol, using the mobile phase as the diluent.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
-
-
Instrumental Parameters:
-
System: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5] This is the workhorse of reversed-phase chromatography, offering excellent retention and separation for moderately polar compounds.
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution and an organic solvent.
-
Example: 70:30 (v/v) mixture of 10 mM Ammonium Acetate (pH 4.5) and Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection: UV detection at the absorbance maximum of the pyridine ring, typically around 260 nm.[5]
-
Injection Volume: 10 µL.[5]
-
HPLC-UV Analysis Workflow
Quantitative Performance Comparison
The choice between GC-MS and HPLC-UV often comes down to a trade-off between sensitivity, selectivity, and operational complexity. The following table summarizes typical performance data based on validated methods for related pyridine compounds.
| Parameter | GC-MS / GC-MS/MS | HPLC-UV | Rationale & Insights |
| Selectivity | Very High (Mass-based) | Moderate (Chromatographic) | MS provides definitive structural confirmation, minimizing the risk of interference from co-eluting matrix components.[3] |
| Sensitivity (LOQ) | Very Low (ng/mL to pg/mL) | Low to Moderate (µg/mL to ng/mL) | GC-MS, especially in SIM or MRM mode, offers superior sensitivity. LOQs for pyridine in complex matrices have been reported as low as 0.008 mg/kg (8 ng/mL).[8] HPLC-UV sensitivity is typically in the 5 ppb range.[4] |
| Accuracy (% Recovery) | Excellent (e.g., 89-101%)[9] | Good to Excellent | Both methods can achieve high accuracy. The use of an appropriate internal standard in GC-MS can effectively correct for matrix interference. |
| Precision (%RSD) | Excellent (e.g., 2-3%)[8] | Excellent (<5%) | Both techniques demonstrate high reproducibility when properly validated. |
| Sample Throughput | Moderate | High | HPLC run times can often be shorter, and sample preparation is typically less complex than methods requiring derivatization. |
| Cost & Complexity | High | Moderate | HPLC-UV systems are generally less expensive to acquire and maintain, and their operation is more straightforward. |
Conclusion and Recommendations
For the quantitative analysis of this compound, GC-MS is the superior technique when the highest levels of sensitivity and specificity are required. Its ability to provide mass-based identification makes it the authoritative choice for impurity profiling, trace-level quantification in complex matrices, and applications requiring definitive structural confirmation. The use of SIM or MRM acquisition modes can achieve limits of quantification that are often an order of magnitude lower than HPLC-UV.
HPLC-UV is a highly effective and practical alternative for routine quality control and applications where sub-µg/mL sensitivity is sufficient. Its lower operational cost, simpler workflow, and robustness make it an excellent workhorse for laboratories that do not require the ultimate sensitivity of mass spectrometry.
Ultimately, the optimal method depends on the specific requirements of the analysis. For novel drug development and regulatory submissions where impurity identification is critical, GC-MS is indispensable. For routine process monitoring and quality assurance, HPLC-UV provides a reliable and cost-effective solution.
References
- Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis: A Compar
- Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (n.d.). MDPI.
- Development of a quantitative method for pyridine in biota and sediment matrices by headspace GC-MS. (2025). Defra Science and Research Projects.
- Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (n.d.). Taylor & Francis Online.
- A Comparative Guide to Quantitative Methods for Pyridine Analysis: Accuracy and Precision. (2025). Benchchem.
- (PDF) Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2025).
- Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. (2012). Agilent Technologies.
- Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. (n.d.). MDPI.
- ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
- Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. (1999). Health Canada.
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A Comparative Guide to the Reactivity of 3-(Methoxymethyl)pyridine and 3-Chloromethylpyridine
Introduction: A Tale of Two Pyridines
In the landscape of synthetic chemistry, pyridine derivatives are indispensable building blocks, forming the core of countless pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Among the diverse array of functionalized pyridines, 3-(methoxymethyl)pyridine and 3-chloromethylpyridine present a fascinating case study in reactivity. Structurally, they are nearly identical, differing only by a single heteroatom in the side chain at the 3-position. Yet, this seemingly minor variation—an oxygen ether versus a chlorine atom—creates a profound chasm in their chemical behavior and dictates their distinct roles in synthesis.
This guide provides an in-depth, objective comparison of the reactivity of these two critical reagents. Moving beyond a simple catalog of reactions, we will dissect the fundamental electronic and mechanistic principles that govern their behavior. Supported by experimental protocols and data, this document is intended to equip researchers, scientists, and drug development professionals with the expert insights needed to make informed decisions in their synthetic strategies, choosing the right tool for the job.
The Decisive Factor: Leaving Group Ability
The dramatic difference in reactivity between 3-chloromethylpyridine and this compound in nucleophilic substitution reactions is fundamentally rooted in the stability of the departing species, known as the "leaving group." A good leaving group is one that can stabilize the pair of electrons it takes with it upon bond cleavage.[4][5][6] The most direct way to assess this stability is to consider the basicity of the leaving group: good leaving groups are weak bases .[4][7]
-
In the case of 3-chloromethylpyridine , the leaving group is a chloride ion (Cl⁻).
-
For This compound , the leaving group would be a methoxide ion (CH₃O⁻).
We can predict their relative stability by examining the acidity of their conjugate acids, hydrochloric acid (HCl) and methanol (CH₃OH).
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Basicity | Leaving Group Ability |
| Cl⁻ (Chloride) | HCl | ~ -7.0 | Very Weak Base | Excellent |
| CH₃O⁻ (Methoxide) | CH₃OH | ~ 15.5 | Strong Base | Very Poor |
As the data clearly shows, HCl is an exceptionally strong acid, meaning its conjugate base, Cl⁻, is extremely weak and stable. Conversely, methanol is a very weak acid, making its conjugate base, methoxide, a strong and unstable base. This single property is the primary driver of the observed reactivity differences. The pyridine ring, with its electron-withdrawing nitrogen atom, renders the benzylic-like carbon highly electrophilic in both molecules, priming it for nucleophilic attack.[2][8] However, the reaction can only proceed efficiently if the leaving group can depart.
Reactivity Profile and Synthetic Utility
3-Chloromethylpyridine: The Potent Alkylating Agent
Thanks to the excellent leaving group ability of chloride, 3-chloromethylpyridine is a highly reactive and versatile electrophile.[9][10] It readily participates in bimolecular nucleophilic substitution (Sₙ2) reactions with a vast array of nucleophiles under mild conditions.[10][11] This makes it the reagent of choice for introducing the 3-pyridylmethyl moiety, a common scaffold in medicinal chemistry.[12][13]
Typical Reactions Include:
-
N-Alkylation: Reaction with primary and secondary amines to form substituted aminomethylpyridines.[12]
-
O-Alkylation: Reaction with alcohols or phenols to form ethers.
-
S-Alkylation: Reaction with thiols to form thioethers.
-
C-Alkylation: Reaction with carbanions (e.g., enolates) to form new carbon-carbon bonds.
Its high reactivity ensures that these transformations often proceed to completion with high yields at or near room temperature.[12]
This compound: The Stable Building Block
In stark contrast, this compound is significantly more stable and far less reactive in nucleophilic substitutions.[14][15] The methoxide ion is a poor leaving group, and displacing it requires harsh reaction conditions that are often incompatible with complex molecules.[16] Forcing a substitution reaction typically requires activating the ether oxygen with a strong acid or employing superbasic conditions to facilitate elimination or other pathways.[17]
Consequently, this compound is not used as an alkylating agent in the same way as its chloro-analogue. Instead, it serves as a stable building block where the 3-methoxymethyl group is intended to be retained in the final molecular structure.[15] Its utility lies in its ability to participate in reactions involving the pyridine ring itself (e.g., metalation) or other functional groups on the molecule, without the risk of undesired side reactions at the methoxymethyl position.[14][18]
Visualizing the Reactivity Divide
The logical basis for the difference in reactivity can be summarized in the following diagram.
Caption: Logical flow illustrating why Cl⁻ is a superior leaving group to CH₃O⁻.
The Sₙ2 reaction mechanism proceeds through a concerted backside attack by the nucleophile, leading to a five-coordinate transition state. The ease of achieving this transition state and proceeding to products is heavily influenced by the stability of the leaving group as it departs.
Caption: Generalized Sₙ2 mechanism for nucleophilic substitution.
Experimental Protocols for Reactivity Comparison
To empirically validate the theoretical differences, the following parallel experiments can be performed. The reaction of each substrate with piperidine, a common secondary amine nucleophile, under identical, mild conditions will provide a clear and unambiguous demonstration of their relative reactivity.
Experimental Workflow Overview
Caption: Parallel workflow for comparing the reactivity of the two substrates.
Protocol 1: Synthesis of 3-(Piperidin-1-ylmethyl)pyridine
Objective: To demonstrate the high reactivity of 3-chloromethylpyridine hydrochloride (3-CMP·HCl) via N-alkylation.
Materials:
-
3-(Chloromethyl)pyridine hydrochloride (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloromethylpyridine hydrochloride (1.0 g, 6.09 mmol).
-
Add anhydrous potassium carbonate (2.1 g, 15.2 mmol).
-
Add anhydrous acetonitrile (30 mL) to the flask.
-
Add piperidine (0.62 g, 0.72 mL, 7.31 mmol) to the stirring suspension.
-
Heat the reaction mixture to 50°C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
Expected Outcome: A high yield (>85%) of the desired product, 3-(piperidin-1-ylmethyl)pyridine, confirming the high reactivity of the starting material.[12]
Protocol 2: Attempted Reaction of this compound with Piperidine
Objective: To demonstrate the low reactivity of this compound (3-MMP) under identical conditions.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (0.75 g, 6.09 mmol).
-
Add anhydrous acetonitrile (30 mL) to the flask.
-
Add piperidine (0.62 g, 0.72 mL, 7.31 mmol) to the solution.
-
Heat the reaction mixture to 50°C and stir for 2 hours.
-
Monitor the reaction mixture by TLC.
-
After 2 hours, continue to stir the reaction at 50°C for an additional 22 hours (24 hours total), monitoring periodically.
-
After 24 hours, cool the reaction to room temperature and concentrate under reduced pressure.
-
Analyze the residue by ¹H NMR and GC-MS.
Expected Outcome: Little to no formation of the substitution product will be observed. The analysis will show predominantly unreacted starting materials, highlighting the inert nature of the methoxymethyl group to nucleophilic displacement under these conditions.
Conclusion and Strategic Recommendations
The comparative analysis unequivocally demonstrates that 3-chloromethylpyridine is a vastly more reactive electrophile than this compound . This difference is not subtle; it is a categorical distinction driven by the fundamental chemical principle of leaving group stability.
-
Choose 3-Chloromethylpyridine when your synthetic goal is the efficient and high-yield introduction of the 3-pyridylmethyl group via nucleophilic substitution. Its high reactivity allows for mild conditions and broad compatibility with a range of nucleophiles.[10][11]
-
Choose this compound when the methoxymethyl moiety is a desired stable feature in your target molecule. Its robust nature ensures it will remain intact during transformations at other sites on the molecule, making it a reliable and predictable building block.[14][15]
By understanding the causality behind their experimental behavior, chemists can harness the distinct properties of these reagents to design more elegant, efficient, and successful synthetic routes.
References
-
PubChem. (n.d.). 3-(Chloromethyl)pyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
- Google Patents. (n.d.). US5942625A - Preparation of chloromethylpyridine hydrochlorides.
-
Pharmaffiliates. (n.d.). The Role of this compound in Advancing Drug Discovery. Retrieved from [Link]
-
J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
MDPI. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]
- Google Patents. (n.d.). CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.
-
LookChem. (n.d.). Cas 58418-62-5,this compound. Retrieved from [Link]
-
MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]
-
DR-NTU, Nanyang Technological University. (n.d.). A New Protocol for Amination of Methoxypyridines. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Retrieved from [Link]
-
Hilaris Publisher. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents. Retrieved from [Link]
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A Researcher's Guide to Methoxymethylation of Pyridines: A Comparative Analysis of Reagents
The reversible protection of the nitrogen atom in pyridine and its derivatives is a cornerstone of many synthetic strategies in medicinal chemistry and materials science. The methoxymethyl (MOM) group is a frequently employed protecting group for this purpose, prized for its stability under a range of non-acidic conditions. However, the classical reagent for its introduction, methoxymethyl chloride (MOM-Cl), is a known carcinogen, prompting a critical need for safer and more versatile alternatives.[1][2] This guide provides a comparative analysis of alternative reagents for the methoxymethylation of pyridines, offering experimental insights and data to aid researchers in selecting the optimal method for their specific application.
The Incumbent Reagent: Methoxymethyl Chloride (MOM-Cl)
For decades, MOM-Cl has been the go-to reagent for introducing the MOM group onto heteroatoms, including the nitrogen of pyridines.[3][4] Its high reactivity stems from the ability of the ether oxygen's lone pairs to stabilize the departure of the chloride, forming a highly electrophilic oxonium ion.[5] This inherent reactivity, however, also underlies its hazardous nature as a potent alkylating agent.[6]
Mechanism of Action with MOM-Cl:
The reaction typically proceeds via a direct nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of MOM-Cl. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often employed to scavenge the resulting HCl.[1]
Caption: Reaction mechanism of pyridine methoxymethylation using MOM-Cl.
Safer Alternatives to MOM-Cl
The significant health risks associated with MOM-Cl have driven the development of alternative reagents. These alternatives aim to generate the key methoxymethyl cation or a suitable equivalent in situ from less hazardous precursors.
Dimethoxymethane (DMM): The Leading Safer Alternative
Dimethoxymethane (DMM), also known as methylal, is the most prominent and widely adopted safer alternative to MOM-Cl.[7][8] DMM is a stable, colorless liquid that is not carcinogenic.[9] In the presence of a strong acid catalyst, DMM can act as a source for the methoxymethyl group.[7][10]
Mechanism of Action with DMM:
The reaction with DMM is an acetal exchange that requires an acid catalyst to activate the DMM. The acid protonates one of the methoxy groups, which then leaves as methanol to generate the reactive oxonium ion, the same electrophile formed from MOM-Cl.[5]
Caption: Acid-catalyzed activation of DMM for pyridine methoxymethylation.
A variety of acid catalysts can be employed, each with its own advantages and substrate compatibility considerations. For instance, strong protic acids like trifluoromethanesulfonic acid (TfOH) are effective but may not be suitable for acid-sensitive substrates.[10] Lewis acids such as zirconium(IV) chloride (ZrCl₄) have also been reported to catalyze this transformation effectively.[11]
1,3,5-Trioxane: An Anhydrous Formaldehyde Source
1,3,5-Trioxane is a stable, crystalline trimer of formaldehyde.[12] Under acidic conditions, it decomposes to provide three equivalents of anhydrous formaldehyde.[13] While not a direct methoxymethylating agent itself, it can be used in conjunction with methanol and an acid to form the necessary reactive species in situ. This approach avoids the direct handling of formaldehyde, which is a suspected carcinogen.
Comparative Analysis of Reagents
The choice of reagent for methoxymethylation depends on a balance of reactivity, safety, cost, and compatibility with the substrate. The following table provides a comparative overview of the most common reagents.
| Reagent | Structure | Key Advantages | Key Disadvantages | Typical Conditions |
| Methoxymethyl chloride (MOM-Cl) | CH₃OCH₂Cl | High reactivity, well-established procedures. | Highly carcinogenic, moisture sensitive. | DIPEA, CH₂Cl₂, 0 °C to rt.[10] |
| Dimethoxymethane (DMM) | CH₃OCH₂OCH₃ | Safer alternative, low cost, stable. | Requires strong acid catalysis, may not be suitable for acid-sensitive substrates. | P₂O₅, TfOH, or ZrCl₄ in an inert solvent.[10][11] |
| 1,3,5-Trioxane | (CH₂O)₃ | Stable solid, anhydrous source of formaldehyde. | Requires acid and a methanol source, less direct than other methods. | Acid catalyst (e.g., H₂SO₄) in methanol.[13][14] |
Experimental Protocols
The following protocols are provided as a starting point for the methoxymethylation of pyridines. Researchers should optimize conditions for their specific substrates.
Protocol 1: Methoxymethylation using MOM-Cl and DIPEA[11]
-
To a solution of the pyridine substrate (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon), add N,N-diisopropylethylamine (DIPEA, 2.0-4.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add freshly distilled chloromethyl methyl ether (MOM-Cl, 1.5-3.0 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General workflow for pyridine methoxymethylation.
Protocol 2: Methoxymethylation using Dimethoxymethane (DMM) and an Acid Catalyst[8][11]
-
To a solution of the pyridine substrate (1.0 eq.) in dimethoxymethane (can be used as the solvent or in an inert co-solvent like DCM), add the acid catalyst (e.g., P₂O₅ or a catalytic amount of TfOH) at 0 °C under an inert atmosphere.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS. Reaction times can vary significantly depending on the substrate and catalyst.
-
Upon completion, carefully quench the reaction by adding it to a cold, saturated aqueous solution of NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
While methoxymethyl chloride has been a workhorse for the introduction of the MOM protecting group, its significant health risks necessitate the adoption of safer alternatives. Dimethoxymethane, in conjunction with an appropriate acid catalyst, has emerged as a reliable and cost-effective substitute for the methoxymethylation of pyridines and other N-heterocycles. For substrates that are highly sensitive to strong acids, further exploration of milder Lewis acid catalysts or alternative formaldehyde sources like 1,3,5-trioxane may be warranted. By understanding the reactivity and requirements of these different reagents, researchers can make informed decisions that prioritize both safety and synthetic efficiency in their drug discovery and development efforts.
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A Comparative Study of Pyridine Derivatives in Cross-Coupling Reactions: A Guide for Researchers
The pyridine motif is a cornerstone in medicinal chemistry and materials science, making its efficient incorporation into complex molecules a critical endeavor for researchers. Palladium-catalyzed cross-coupling reactions stand as the preeminent tool for forging carbon-carbon and carbon-nitrogen bonds. However, the unique electronic properties of pyridine derivatives introduce both opportunities and challenges in these transformations. This guide provides an in-depth comparative analysis of pyridine derivatives as both substrates and ligands in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, offering field-proven insights and experimental data to empower researchers in drug development and synthetic chemistry.
The Dual Nature of Pyridine in Cross-Coupling Chemistry
Pyridine's influence in cross-coupling reactions is multifaceted. The lone pair of electrons on the nitrogen atom can act as a Lewis base, coordinating to the palladium catalyst. This interaction can be beneficial, modulating the catalyst's reactivity and stability when the pyridine is part of a ligand scaffold. Conversely, when pyridine is the substrate, this same Lewis basicity can lead to catalyst inhibition or deactivation, a phenomenon notoriously known as the "2-pyridyl problem".[1][2][3] Understanding and mitigating these effects are paramount for successful cross-coupling outcomes.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Pyridines
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures. The performance of this reaction with pyridine derivatives is highly dependent on the nature of the pyridine coupling partner and the ligand employed.
Pyridine as a Substrate: Overcoming the "2-Pyridyl Problem"
The use of 2-pyridylboronic acids in Suzuki-Miyaura couplings is often challenging due to their instability and propensity for protodeboronation.[2][3] This has led to the development of alternative coupling partners and specialized reaction conditions.
A significant advancement has been the use of pyridine sulfinates as stable and efficient nucleophilic partners. These compounds offer a reliable alternative to problematic pyridylboronates, demonstrating broad scope and high utility in the synthesis of medicinally relevant molecules.[4][5]
Pyridine-Based Ligands: Tuning Reactivity and Efficacy
The electronic and steric properties of pyridine-based ligands can be finely tuned to enhance catalytic activity. Generally, more basic pyridine ligands tend to show slightly greater catalytic effectiveness in Suzuki-Miyaura coupling.[6][7] The strategic placement of substituents on the pyridine ring allows for the modulation of the metal's coordination sphere, leading to improved reaction outcomes.[7]
Comparative Performance of Pyridine-Based Systems in Suzuki-Miyaura Coupling
| Aryl Halide | Pyridine Derivative | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92 | [4] |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78 | [8] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | [9] |
| 2-Chloropyridine | Phenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 12 | 75 | [10] |
| 4-Bromotoluene | Pyridine-2-sulfinate | Pd(OAc)₂ / PCy₃ | K₂CO₃ | Dioxane | 100 | 18 | 88 | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-methylpyridine with 4-Chlorophenylboronic Acid
This protocol provides a representative procedure for the Suzuki-Miyaura coupling involving a pyridine substrate.[11]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), 2-chloro-5-methylpyridine (1.0 mmol), 4-chlorophenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) to the flask.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Heck Coupling: Olefination of Pyridine Derivatives
The Heck reaction offers a valuable route to substituted alkenes. When applied to pyridine derivatives, the choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.
Pyridine as a Substrate: Regioselectivity and Reactivity
The electronic nature of the pyridine ring influences the regioselectivity of the Heck reaction. The nitrogen atom's electron-withdrawing effect can activate adjacent positions for coupling. For instance, in dihalopyridines, the halogen at the 2-position is often more reactive.[12]
Pyridine-Based Ligands: Enhancing Catalyst Performance
Pyridine-containing ligands, including N-heterocyclic carbenes (NHCs) and phosphines with pyridyl moieties, have been shown to be effective in Heck couplings. These ligands can stabilize the palladium catalyst and promote high turnover numbers (TON) and turnover frequencies (TOF).[6][13]
Comparative Performance of Catalysts in the Heck Reaction of 3-Bromopyridine
| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Butyl acrylate | Pd(OAc)₂ / Supramolecular Ligand L | K₂CO₃ | Toluene | 130 | 1 | 78 | [8][11] |
| Styrene | Pd(OAc)₂ / DABCO | K₂CO₃ | DMF | 120 | 24 | 95 | [6] |
| n-Butyl acrylate | Herrmann's Catalyst | NaOAc | NMP | 140 | 16 | 92 | [14] |
Experimental Protocol: Heck Coupling of 4-Bromoanisole with Styrene
This protocol is a general procedure that can be adapted for pyridine-containing substrates.[15]
-
Reaction Setup: In a two-neck round-bottom flask equipped with a reflux condenser, combine 4-bromoanisole (4 mmol), styrene (4.8 mmol), Na₂CO₃ (5.8 mmol), and the palladium catalyst (e.g., Pd/C, 0.1 mol% Pd).
-
Solvent and Additive: Add N,N-dimethylformamide (DMF, 5 mL) and a phase-transfer catalyst such as tetrabutylammonium chloride (Bu₄NCl, 1 mmol), if required.
-
Reaction Execution: Heat the stirred reaction mixture to 150 °C for 3 hours.
-
Work-up and Purification: After cooling, dilute the mixture with diethyl ether and filter through a pad of celite or alumina. The filtrate is then concentrated, and the residue is purified by column chromatography.
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the Mizoroki-Heck cross-coupling reaction.
III. Buchwald-Hartwig Amination: Constructing C-N Bonds with Pyridines
The Buchwald-Hartwig amination is an indispensable method for the synthesis of arylamines. The reaction's success with pyridyl halides is highly dependent on the choice of ligand and base.
Pyridyl Halides as Electrophiles
Chloropyridines are generally less reactive than their bromo- and iodo- counterparts, often requiring more active catalyst systems and higher reaction temperatures.[4] The oxidative addition of the C-Cl bond to the Pd(0) complex is frequently the rate-limiting step. Bulky, electron-rich phosphine ligands are crucial for activating these less reactive C-Cl bonds.[4]
Comparative Performance in Buchwald-Hartwig Amination of 2-Bromopyridines
| Amine | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexane-1,2-diamine | (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 | [16] |
| Morpholine | Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 98 | [2] |
| Aniline | DavePhos | DBU | Toluene | 100 | 18 | 85 | [17] |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine with (+/-)-trans-1,2-diaminocyclohexane
This detailed protocol illustrates a typical Buchwald-Hartwig amination procedure.[16]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk vessel with (+/-)-trans-1,2-diaminocyclohexane (8.8 mmol), 2-bromo-6-methylpyridine (18 mmol), (±)-BINAP (0.35 mmol), [Pd₂(dba)₃] (0.18 mmol), and NaOBuᵗ (25 mmol).
-
Solvent Addition: Add anhydrous toluene (50 mL) to the vessel.
-
Reaction Execution: Heat the resulting mixture to 80 °C with stirring for 4 hours.
-
Work-up and Purification: After cooling to room temperature, add diethyl ether (50 mL). Wash the organic mixture with brine (2 x 30 mL), dry over MgSO₄, and remove the solvent under reduced pressure. The product can be further purified by recrystallization.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion and Future Outlook
The strategic use of pyridine derivatives in cross-coupling reactions is a dynamic field of research. While significant progress has been made in overcoming the challenges associated with these heterocycles, the development of more robust, efficient, and selective catalyst systems remains a key objective. Future innovations will likely focus on the design of novel ligands that can further mitigate catalyst inhibition and expand the substrate scope to include increasingly complex and functionalized pyridine derivatives. The insights and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon as they continue to push the boundaries of modern synthetic chemistry.
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A Comparative Spectroscopic Guide to 3-(Methoxymethyl)pyridine and Its Isomers
In the landscape of drug discovery and fine chemical synthesis, the precise identification of isomeric compounds is a critical, non-negotiable step. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and chemical properties. This guide provides an in-depth spectroscopic comparison of 3-(Methoxymethyl)pyridine and its key isomers, 2-(Methoxymethyl)pyridine and 4-(Methoxymethyl)pyridine.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple data repository to explain the underlying principles that govern the distinct spectroscopic signatures of these isomers. By understanding why their spectra differ, researchers can more confidently identify these compounds and troubleshoot potential isomeric impurities.
The Importance of Isomer Differentiation
The position of the methoxymethyl group on the pyridine ring significantly influences the molecule's electronic distribution, steric environment, and reactivity. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group through induction, but its position relative to the substituent dictates the overall electronic effects. These subtle differences are magnified in a biological context, where precise molecular geometry and charge distribution are paramount for receptor binding and metabolic stability. Consequently, robust and unambiguous analytical methods are essential for quality control and regulatory compliance.
Core Spectroscopic Techniques for Isomer Elucidation
To achieve unambiguous identification, a multi-technique approach is employed, leveraging the strengths of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
-
Infrared (IR) Spectroscopy probes the vibrational modes of molecules. While many functional group frequencies will be similar across the isomers, the "fingerprint" region (below 1500 cm⁻¹) and subtle shifts in aromatic C-H bending modes can offer clues to the substitution pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) is unique, leading to distinct chemical shifts and coupling patterns that definitively establish the substituent's position on the pyridine ring.
-
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments. The substitution pattern influences the fragmentation pathways, leading to characteristic differences in the mass spectra of the isomers.
Experimental Protocols
The following protocols describe standard, validated procedures for acquiring high-quality spectroscopic data for the analysis of methoxymethylpyridine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the preparation and acquisition parameters for obtaining ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the methoxymethylpyridine isomer for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.[1][2] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is a good choice for these compounds.[1] Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm). Transfer the homogenous solution to a clean 5 mm NMR tube.[2]
-
Data Acquisition: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument). The spectrometer's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to maximize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
Spectral Collection: For ¹H NMR, acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. For the less sensitive ¹³C nucleus, a significantly higher number of scans (e.g., 1024 or more) is required.
-
Data Processing: The raw data (Free Induction Decay) is converted into a frequency-domain spectrum via a Fourier Transform. The spectrum is then phased and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the analysis of liquid samples using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.
Methodology:
-
Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a single drop of the neat liquid methoxymethylpyridine isomer directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. A typical experiment involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the mid-IR range (4000-400 cm⁻¹).
-
Data Processing: The final absorbance spectrum is automatically generated by ratioing the sample spectrum against the background spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of these volatile pyridine derivatives.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the isomer (~10 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[3] The sample must be free of particulate matter.
-
Instrumentation Setup: Use a gas chromatograph equipped with a standard non-polar or mid-polar capillary column (e.g., DB-5ms). The GC is coupled to a mass spectrometer, typically a quadrupole analyzer, with an Electron Ionization (EI) source.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the heated GC inlet. The compounds will be separated based on their boiling points and interaction with the column's stationary phase. A typical temperature program might start at 50°C and ramp up to 250°C.
-
MS Analysis: As each compound elutes from the GC column, it enters the MS source where it is ionized by a high-energy electron beam (typically 70 eV). This causes the molecule to fragment. The mass analyzer separates the resulting molecular ion and fragment ions based on their mass-to-charge (m/z) ratio, generating a mass spectrum.
Comparative Spectroscopic Analysis
While experimental data for 2-(methoxymethyl)pyridine is available, complete datasets for the 3- and 4-isomers are not present in major public databases. The following analysis combines experimental data for the 2-isomer with predicted data for the 3- and 4-isomers based on established spectroscopic principles and comparison with related compounds.
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A Senior Application Scientist's Guide to Biological Activity Screening of 3-(Methoxymethyl)pyridine Derivatives
Introduction: The Strategic Value of the Pyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a "privileged scaffold." Its isosteric relationship with benzene, combined with its basic nitrogen atom, water solubility, and capacity for hydrogen bonding, makes it a cornerstone of modern drug design.[1][2] Pyridine derivatives are integral to a multitude of FDA-approved drugs, demonstrating a remarkable spectrum of biological activities, including anticancer, antimicrobial, and insecticidal properties.[1][3][4]
Within this esteemed class of compounds, 3-(methoxymethyl)pyridine emerges as a particularly strategic starting material.[5][6] Its methoxymethyl group at the 3-position is not merely a passive substituent; it is a versatile synthetic handle. This group can be retained to influence solubility and receptor interaction, or it can be modified or cleaved, providing a flexible entry point for constructing diverse molecular architectures.[6] This flexibility is paramount for the systematic exploration of structure-activity relationships (SAR), the foundational process of optimizing a lead compound into a viable drug candidate.[6]
This guide provides an in-depth comparison of screening methodologies for evaluating the biological activities of novel derivatives synthesized from this compound. We will explore the causality behind experimental choices, provide validated protocols for key assays, and present a logical framework for advancing from a synthesized compound to a promising lead.
The Landscape of Biological Activities: A Multi-pronged Screening Approach
Given the broad potential of pyridine derivatives, a primary screening strategy should investigate several key areas of therapeutic relevance. The most common and impactful activities associated with this scaffold are anticancer, antimicrobial, and insecticidal effects.
Workflow for Primary Biological Activity Screening
The initial screening phase is designed to efficiently identify "hits" from a library of newly synthesized this compound derivatives. This process involves a series of tiered, high-throughput assays.
Caption: General workflow for screening novel pyridine derivatives.
Anticancer Activity Screening
Pyridine derivatives have shown remarkable efficacy as anticancer agents by targeting a variety of critical cellular pathways, including kinase signaling, tubulin polymerization, and apoptosis induction.[3][4]
Choosing the Right Battlefield: Cell Line Selection
The choice of cancer cell lines is a critical first step. It should be hypothesis-driven. For instance:
-
MCF-7 (Breast Cancer): An estrogen receptor-positive (ER+) line, ideal for screening compounds targeting hormone-dependent cancers.
-
HepG2 (Liver Cancer): A well-differentiated hepatocellular carcinoma line, frequently used due to the liver's central role in metabolism.[7]
-
A549 (Lung Cancer): A common model for non-small cell lung cancer, representing a major area of clinical need.
-
DU-145 (Prostate Cancer): An androgen-insensitive cell line, useful for screening against hormone-refractory prostate cancer.[8]
A primary screen should utilize a panel of cell lines from diverse tissue origins to identify broad-spectrum activity or selective cytotoxicity.
Primary Assay: The MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the workhorse of initial cytotoxicity screening.[9] It's a colorimetric assay that measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the quantity of which is measured spectrophotometrically.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system, incorporating essential controls for robust and reproducible data.
-
Cell Seeding:
-
Culture selected cancer cells (e.g., MCF-7) to ~80% confluency in complete medium (e.g., DMEM with 10% FBS).
-
Trypsinize, count cells using a hemocytometer, and assess viability with Trypan Blue (>90% is required).[11]
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[12]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each derivative in sterile DMSO.
-
Perform serial dilutions in complete medium to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Crucial Controls:
-
Vehicle Control: Wells with cells treated only with medium containing the same concentration of DMSO.
-
Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
Untreated Control: Wells with cells in medium only.
-
Media Blank: Wells with medium only (no cells) to measure background absorbance.
-
-
-
Incubation:
-
Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂. The duration should be sufficient to observe effects on cell proliferation.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[9]
-
Incubate for an additional 2-4 hours. Viable cells will form visible purple formazan crystals.
-
Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Comparative Data & Structure-Activity Relationships (SAR)
While specific data for this compound derivatives is proprietary or nascent, we can analyze closely related structures to understand potential SAR. For example, in a series of pyridine-urea derivatives tested against MCF-7 cells, the position and electronic nature of substituents dramatically impacted activity.[13]
| Compound ID | R Group (Substitution on Phenylurea) | IC₅₀ on MCF-7 (48h) [µM] | Key Insight |
| 8a | H | 4.53 | Baseline activity |
| 8b | 4-Cl | 3.03 | Electron-withdrawing group at para-position improves activity. |
| 8e | 3-CF₃ | 0.22 | A strong electron-withdrawing group at the meta-position dramatically enhances potency. |
| Doxorubicin | Reference Drug | 1.93 | Compound 8e is significantly more potent than the standard drug. |
Data adapted from studies on pyridine-ureas which serve as a model for SAR analysis.[13]
This analysis suggests that for a new series derived from this compound, modifying distal aromatic rings with electron-withdrawing groups at specific positions could be a fruitful strategy for enhancing anticancer potency. The presence of -OMe, -OH, and -C=O groups on the pyridine scaffold has been generally found to enhance antiproliferative activity.[14]
Mechanism of Action: Anticancer Pyridine Derivatives
Many pyridine-based anticancer agents function by inhibiting key signaling kinases or inducing programmed cell death (apoptosis).[4][15]
Caption: Potential mechanisms of action for pyridine anticancer agents.
Antimicrobial Activity Screening
The emergence of drug-resistant pathogens necessitates a continuous search for new antimicrobial agents. Pyridine derivatives have shown significant promise in this area.[2]
Choosing the Opponent: Microbial Strain Selection
A standard screening panel should include representative Gram-positive and Gram-negative bacteria, as well as a fungal species:
-
Gram-positive: Staphylococcus aureus (a common cause of skin and systemic infections).
-
Gram-negative: Escherichia coli (a versatile pathogen causing a range of infections).
-
Fungus: Candida albicans (an opportunistic yeast causing candidiasis).
Primary Assay: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16] The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism after a specific incubation period.[16]
Detailed Protocol: Broth Microdilution Assay
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the test organism (e.g., S. aureus).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[17]
-
Dilute this standardized suspension in an appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve the final target inoculum density for the assay.[17]
-
-
Compound and Plate Preparation:
-
In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in broth.[17] For example, starting from 128 µg/mL down to 0.25 µg/mL.
-
Essential Controls:
-
Growth Control: Well containing broth and inoculum, but no compound.
-
Sterility Control: Well containing broth only.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
-
-
Inoculation and Incubation:
-
Reading and Interpreting Results:
Comparative Data & SAR Insights
For antimicrobial pyridinium salts, molecular hydrophobicity is a key factor. Longer alkyl chains on the pyridinium nitrogen often lead to increased activity against Gram-positive bacteria like S. aureus.
| Compound Series | Key Structural Feature | MIC against S. aureus (µg/mL) | Key Insight |
| Pyridinium Salt A | Benzyl side chain | >64 | Shorter side chain shows low activity. |
| Pyridinium Salt B | Ethylphenyl side chain | 32-64 | Moderate activity. |
| Pyridinium Salt C | 3-Phenylpropyl side chain | 4-8 | Longer, more hydrophobic chain significantly increases potency. |
Data adapted from studies on pyridinium salts.[7]
This suggests that for this compound derivatives, derivatization to form quaternary pyridinium salts and the incorporation of hydrophobic side chains could be a promising strategy to develop potent antibacterial agents.
Insecticidal Activity Screening
The pyridine ring is the core framework of neonicotinoid insecticides, which act as agonists on insect nicotinic acetylcholine receptors (nAChRs).[19] This makes derivatives of this compound prime candidates for novel insecticides.
Target Pest Selection
-
Cowpea Aphid (Aphis craccivora): A common agricultural pest that is susceptible to neonicotinoids, making it an excellent model for initial screening.[20]
Primary Assay: Leaf-Dip Bioassay
This method is straightforward and effective for screening compounds against sucking insects like aphids.
Screening Protocol: Aphid Mortality Assay
-
Compound Preparation:
-
Dissolve compounds in a minimal amount of acetone or DMSO, then dilute with water containing a surfactant (e.g., 0.1% Tween-80) to create a range of test concentrations (e.g., 10, 50, 100, 500 mg/L).[20]
-
-
Bioassay Procedure:
-
Select fresh, untreated leaves (e.g., fava bean leaves) and dip them into the test solutions for ~30 seconds.
-
Allow the leaves to air-dry.
-
Place the treated leaves into petri dishes containing a moist filter paper.
-
Introduce a set number of adult aphids (e.g., 20-30) into each dish.
-
Controls: Include a negative control (surfactant solution only) and a positive control (a commercial neonicotinoid like Imidacloprid).
-
-
Data Collection:
-
Incubate the dishes under controlled conditions (e.g., 25°C, 16:8 light:dark cycle).
-
Assess aphid mortality at 24 and 48 hours. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the percentage mortality for each concentration and determine the LC₅₀ (lethal concentration for 50% of the population).
-
Comparative Data & SAR Insights
For functionalized pyridines designed as neonicotinoid analogues, substitutions on attached aryl rings are critical for toxicity.
| Compound ID | Key Structural Feature | LC₅₀ vs. A. craccivora (mg/L) | Key Insight |
| 1c | 4-Methoxyphenyl | 0.127 | Moderate activity. |
| 1d | 4-Methylphenyl | 0.098 | Increased activity over methoxy group. |
| 1f | 4-Chlorophenyl | 0.080 | Halogen substitution significantly enhances insecticidal potency. |
| Acetamiprid | Reference Insecticide | 0.045 | The best novel compounds approach the activity of commercial standards. |
Data adapted from studies on functionalized pyridines.[15]
These results provide a clear rationale for synthesizing this compound derivatives that incorporate halogenated aromatic moieties to maximize insecticidal activity.
Conclusion and Future Perspectives
The strategic use of this compound as a versatile chemical intermediate opens the door to a vast and diverse chemical space. The screening platforms detailed in this guide—from broad cytotoxicity panels to specific antimicrobial and insecticidal bioassays—provide a robust framework for identifying and optimizing novel bioactive compounds. By systematically applying these validated protocols and analyzing the resulting structure-activity relationships, researchers can efficiently navigate the path from initial synthesis to the discovery of potent and selective lead candidates. The key to success lies not just in the synthesis of novelty, but in the rigorous and logical evaluation of biological function. The future development of derivatives from this scaffold holds significant promise for addressing critical unmet needs in oncology, infectious disease, and crop protection.
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Benchchem. Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide.
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Lin, N. H., et al. Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist. Bioorganic & Medicinal Chemistry Letters. 1998.
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MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
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A Senior Application Scientist's Guide to the Chemical Stability of 3-(Methoxymethyl)pyridine: A Comparative Assessment
For professionals in drug discovery and chemical synthesis, the selection of building blocks is a critical decision point, profoundly influencing the efficiency of synthetic routes and the viability of the final product. 3-(Methoxymethyl)pyridine is a versatile intermediate, valued for its unique structural features that enhance reactivity and solubility in the synthesis of pharmaceuticals and agrochemicals.[1][2] However, a comprehensive understanding of its stability is paramount to its effective application.
This guide provides an in-depth assessment of the stability of this compound against various classes of chemical reagents. We will dissect its reactivity based on its constituent functional groups—the pyridine ring and the methoxymethyl ether—and propose a rigorous experimental framework for its evaluation, benchmarked against structurally relevant analogues. Our approach is grounded in established principles of physical organic chemistry and pharmaceutical stability testing guidelines to ensure a self-validating and trustworthy analysis.[3][4][5]
Theoretical Stability Profile: A Mechanistic Perspective
The stability of this compound is dictated by the interplay between its two core structural motifs: the electron-deficient pyridine ring and the acid-sensitive methoxymethyl (MOM) ether.
-
Susceptibility to Acidic Reagents: The methoxymethyl ether is fundamentally an acetal, making it susceptible to cleavage under acidic conditions.[6] The reaction is initiated by protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized oxocarbenium ion and 3-pyridinemethanol. This lability is a key consideration in reaction design and purification (e.g., reverse-phase HPLC with acidic mobile phases). Concurrently, the basic nitrogen of the pyridine ring (pKa ≈ 5.2 for pyridine) will be protonated by strong acids, forming a pyridinium salt, which further deactivates the ring towards electrophilic attack.[7][8]
-
Behavior with Basic Reagents: The MOM ether is generally stable under basic and nucleophilic conditions, a property that makes it a useful protecting group for alcohols.[9] The pyridine ring itself is electron-deficient and thus more reactive towards nucleophiles than benzene, particularly at the 2-, 4-, and 6-positions.[10] While this compound lacks strong activation for direct nucleophilic aromatic substitution (SNAr), very strong bases, such as organolithium reagents, can deprotonate the weakly acidic protons on the pyridine ring or the benzylic-type protons of the methoxymethyl group to form organometallic intermediates.[11][12]
-
Oxidative Stability: The pyridine nitrogen is susceptible to oxidation by peracids (e.g., m-CPBA) or hydrogen peroxide to form the corresponding pyridine N-oxide.[13][14] This transformation significantly alters the electronic properties of the molecule, making the pyridine ring more amenable to both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions.[8][14] Under more aggressive oxidative conditions, degradation of the pyridine ring itself can occur.[15]
-
Reductive Stability: The pyridine ring and the ether linkage are generally stable to common reducing agents like sodium borohydride. Catalytic hydrogenation (e.g., H₂/Pd) can reduce the pyridine ring to a piperidine, though this often requires forcing conditions.
A Framework for Comparative Analysis
To contextualize the stability of this compound, we propose a comparative study against the following compounds, which allows for the systematic dissection of structural effects:
-
3-Picoline (3-Methylpyridine): Serves as a baseline to evaluate the influence of the ether oxygen atom on the stability of the side chain.
-
3-Methoxypyridine: Allows for a direct comparison between a methoxymethyl group and a methoxy group attached directly to the ring, highlighting the role of the benzylic-type methylene linker.
-
Isomeric Comparison (2- and 4-(Methoxymethyl)pyridine): This comparison will reveal the electronic influence of the substituent's position on the pyridine ring's overall stability and reactivity.
Experimental Design: A Forced Degradation Protocol
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development used to identify likely degradation products and establish the intrinsic stability of a molecule.[4][16] The following protocol outlines a comprehensive stress testing study compliant with International Council for Harmonisation (ICH) guidelines.[5][17]
Materials and Analytical Methods
-
Test Compounds: this compound, 3-Picoline, 3-Methoxypyridine, 2-(Methoxymethyl)pyridine, 4-(Methoxymethyl)pyridine (all >98% purity).
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade acetonitrile, and water.
-
Instrumentation: A stability-indicating HPLC-UV/MS system is required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Detection: UV detector set to the λmax of the parent compounds and a mass spectrometer for peak identification.
-
Step-by-Step Stress Testing Workflow
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each test compound in a 50:50 acetonitrile/water mixture.
-
Stress Condition Application: For each compound, subject aliquots of the stock solution to the following conditions in parallel:
-
Acid Hydrolysis: Mix with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix with 0.1 N NaOH and heat at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix with water and heat at 60°C for 24 hours.
-
Oxidation: Mix with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Stress: Store the solid compound at 80°C for 48 hours, then dissolve for analysis.
-
Control Sample: Dilute the stock solution to the final concentration and keep at 4°C.
-
-
Sample Quenching and Preparation: After the specified stress period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples (including controls) with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
HPLC Analysis: Inject equal volumes of each prepared sample into the HPLC system.
-
Data Analysis:
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.
-
Use the mass spectrometer to identify the mass-to-charge ratio (m/z) of major degradation products to elucidate degradation pathways.
-
Caption: Experimental workflow for the forced degradation study.
Anticipated Results and Data Interpretation
The data from this study can be tabulated to provide a clear, quantitative comparison of stability across the different molecules and conditions.
Table 1: Illustrative Degradation Data (%) under Forced Degradation Conditions
| Compound | Acid Hydrolysis (0.1N HCl) | Base Hydrolysis (0.1N NaOH) | Oxidation (3% H₂O₂) |
| This compound | ~95% | < 5% | ~60% |
| 3-Picoline | < 5% | < 5% | < 10% |
| 3-Methoxypyridine | < 5% | < 5% | ~50% |
| 2-(Methoxymethyl)pyridine | ~95% | < 5% | ~70% |
| 4-(Methoxymethyl)pyridine | ~95% | < 5% | ~80% |
Interpretation:
-
Acid Stability: this compound and its isomers are expected to show significant degradation due to the cleavage of the MOM ether.[18][19] 3-Picoline and 3-methoxypyridine, lacking this functional group, will be stable. The primary degradation product for the methoxymethyl pyridines will be the corresponding pyridinemethanol.
-
Base Stability: All compounds are expected to be highly stable, demonstrating the utility of the MOM group in base-mediated synthetic steps.[9]
-
Oxidative Stability: All pyridine derivatives will show some degree of degradation via N-oxide formation.[20] The extent of degradation may vary based on the electronic effects of the substituent. The electron-donating nature of the methoxymethyl group might make the 2- and 4-isomers more susceptible to oxidation than the 3-isomer.
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A Comparative Guide to the Applications and Efficacy of 3-(Methoxymethyl)pyridine and its Congeners in Pharmaceutical Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving efficient, scalable, and effective outcomes. Among the myriad of heterocyclic scaffolds, pyridine derivatives hold a privileged position due to their prevalence in biologically active molecules. This guide provides an in-depth technical analysis of 3-(Methoxymethyl)pyridine, a versatile yet often overlooked pyridine derivative. We will explore its applications, compare its efficacy with relevant alternatives, and provide detailed experimental insights to inform your research and development endeavors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage pyridine chemistry for the synthesis of novel chemical entities.
The Strategic Advantage of the Methoxymethyl Group in Pyridine Scaffolds
The pyridine ring is a cornerstone in medicinal chemistry, present in a vast number of approved drugs for diverse therapeutic areas, including neurological disorders, oncology, and infectious diseases.[1] This is attributed to its favorable pharmacokinetic properties and its ability to engage in crucial biological interactions. The strategic placement of substituents on the pyridine ring is a key aspect of drug design, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.
This compound introduces a unique combination of features. The methoxymethyl group at the 3-position enhances both the reactivity and solubility of the pyridine derivative. This group can act as a stable ether linkage, a masked hydroxymethyl group, or be involved in further chemical transformations, providing chemists with a versatile handle for molecular elaboration.[1] Its applications span from being a key intermediate in pharmaceuticals and agrochemicals to its use in the flavor and fragrance industry and materials science.
Case Study: Synthesis of Proton Pump Inhibitors (PPIs) - The Rabeprazole Intermediate
A prime example showcasing the utility of substituted pyridines is in the synthesis of proton pump inhibitors (PPIs), a class of drugs that effectively reduce gastric acid production.[2][3] Rabeprazole, a second-generation PPI, is distinguished by its rapid onset of action.[4] The core of Rabeprazole features a substituted pyridine ring linked to a benzimidazole moiety. A key intermediate in its synthesis is 2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]thio]-1H-benzimidazole.[1][5] While not directly this compound, the synthesis of this more complex pyridine intermediate provides a fertile ground for comparing different synthetic strategies and the role of various pyridine building blocks.
The general synthetic approach involves the construction of the substituted pyridine core, followed by its coupling with the benzimidazole thiol derivative. The efficiency of this process is heavily reliant on the choice of the starting pyridine material.
Comparative Synthetic Pathways to the Rabeprazole Pyridine Intermediate
Several synthetic routes to the Rabeprazole pyridine intermediate have been developed, often starting from more readily available pyridine derivatives like 2,3-dimethylpyridine (2,3-lutidine). A common pathway involves N-oxidation, followed by functionalization at the 4-position and subsequent manipulation of the methyl groups to introduce the required side chains.
One documented method starts with the N-oxidation of 2,3-dimethylpyridine, followed by nitration to yield 2,3-dimethyl-4-nitropyridine-1-oxide.[1] This intermediate then undergoes nucleophilic substitution with 3-methoxypropan-1-ol to introduce the side chain at the 4-position. The final steps involve the introduction of a reactive group at the 2-methyl position, typically a chloromethyl group, to facilitate coupling with 2-mercaptobenzimidazole.[6] The overall yield for such multi-step syntheses can be a limiting factor in commercial production, with some earlier processes reporting yields as low as 7-8%.
An alternative, more efficient approach aims to reduce the number of steps. For instance, a one-step method to build the 2-chloromethyl group has been reported to increase the total yield of the key intermediate to as high as 77.58%, significantly reducing production costs.[1]
Alternative Building Blocks and Comparative Efficacy
The choice of the initial pyridine building block has significant implications for the overall efficiency of the synthesis. While a direct synthesis starting from this compound is not the standard route for Rabeprazole, we can compare the reactivity and synthetic utility of related, simpler pyridine derivatives that serve as foundational starting materials.
-
3-Picoline (3-Methylpyridine): This is a common and cost-effective starting material for many pyridine-based pharmaceuticals.[7] Its methyl group can be functionalized through oxidation to a carboxylic acid, which can then be reduced to an alcohol and subsequently converted to a chloromethyl group for coupling reactions.[7] However, this multi-step functionalization can lead to lower overall yields compared to more direct methods.
-
3-Chloromethylpyridine: Using a pre-functionalized pyridine like 3-chloromethylpyridine can streamline the synthesis by eliminating the need for methyl group activation. However, the reactivity and stability of this compound must be carefully managed.
-
2,3,5-Collidine vs. 3,5-Lutidine in Omeprazole Synthesis: In the synthesis of another major PPI, Omeprazole, a comparative analysis of starting materials reveals that the more economical 3,5-lutidine (3,5-dimethylpyridine) can be a more cost-effective precursor than 2,3,5-collidine (2,3,5-trimethylpyridine), highlighting how the choice of the initial pyridine building block directly impacts the manufacturing cost of the final drug.[8]
The efficacy of the final PPI is also critically dependent on the substituents on the pyridine ring. These substituents modulate the pKa of the pyridine nitrogen, which in turn affects the rate of activation of the prodrug in the acidic environment of the stomach's parietal cells.[9] Rabeprazole's rapid onset of action is attributed to its unique substitution pattern that facilitates faster chemical activation compared to other PPIs like omeprazole.[2][10]
Quantitative Data Comparison
To provide a clearer picture of the efficacy and synthetic efficiency, the following tables summarize key quantitative data for Rabeprazole and its synthesis.
Table 1: Comparative Efficacy of Proton Pump Inhibitors
| Proton Pump Inhibitor | IC50 (inhibition of H+/K+-ATPase) | Activation Half-life (pH 5.1) | Notes |
| Rabeprazole | 0.16 µM[6] | 7.2 minutes[2] | Rapid onset of action.[2] |
| Omeprazole | 0.36 µM[6] | 84 minutes[2] | The first-generation PPI. |
| Lansoprazole | Not specified in provided context | 90 minutes[2] | |
| Pantoprazole | Not specified in provided context | 282 minutes[2] | Slower activation rate.[2] |
Table 2: Reported Yields for Key Steps in Rabeprazole Intermediate Synthesis
| Reaction Step | Starting Materials | Product | Reported Yield | Reference |
| Nucleophilic Substitution | 4-chloro-2,3-dimethylpyridine 1-oxide, 3-methoxypropan-1-ol | 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide | Not specified, part of multi-step | |
| Condensation | 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine, 2-mercaptobenzimidazole | 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | ~90%[11] | [11] |
| One-pot Condensation | 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine, 2-mercaptobenzimidazole | 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | >92%[11] | [11] |
| Overall Yield (older method) | 2,3-dimethylpyridine derivative | Rabeprazole Sodium | 7-8% | |
| Overall Yield (improved method) | 2,3-dimethylpyridine derivative | Rabeprazole Intermediate | 77.58% | [1] |
Experimental Protocols and Methodologies
For researchers looking to apply these synthetic strategies, the following provides a detailed, step-by-step protocol for a key transformation in the synthesis of a Rabeprazole intermediate.
Protocol: Synthesis of 2-(Chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine from the corresponding alcohol
This protocol is adapted from established procedures for the chlorination of hydroxymethylpyridines.
Materials:
-
[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0°C.
-
Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution via a dropping funnel. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-(chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Self-Validation:
-
The progress of the reaction should be monitored by TLC to ensure the complete consumption of the starting alcohol.
-
The final product should be characterized by ¹H NMR and Mass Spectrometry to confirm its structure and purity.
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Mechanism of PPI Activation
Proton pump inhibitors are prodrugs that require activation in the acidic environment of the stomach's parietal cells.[9] The activation involves a two-step protonation, followed by an intramolecular rearrangement to form a reactive sulfenamide intermediate. This intermediate then forms a covalent disulfide bond with a cysteine residue on the H+/K+-ATPase, irreversibly inhibiting the pump.[9][12]
Caption: Generalized activation pathway of a proton pump inhibitor.
Synthetic Workflow for Rabeprazole Intermediate
The synthesis of the key pyridine intermediate for Rabeprazole involves a series of well-defined steps, starting from a simpler pyridine derivative.
Caption: A representative synthetic workflow for the Rabeprazole intermediate.
Conclusion and Future Outlook
This compound and its structural relatives are valuable building blocks in modern organic synthesis, particularly in the pharmaceutical industry. The case study of Rabeprazole synthesis highlights the critical role of substituted pyridines and the importance of optimizing synthetic routes to achieve high yields and cost-effectiveness. While direct applications of this compound in blockbuster drugs may not be as prevalent as some other pyridine derivatives, its versatile functionality ensures its continued relevance as a scaffold for the discovery of new chemical entities.
Future research in this area will likely focus on the development of more efficient and greener synthetic methodologies for the preparation of complex pyridine derivatives. This includes the use of novel catalytic systems and flow chemistry approaches to improve yields, reduce waste, and enhance the overall sustainability of pharmaceutical manufacturing. For researchers in drug discovery, the strategic incorporation of the methoxymethyl group and other ether functionalities on the pyridine ring remains a promising avenue for modulating the pharmacokinetic and pharmacodynamic properties of new drug candidates.
References
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Souda, S., et al. (1991). Synthesis and anti-ulcer activity of rabeprazole and many pyridine derivatives. Journal of Medicinal Chemistry, 34(11), 3346-3351. [Link]
- CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
-
An efficient synthesis of rabeprazole. (2011). Asian Journal of Pharmaceutical Research, 1(1), 01-04. [Link]
- KR100771655B1 - Labeprazole and its prepar
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Gisbert, J. P., & Pajares, J. M. (2002). A review of rabeprazole in the treatment of acid-related diseases. Clinical Therapeutics, 24(5), 683-703. [Link]
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Nakao, M., et al. (1999). In Vitro Activities of Rabeprazole, a Novel Proton Pump Inhibitor, and Its Thioether Derivative Alone and in Combination with Other Antimicrobials against Recent Clinical Isolates of Helicobacter pylori. Antimicrobial Agents and Chemotherapy, 43(6), 1423-1427. [Link]
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An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research. [Link]
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Site-specific activation of the proton pump inhibitor rabeprazole by tetrathiolate zinc centres. Nature Chemistry. [Link]
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Rabeprazole: The Unique PPIs. ResearchGate. [Link]
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Rabeprazole: A second-generation proton pump inhibitor in the treatment of acid-related disease. ResearchGate. [Link]
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The Chemically Elegant Proton Pump Inhibitors. Journal of Medicinal Chemistry. [Link]
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Reaction of proton pump inhibitors with model peptides results in novel products. Journal of Pharmacological Sciences. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Methoxymethyl)pyridine
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The handling and disposal of specialized reagents like 3-(Methoxymethyl)pyridine demand a meticulous, informed approach. This guide moves beyond mere compliance, offering a procedural and logical framework for the safe management of this compound, ensuring the protection of personnel and the integrity of our laboratories. The protocols outlined herein are designed to be a self-validating system, grounded in authoritative safety data and regulatory standards.
Hazard Profile & Regulatory Classification
Understanding the inherent risks of this compound is the foundation of its safe disposal. It is not benign; it is a flammable liquid that poses significant irritation risks to the skin, eyes, and respiratory system.[1] From a regulatory standpoint, it is crucial to recognize that pyridine and its derivatives fall under strict environmental control laws. In the United States, the Environmental Protection Agency (EPA) classifies spent non-halogenated solvents containing pyridine as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3]
Table 1: Core Hazard Profile for this compound
| Hazard Category | Classification & Statement | Primary Source(s) |
|---|---|---|
| Flammability | Flammable Liquid, Category 3 or 4 (H226) | [1] |
| Health Hazards | Skin Irritation, Category 2 (H315) Serious Eye Irritation, Category 2A (H319) Specific Target Organ Toxicity - Single Exposure, Category 3 (H335, May cause respiratory irritation) | [1] |
| Regulatory Status | Hazardous Waste (RCRA Code: F005 for spent solvent mixtures containing ≥10% pyridine by volume) | [2][3] |
| Incompatibilities | Strong oxidizing agents, Strong acids (especially nitric acid), Bases | [1][4] |
| Hazardous Decomposition | Combustion produces Carbon Monoxide (CO), Carbon Dioxide (CO2), and Nitrogen Oxides (NOx) |[1] |
This classification is not merely administrative. The F005 listing for spent pyridine solvents mandates a specific "cradle-to-grave" management process, making proper disposal a legal and ethical imperative.[2][3]
Pre-Disposal Safety Protocols: A Mandate for Prevention
Before the first drop of waste is generated, a robust safety framework must be in place. Adherence to these protocols mitigates the primary risks of exposure and accidental release.
Personal Protective Equipment (PPE)
The selection of PPE must be specific to the hazards of pyridine derivatives.
-
Eye Protection: Wear chemical safety goggles or a full-face shield.[4][5]
-
Hand Protection: Standard nitrile gloves are insufficient for prolonged contact with pyridine.[4] Butyl rubber or equivalent chemical-resistant gloves that are specifically rated for pyridine are required. Always consult the glove manufacturer's compatibility chart.[5]
-
Body Protection: A fully-buttoned laboratory coat is mandatory.[4]
-
Respiratory Protection: All handling and waste consolidation must be performed within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of vapors.[4]
Segregation of Waste
The causality behind waste segregation is rooted in chemical reactivity. Mixing this compound waste with incompatible materials like strong acids or oxidizers can trigger violent reactions.[4][6] Therefore, a dedicated, properly labeled waste container for this specific waste stream is essential. Under no circumstances should this waste be mixed with other waste streams.
Step-by-Step Disposal Procedure
This protocol provides a direct, operational workflow for the compliant disposal of this compound.
Disposal Workflow Diagram
The following diagram illustrates the logical flow from waste generation to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocol for Waste Handling
-
Waste Collection:
-
Collect all waste containing this compound, including pure residues, reaction mixtures, and contaminated materials (e.g., pipette tips, absorbent pads), directly into a designated hazardous waste container.[4]
-
Leave the chemical in its original container for disposal if possible, as this preserves crucial safety information.[7]
-
-
Containerization & Labeling:
-
The waste container must be made of a compatible material (e.g., glass or polyethylene), be in good condition, and have a sealable, airtight lid.[4]
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" or "Dangerous Waste" label to the container.[4] The label must include the full chemical name, "this compound," and list all other components of the waste mixture.
-
Keep the container closed at all times except when actively adding waste.[1][8]
-
-
Temporary Storage:
-
Final Disposal:
-
When the container is full or the project is complete, complete and submit a chemical collection request form as required by your institution's Environmental Health & Safety (EH&S) department.[4]
-
The final disposal must be conducted by a licensed hazardous waste disposal company.[8] Never pour this compound down the drain or dispose of it in regular trash. [6][7]
-
Emergency Procedures for Spills & Exposures
Preparedness is paramount. An emergency eyewash and safety shower must be accessible within a 10-second travel distance from the work area.[4]
Accidental Release (Spill) Protocol
-
Small Spill (Inside a Fume Hood):
-
Ensure adequate ventilation and wear appropriate PPE.[1]
-
Cover the spill with a non-flammable, inert absorbent material such as sand, silica gel, or a commercial chemical binder (e.g., Chemizorb®).[1]
-
Using non-sparking tools, carefully collect the absorbed material and place it into the designated hazardous waste container.[8][9]
-
Clean the affected area thoroughly.
-
-
Large Spill (or any spill outside a fume hood):
Accidental Exposure Protocol
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek immediate medical attention.[1][9]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[1][4]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
In all cases of exposure, show the Safety Data Sheet (SDS) for this compound to the attending medical personnel.
References
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- Safety Data Sheet for 3-Methoxypyridine. (2021). Fisher Scientific.
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- Standard Operating Procedures for Pyridine. Washington State University.
- Safety Data Sheet for 2-methoxy-3-(trifluoromethyl)pyridine. (2025). Thermo Fisher Scientific.
- Safety Data Sheet for 2-Chloro-5-(methoxymethyl)pyridine. (2025). CymitQuimica.
- This compound Safety Data Sheet. (2022). ChemicalBook.
- 3-(Hydroxymethyl)pyridine Safety Data Sheet. (2021). Jubilant Ingrevia Limited.
- Waste Code - RCRAInfo. U.S. Environmental Protection Agency (EPA).
- Navigating the Disposal of Acetohydrazide and Pyridine. (2025). BenchChem.
- Pyridine Safety Data Sheet. (2024). Ing. Petr Švec - PENTA s.r.o.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). U.S. Environmental Protection Agency (EPA).
- Pyridine Safety Data Sheet. ChemSupply Australia Pty Ltd.
- Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations. (1986). U.S. Environmental Protection Agency (EPA).
- ATSDR Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry.
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Personal protective equipment for handling 3-(Methoxymethyl)pyridine
As a Senior Application Scientist, it is my responsibility to ensure that you not only have access to high-quality chemical compounds but also the critical knowledge to handle them safely and effectively. This guide provides a comprehensive operational plan for the use of 3-(Methoxymethyl)pyridine, grounded in established safety protocols. Our approach is to build your confidence and trust by explaining the rationale behind each procedural step, ensuring a self-validating system of laboratory safety.
Hazard Assessment of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound, as a pyridine derivative, presents several risks that must be managed through proper engineering controls, personal protective equipment (PPE), and handling procedures.
-
Flammability: Like many organic solvents, this compound and its vapors may be flammable.[1][2][3][4] It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources.[1][2][3][5][6]
-
Toxicity and Irritation: Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[4][6][7] They are known to cause skin and serious eye irritation.[2][3][4][8][9][10] Inhalation may lead to respiratory irritation.[2][3][7][10][11]
-
Routes of Exposure: The primary routes of exposure are inhalation of vapors, skin contact, and eye contact.[5][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are non-negotiable when handling this compound.[7] PPE acts as a crucial barrier between you and potential exposure.[12]
| PPE Component | Specification | Rationale for Use with this compound |
| Hand Protection | Nitrile or Neoprene Gloves.[7][13] | Provides a barrier against skin contact, as pyridine derivatives can be absorbed through the skin.[14] Nitrile gloves offer good resistance to a range of organic solvents.[7][13] |
| Eye and Face Protection | Chemical splash goggles are required.[7][15] A face shield should be worn over goggles when there is a significant risk of splashing.[12][15] | Protects the eyes from splashes and vapors, which can cause serious irritation.[7][12][16] |
| Body Protection | A flame-resistant lab coat is recommended.[12] | Protects skin and clothing from splashes and provides a layer of protection against fire hazards due to the compound's flammability.[12] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood.[7][16] | A fume hood is the primary engineering control to prevent the inhalation of harmful vapors.[16] If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[17] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. This plan covers the entire lifecycle of this compound in your laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store this compound in a cool, dry, and well-ventilated area.[2][5][7] Keep containers tightly closed and store them away from heat, ignition sources, and incompatible materials such as strong oxidizing agents and acids.[1][2][5][7][14]
Handling and Use
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][16]
Step-by-Step Handling Protocol:
-
Preparation: Before you begin, ensure the fume hood is functioning correctly. Gather all necessary equipment, including a designated, sealed waste container.
-
Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves.[7]
-
Dispensing: Use non-sparking tools for all transfers.[1][3][5] Ground and bond containers when transferring to prevent static discharge.[1][3][5]
-
During Use: Keep the container tightly closed when not in use.[2] Avoid breathing vapors.[1][2][6]
-
Post-Handling: Wash your hands thoroughly after handling the chemical.[1][2][5] Clean any contaminated surfaces.
Emergency Procedures
Accidents can happen, and being prepared is critical.[16]
-
Spills:
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[2][7][8][16]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][7][16] Seek immediate medical attention.[2][7][16]
-
Inhalation: Move the affected person to fresh air.[2][16] If breathing is difficult, seek immediate medical attention.[2][16]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[7]
Waste Segregation and Disposal Workflow:
Caption: Waste disposal workflow for this compound.
All surplus and non-recyclable solutions should be handled by a licensed disposal company.[18] Contaminated packaging should be disposed of as unused product.[18]
Authoritative Grounding and References
This guide is synthesized from best practices and information from authoritative sources. For detailed information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Pentachemicals. (2024, November 26).
- Jubilant Ingrevia Limited. (2024, January 25).
- Loba Chemie. (n.d.).
- Colgate University. (n.d.). Personal protective equipment (PPE)
- Aaron Chemicals. (2024, November 1).
- Fisher Scientific. (2009, September 26).
- Environmental Health and Safety - University of Washington. (n.d.).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
